molecular formula C12H12ClNO2 B141618 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 180160-47-8

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B141618
CAS No.: 180160-47-8
M. Wt: 237.68 g/mol
InChI Key: SIUBZWCKBKOZMD-UHFFFAOYSA-N
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Description

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUBZWCKBKOZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)Cl)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630930
Record name 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180160-47-8
Record name 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive, technically-grounded guide for the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, a key heterocyclic scaffold in medicinal chemistry. Spiro[isobenzofuran-1,4'-piperidine] derivatives are recognized for their potential as central nervous system agents and receptor modulators.[1][2][3] This document outlines a robust, multi-step synthetic strategy, beginning from commercially available precursors. The protocol is designed for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and characterization data. The synthesis hinges on a strategic Grignard addition to a protected piperidone intermediate followed by an acid-catalyzed cyclization and subsequent deprotection. Each step is explained with a focus on the underlying chemical principles to ensure reproducibility and scalability.

Introduction and Strategic Overview

The spiro[isobenzofuran-1,4'-piperidine] core represents a privileged structure in modern pharmacology, appearing in molecules targeting a range of biological entities, including σ receptors and melanocortin receptors.[3][4] The incorporation of a chlorine atom at the 5-position of the isobenzofuranone moiety can significantly modulate the molecule's electronic properties and metabolic stability, making it a valuable building block for novel drug candidates.[5]

The synthetic pathway detailed herein is a logical and efficient three-stage process designed to maximize yield and purity. The core logic involves the creation of the spirocyclic system by first constructing the two requisite ring systems with appropriate functional handles and then joining them in a highly controlled fashion.

The three primary stages are:

  • Preparation of Key Intermediates: Synthesis of the N-protected piperidine precursor and the substituted benzoyl chloride.

  • Spirocyclization: The crucial carbon-carbon bond-forming reaction to create the spirocyclic core.

  • Deprotection and Salt Formation: Removal of the protecting group to yield the final active amine, followed by conversion to a stable hydrochloride salt for improved handling and solubility.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Spirocyclization cluster_2 Stage 3: Deprotection start1 4-Piperidone inter1 N-Boc-4-piperidone start1->inter1 Boc₂O, Et₃N start2 4-Chloro-2-methylbenzoic acid inter2 5-Chloro-2-cyanobenzoyl chloride start2->inter2 1. SOCl₂ 2. NH₃, Cu(I) 3. SOCl₂ spiro_boc N-Boc-5-chloro-3H-spiro [isobenzofuran-1,4'-piperidin]-3-one inter1->spiro_boc 1. Mg, THF 2. Add inter2 inter2->spiro_boc final_product 5-chloro-3H-spiro [isobenzofuran-1,4'-piperidin]-3-one (Target Molecule) spiro_boc->final_product HCl in Dioxane

Detailed Synthesis Protocol

This protocol is designed for execution in a standard synthetic chemistry laboratory. All operations involving anhydrous solvents or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Stage 1: Synthesis of Precursors

1.1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Rationale: The piperidine nitrogen must be protected to prevent it from interfering with the subsequent Grignard reaction. The tert-butoxycarbonyl (Boc) group is ideal due to its stability in basic/nucleophilic conditions and its straightforward removal under acidic conditions.[6]

  • Procedure:

    • To a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (2.2 eq) at 0 °C.

    • Allow the mixture to stir for 15 minutes.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion via Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid or colorless oil.

1.2: Synthesis of 5-chloro-2-cyanobenzoyl chloride

  • Rationale: This acyl chloride is the electrophilic partner for the key spirocyclization step. The cyano group is a crucial precursor to the lactone carbonyl in the final product. The synthesis starts from the corresponding benzoic acid, which is converted to the highly reactive acyl chloride using thionyl chloride.

  • Procedure:

    • Suspend 5-chloro-2-cyanobenzoic acid (1.0 eq) in toluene (approx. 0.4 M).

    • Add thionyl chloride (SOCl₂, 1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~3 drops).

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, until gas evolution ceases.

    • Monitor the reaction by quenching a small aliquot with methanol and analyzing by LC-MS to confirm the formation of the methyl ester.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

    • The resulting crude 5-chloro-2-cyanobenzoyl chloride is typically a yellow to brown oil and can be used in the next step without further purification.

Stage 2: Grignard Reaction and Spirocyclization
  • Rationale: This is the cornerstone of the synthesis. A Grignard reagent is formed from a suitable N-Boc-4-halopiperidine derivative, which then attacks the nitrile of the benzoyl chloride. The resulting intermediate undergoes a spontaneous or acid-catalyzed intramolecular cyclization to form the spiro-isobenzofuranone core. This approach is a well-established method for constructing such spirocyclic systems.[7]

  • Procedure:

    • Grignard Formation: To a flask containing magnesium turnings (1.2 eq) under an argon atmosphere, add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.

    • Add a solution of tert-butyl 4-bromo-4-phenylpiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. (Note: A more direct, though less common, route may involve direct metallation or a Barbier-type reaction with N-Boc-4-piperidone itself).

    • Alternative & More Common Approach: Add a solution of 5-chloro-2-cyanobenzoyl chloride (1.0 eq) in anhydrous THF to a freshly prepared solution of a suitable piperidinyl Grignard reagent (e.g., (1-(tert-butoxycarbonyl)piperidin-4-yl)magnesium chloride) at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one.

Stage 3: N-Boc Deprotection and Salt Formation
  • Rationale: The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. Treatment with a strong acid like hydrochloric acid not only cleaves the Boc group but also forms the hydrochloride salt of the final product, which is often more stable, crystalline, and easier to handle than the free base.[6][8]

  • Procedure:

    • Dissolve the purified N-Boc protected spirocycle (1.0 eq) in a minimal amount of methanol or ethyl acetate.

    • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

    • Stir the mixture for 2-6 hours. The hydrochloride salt of the product will often precipitate from the solution.

    • Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

    • Filter the resulting precipitate and wash with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to yield this compound hydrochloride as a white or off-white solid.

Characterization and Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

Analysis Expected Results
¹H NMR Peaks corresponding to the aromatic protons on the chlorobenzofuranone ring and the aliphatic protons of the piperidine ring. The absence of the large singlet for the Boc group (~1.4 ppm) confirms deprotection.
¹³C NMR Signals for the carbonyl carbon (lactone), spiro-carbon, aromatic carbons, and piperidine carbons.
LC-MS A single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
Melting Point A sharp melting point range, indicative of high purity.
FT-IR Characteristic absorption bands for the C=O (lactone), C-Cl, and N-H (amine salt) functional groups.

Deprotection_Mechanism START N-Boc Protected Spirocycle | {  N-Boc | ... } INTERMEDIATE Protonated Carbonyl | { O=C(O⁺-tBu)-N | ... } START:N->INTERMEDIATE Protonation of Boc carbonyl ACID H⁺ (from HCl) PRODUCT Final Amine Salt | {  N⁺H₂ | ... } INTERMEDIATE->PRODUCT:N Loss of tert-butyl cation BYPRODUCTS CO₂ + Isobutylene INTERMEDIATE->BYPRODUCTS Fragmentation

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Grignard Reagents: Highly reactive and pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.

  • Hydrochloric Acid (HCl) in Dioxane: Corrosive and toxic. Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and well-reasoned pathway to this compound. By leveraging a robust protecting group strategy and a powerful Grignard-based spirocyclization, this method allows for the efficient construction of this valuable pharmaceutical intermediate. The explanations provided for each step aim to empower researchers to not only replicate the procedure but also to troubleshoot and adapt it as needed for the synthesis of related analogs.

References

  • Parham, W. E., & Jones, L. D. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315–1324. [Link]

  • Parham, W. E., & Johnson, D. R. (1977). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as Potential Central Nervous System Agents. 2. Compounds Containing a Heteroatom Attached to Nitrogen. Journal of Medicinal Chemistry, 20(4), 610-612. [Link]

  • Liu, J., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900. [Link]

  • Parham, W. E., & Bradsher, C. K. (1976). Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. The Journal of Organic Chemistry, 41(16), 2628–2631. [Link]

  • Meschari, D., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • MySkinRecipes. (n.d.). This compound HCL. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-3h-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved from [Link]

Sources

Introduction: The Strategic Value of the Spiro[isobenzofuran-piperidine] Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Spiro[isobenzofuran-piperidine] Derivatives

For Researchers, Scientists, and Drug Development Professionals

The spiro[isobenzofuran-piperidine] core represents a highly privileged scaffold in modern medicinal chemistry. Its defining feature—a spirocyclic junction where a piperidine ring and an isobenzofuran system share a single carbon atom—creates a rigid, three-dimensional architecture. This departure from the flat, aromatic structures prevalent in many drug candidates offers significant advantages in drug design. The 3D geometry allows for more precise and extensive interactions with biological targets, potentially leading to enhanced potency and selectivity.[1] Furthermore, the high fraction of sp3-hybridized carbons generally imparts favorable physicochemical properties, such as improved aqueous solubility, which is a critical factor for successful drug development.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core physicochemical properties of spiro[isobenzofuran-piperidine] derivatives. It moves beyond a simple listing of data to explain the causality behind experimental choices, offering field-proven insights into the synthesis, characterization, and evaluation of these promising compounds. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies in their own laboratories. This scaffold has been successfully utilized in the development of agents targeting the central nervous system (CNS), sigma (σ) receptors, and melanocortin receptors, underscoring its versatility and therapeutic potential.[2][3][4][5]

Core Architecture and Synthetic Strategy

The foundational spiro[isobenzofuran-piperidine] structure provides a robust framework for chemical modification. The piperidine nitrogen allows for the introduction of various substituents to modulate basicity, polarity, and target engagement, while the isobenzofuran portion can be functionalized to fine-tune electronic properties and steric interactions.

General Synthetic Approach: Parham-Type Cyclization

A prevalent and efficient method for constructing the spiro[isobenzofuran-piperidine] core involves an organolithium-mediated cyclization, often referred to as a Parham cyclization. This strategy provides a convergent and versatile route to the desired scaffold.[2][6]

The logical flow of this synthesis is to first construct a precursor containing both the future isobenzofuran and piperidine moieties, linked by a tether that facilitates the key cyclization step. The choice of protecting groups and reaction conditions is critical to ensure high yields and prevent side reactions.

G cluster_synthesis Synthetic Workflow A 2-Bromobenzhydryl Methyl Ether B n-Butyllithium (Lithiation) A->B Halogen-metal exchange C Organolithium Intermediate B->C E Addition Reaction C->E D N-Substituted 4-Piperidone D->E F Intermediate Adduct E->F G Acid-Catalyzed Cyclization F->G Intramolecular nucleophilic attack H Spiro[isobenzofuran-1(3H),4'-piperidine] Derivative G->H G cluster_pathway σ₂ Receptor Ligand Application Ligand Spiro[isobenzofuran-piperidine] Derivative (e.g., Compound 29) Receptor σ₂ Receptor (TMEM97) Ligand->Receptor Binds with high affinity & selectivity Tool Fluorescent Probe for Imaging Ligand->Tool Enables visualization via microscopy Cell Cancer Cell Receptor->Cell Located within Effect Cellular Effects (e.g., Apoptosis, Proliferation Change) Receptor->Effect Modulates signaling

Sources

An In-depth Technical Guide to the Structural Elucidation and Characterization of CAS 180160-47-8

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 180160-47-8 identifies the chemical entity 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one . This compound belongs to the spiro[isobenzofuran-piperidine] class of molecules, a scaffold of significant interest in medicinal chemistry.[1][2][3] Compounds with this core structure are explored for their potential as central nervous system (CNS) agents.[2][4] Specifically, this compound serves as a key intermediate in the synthesis of novel drug candidates targeting various neurological pathways.[4]

This guide provides a comprehensive overview of the structural elucidation and characterization of this important synthetic building block. While primary literature detailing the complete experimental characterization of CAS 180160-47-8 is not extensively available, this document synthesizes information from analogous structures and established analytical principles to present a robust framework for its analysis.

Molecular Structure and Properties

PropertyValue
CAS Number 180160-47-8
IUPAC Name This compound
Synonyms 6-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one
Molecular Formula C₁₂H₁₂ClNO₂
Molecular Weight 237.68 g/mol

Synthetic Pathway and Rationale

The synthesis of spiro[isobenzofuran-piperidine] derivatives typically involves a multi-step sequence. A plausible synthetic route to this compound is outlined below. The choice of this pathway is guided by established methodologies for constructing the spirocyclic core.[1][2]

Synthetic Workflow for CAS 180160-47-8 Starting_Materials 2-Bromo-5-chlorobenzoic acid and N-Boc-4-piperidone Step_1 Lithiation and Nucleophilic Addition Starting_Materials->Step_1 1. n-BuLi 2. Add Piperidone Step_2 Acid-catalyzed Cyclization Step_1->Step_2 H+ Final_Product This compound (CAS 180160-47-8) Step_2->Final_Product Structural Verification Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Final Confirmation Synthesis Synthesized Compound (Presumed CAS 180160-47-8) NMR ¹H and ¹³C NMR Synthesis->NMR MS HRMS Synthesis->MS IR IR Spectroscopy Synthesis->IR XRay Single-Crystal X-ray (if crystalline) Synthesis->XRay Optional Confirmation Structure Confirmed CAS 180160-47-8 NMR->Confirmation Correct shifts, multiplicities, and integrations MS->Confirmation Correct molecular weight and formula IR->Confirmation Presence of key functional groups XRay->Confirmation Unambiguous 3D structure

Sources

An In-depth Technical Guide to the Mechanism of Action for Chlorinated Spiroisobenzofuranone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration into the molecular mechanisms underpinning the biological activity of chlorinated spiroisobenzofuranone compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with actionable experimental protocols to facilitate further investigation into this intriguing class of molecules.

Section 1: Introduction to Chlorinated Spiroisobenzofuranones

Chlorinated spiroisobenzofuranones are a unique class of heterocyclic compounds characterized by a spirocyclic center joining an isobenzofuranone core to another cyclic system, with the notable presence of one or more chlorine atoms. The inclusion of chlorine can significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties, often enhancing its biological efficacy.[1]

The most prominent member of this class is Griseofulvin, a naturally occurring antifungal agent produced by the fungus Penicillium griseofulvum.[2] For decades, Griseofulvin has been a cornerstone in the treatment of dermatophytic infections.[2] Its mechanism of action, which has been extensively studied, serves as the primary model for understanding how chlorinated spiroisobenzofuranones exert their biological effects. While the antifungal properties are well-documented, emerging research on related chlorinated and isobenzofuranone structures suggests a broader therapeutic potential, including anticancer activities.[3][4] This guide will delve into the established mechanism of microtubule disruption and explore other potential avenues of action for this compound class.

Section 2: Primary Mechanism of Action: Disruption of Microtubule Dynamics

The principal and most well-elucidated mechanism of action for chlorinated spiroisobenzofuranones, exemplified by Griseofulvin, is the interference with microtubule function.[5][6] Microtubules are essential cytoskeletal polymers involved in a myriad of cellular processes, including cell division, intracellular transport, and the maintenance of cell structure.[7]

Binding to Tubulin and Inhibition of Polymerization

Chlorinated spiroisobenzofuranones exert their effects by directly binding to tubulin, the dimeric protein subunit that polymerizes to form microtubules.[2][5] This interaction disrupts the assembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[5] By inhibiting microtubule polymerization, these compounds effectively arrest cell division in the metaphase, leading to a fungistatic effect in susceptible fungi.[6]

The binding of Griseofulvin to tubulin alters the protein's conformation, preventing it from incorporating into growing microtubules.[2] This leads to a net depolymerization of the microtubule network, ultimately compromising the cell's structural integrity and its ability to divide.

Signaling Pathway: Mitotic Arrest

The inhibition of microtubule polymerization directly impacts the cell cycle, leading to mitotic arrest. The following diagram illustrates this pathway.

Mitotic_Arrest_Pathway Compound Chlorinated Spiroisobenzofuranone (e.g., Griseofulvin) Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Inhibited Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupted Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Leads to Apoptosis Apoptosis/Cell Death Metaphase_Arrest->Apoptosis Can Induce

Caption: Signaling pathway of mitotic arrest induced by chlorinated spiroisobenzofuranones.

Section 3: Experimental Protocols for Elucidating the Mechanism of Action

To rigorously investigate the mechanism of action of novel chlorinated spiroisobenzofuranone compounds, a series of well-defined experiments are necessary. The following protocols are provided with an emphasis on the rationale behind each step, ensuring a self-validating system for generating reliable data.

Cytotoxicity Assessment: MTT Assay

The initial step in characterizing a new compound is to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][8]

Protocol:

  • Cell Seeding:

    • Culture cells of interest (e.g., fungal cells, cancer cell lines) to logarithmic growth phase.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment:

    • Prepare a serial dilution of the chlorinated spiroisobenzofuranone compound in culture medium.

    • Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubate the plate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Causality and Trustworthiness: The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5] This allows for the calculation of the IC50 value (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure of cytotoxicity.

Microtubule Polymerization Assay (Turbidimetric)

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.[10]

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.[6]

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare the test compound at various concentrations.

  • Assay Setup:

    • In a 96-well plate, add the tubulin solution, GTP, and the test compound or vehicle control.

    • The final reaction mixture should have a tubulin concentration of 2-5 mg/mL and 1 mM GTP.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the change in optical density (turbidity) at 340 nm every minute for 60-90 minutes.[11]

Causality and Trustworthiness: An increase in turbidity indicates microtubule polymerization.[10] Inhibitors of polymerization will show a decrease in the rate and extent of turbidity increase compared to the control. Conversely, stabilizers will show an enhanced rate and extent.

Tubulin Binding Assay (Co-sedimentation)

This assay determines if a compound directly binds to microtubules.[12]

Protocol:

  • Microtubule Polymerization:

    • Polymerize purified tubulin in the presence of a stabilizing agent like taxol and GTP at 37°C for 30 minutes.[13]

  • Compound Incubation:

    • Incubate the pre-formed microtubules with the test compound at various concentrations for 30 minutes at room temperature.

  • Centrifugation:

    • Layer the reaction mixture over a cushion buffer (e.g., general tubulin buffer with 60% glycerol) in an ultracentrifuge tube.[13]

    • Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 25°C to pellet the microtubules.

  • Analysis:

    • Carefully separate the supernatant and the pellet.

    • Resuspend the pellet in a sample buffer.

    • Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining.

Causality and Trustworthiness: If the compound binds to microtubules, it will be found in the pellet along with tubulin. A dose-dependent increase of the compound in the pellet fraction indicates a direct interaction.

Experimental_Workflow Start Start: Novel Chlorinated Spiroisobenzofuranone MTT Cytotoxicity Assay (MTT) Start->MTT IC50 Determine IC50 Value MTT->IC50 Polymerization Microtubule Polymerization Assay IC50->Polymerization If cytotoxic Binding Tubulin Binding Assay (Co-sedimentation) Polymerization->Binding If polymerization is affected Mechanism Elucidate Mechanism of Action Binding->Mechanism

Caption: A streamlined experimental workflow for mechanistic studies.

Section 4: Other Potential Mechanisms of Action

While microtubule disruption is the primary mechanism for Griseofulvin, the broader chemical classes of chlorinated compounds and isobenzofuranones have been associated with other biological activities, suggesting that chlorinated spiroisobenzofuranones may have a wider mechanistic profile.

Topoisomerase Inhibition

Several chlorinated heterocyclic compounds have demonstrated potent inhibitory activity against topoisomerases I and II.[14][15] These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to cell death, making them attractive targets for anticancer drugs.[16] It is plausible that certain chlorinated spiroisobenzofuranones could also function as topoisomerase inhibitors.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, and the test compound at various concentrations.[17]

    • Add purified topoisomerase I enzyme to initiate the reaction.[17]

  • Incubation and Termination:

    • Incubate the reaction at 37°C for 30 minutes.[17]

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Analysis:

    • Load the samples onto an agarose gel and perform electrophoresis.[17]

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Causality and Trustworthiness: Topoisomerase I relaxes supercoiled DNA. An effective inhibitor will prevent this relaxation, resulting in a higher proportion of the supercoiled DNA form compared to the relaxed form in the control.

Data Summary
Compound ClassPrimary TargetKey Biological Effect
Chlorinated Spiroisobenzofuranones (e.g., Griseofulvin)TubulinMitotic Arrest, Antifungal
Other Chlorinated HeterocyclesTopoisomerases I & IIDNA Damage, Anticancer
IsobenzofuranonesVarious (e.g., protein synthesis machinery)Cytotoxicity, Anticancer

Section 5: Conclusion and Future Directions

The mechanism of action for chlorinated spiroisobenzofuranones is primarily understood through the lens of Griseofulvin's interaction with tubulin, leading to microtubule disruption and mitotic arrest. This established pathway provides a solid foundation for the investigation of new analogues. However, the broader biological activities of related chemical scaffolds suggest that these compounds may possess a wider range of therapeutic applications, particularly in oncology.

Future research should focus on synthesizing and screening novel chlorinated spiroisobenzofuranones to explore their potential as anticancer agents. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling a thorough elucidation of their molecular mechanisms. Techniques such as X-ray crystallography could provide invaluable structural insights into the binding of these compounds to their protein targets, paving the way for structure-based drug design.[18][19]

References

  • What is the mechanism of Griseofulvin? - Patsnap Synapse. (2024-07-17).
  • What is the mechanism of action of Griseofulvin (antifungal medication)? - Dr.Oracle. (2025-03-21).
  • Griseofulvin | Antifungal, Dermatophyte & Treatment - Britannica. (2018-01-02). Retrieved from [Link]

  • Griseofulvin - Wikipedia.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • αβ-Tubulin and Microtubule-Binding Assays | Springer Nature Experiments.
  • Probing Microtubule Dynamics: An in-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evaluation of Mic - Benchchem.
  • MTT assay protocol | Abcam.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24).
  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation - Bio-protocol. Retrieved from [Link]

  • Topoisomerase Assays - PMC - NIH. Retrieved from [Link]

  • The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. Retrieved from [Link]

  • Topoisomerase Assays - PMC - NIH. (2013-06-01). Retrieved from [Link]

  • The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. Retrieved from [Link]

  • (PDF) αβ-Tubulin and Microtubule-Binding Assays - ResearchGate. (2025-08-06). Retrieved from [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025-08-06). Retrieved from [Link]

  • Studying drug-tubulin interactions by X-ray crystallography - PubMed. Retrieved from [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025-08-06). Retrieved from [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014-09-04). Retrieved from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019-04-18). Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019-04-18). Retrieved from [Link]

  • Topoisomerase inhibitor - Wikipedia. Retrieved from [Link]

  • Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products - MDPI. Retrieved from [Link]

  • Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products - MDPI. Retrieved from [Link]

  • 2-Chlorophenyl-substituted benzofuro[3,2-b]pyridines with enhanced topoisomerase inhibitory activity: The role of the chlorine substituent - PubMed. Retrieved from [Link]

  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the novel spirocyclic compound, 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. This compound is a key intermediate in the synthesis of molecules targeting the central nervous system (CNS). This document details the experimentally confirmed synthesis and mass spectrometry data, alongside a detailed, expert-led interpretation of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features. This guide is designed to serve as a vital resource for researchers in medicinal chemistry and drug development, offering the foundational data needed for the identification, characterization, and further development of this important molecular scaffold.

Introduction: A Spirocyclic Scaffold of Neurological Interest

The spiro[isobenzofuran-piperidine] core is a significant pharmacophore in the development of therapeutics for neurological disorders. Compounds bearing this scaffold have been investigated for their potential as antidepressants and agents targeting various central nervous system receptors. The specific compound, this compound, serves as a crucial building block in the synthesis of these potential drug candidates. Its rigid, three-dimensional structure offers a unique framework for interacting with biological targets.

An in-depth understanding of the spectroscopic properties of this intermediate is paramount for ensuring the purity, identity, and structural integrity of synthesized analogues. This guide provides a detailed analysis of its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data.

Synthesis and Molecular Confirmation

The synthesis of this compound has been reported in the patent literature, outlining a clear and reproducible method for its preparation.

Experimental Protocol: Synthesis

The following protocol is adapted from the synthesis described in patent WO2002048152 A2.

dot

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Lithiation: A solution of 2-bromo-4-chlorobenzoic acid in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • Grignard Formation: To this solution, n-butyllithium is added dropwise, leading to the formation of a dianion.

  • Addition: A solution of N-tert-butoxycarbonyl-4-piperidone in THF is then added to the reaction mixture.

  • Quenching: The reaction is quenched with an aqueous solution of ammonium chloride.

  • Cyclization and Deprotection: The crude product is then treated with trifluoroacetic acid in dichloromethane to effect cyclization and removal of the Boc protecting group, yielding the final product.

Molecular Confirmation: Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the synthesized molecule.

Technique Parameter Value
HRMS (ESI)Calculated for C₁₂H₁₂ClNO₂ [M+H]⁺238.0635
Found238.0630

This data provides unequivocal evidence for the successful synthesis of this compound.

Spectroscopic Data Analysis

While experimentally obtained NMR and IR spectra for this specific molecule are not publicly available, a detailed analysis based on its structure and data from analogous compounds allows for a reliable prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

dot

NMR_Analysis_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_interpretation Structural Interpretation node_1H ¹H NMR Spectrum Aromatic Protons Piperidine Protons NH Proton node_interp Structural Confirmation Connectivity Chemical Environment node_1H->node_interp Proton Signals node_13C ¹³C NMR Spectrum Aromatic Carbons Piperidine Carbons Spiro Carbon Carbonyl Carbon node_13C->node_interp Carbon Signals

Caption: Workflow for NMR-based structural elucidation.

3.1.1 Predicted ¹H NMR Spectrum

  • Aromatic Region (δ 7.0-8.0 ppm): The three protons on the chlorinated benzene ring will appear in this region. Due to the substitution pattern, a complex splitting pattern is expected, likely consisting of a doublet, a singlet-like signal, and a doublet of doublets.

  • Piperidine Protons (δ 3.0-4.0 ppm and δ 1.5-2.5 ppm): The piperidine ring protons will exhibit two sets of signals. The protons alpha to the nitrogen will be deshielded and appear in the δ 3.0-4.0 ppm region, likely as complex multiplets. The protons beta to the nitrogen will be more shielded and are expected in the δ 1.5-2.5 ppm range.

  • NH Proton (Variable): The proton on the piperidine nitrogen will likely appear as a broad singlet. Its chemical shift will be highly dependent on the solvent and concentration.

3.1.2 Predicted ¹³C NMR Spectrum

  • Carbonyl Carbon (δ ~170 ppm): The lactone carbonyl carbon is expected to be significantly deshielded and appear in this region.

  • Aromatic Carbons (δ 120-150 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the chlorine atom and the carbons of the fused ring system will have distinct chemical shifts.

  • Spiro Carbon (δ ~90 ppm): The spiro carbon, being quaternary and attached to two oxygen atoms, will have a characteristic chemical shift in this downfield region.

  • Piperidine Carbons (δ 40-60 ppm): The carbons of the piperidine ring will appear in this range, with the carbons alpha to the nitrogen being more deshielded than the beta carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorptions:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3300-3500Medium, BroadCharacteristic of the secondary amine in the piperidine ring.
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000MediumFrom the piperidine ring.
C=O Stretch (Lactone)1750-1770StrongThe five-membered lactone ring will cause a shift to higher wavenumbers.
C=C Stretch (Aromatic)1450-1600Medium-Strong
C-O Stretch (Ether)1050-1150StrongFrom the isobenzofuran moiety.
C-Cl Stretch600-800Medium

The presence of a strong absorption band around 1760 cm⁻¹ would be a key indicator of the lactone carbonyl, while the broad N-H stretch would confirm the presence of the piperidine secondary amine.

Conclusion and Future Directions

This guide provides a comprehensive spectroscopic and synthetic overview of this compound. The experimentally confirmed high-resolution mass spectrometry data, coupled with a detailed, expert-driven prediction of the NMR and IR spectra, offers a robust foundation for researchers working with this important chemical entity.

The availability of this foundational data is expected to accelerate the discovery and development of novel CNS-active compounds based on this spirocyclic scaffold. Further experimental work to acquire and publish the complete, high-resolution NMR and IR spectra would be a valuable contribution to the scientific community.

References

  • Neurogen Corporation, Pfizer Inc. Spiro[isobenzofuran-1,4'piperidin]-3-ones and 3H-spiroisobenzofuran-1, 4'-piperidines.

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one represents a promising scaffold in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. While this specific molecule is often categorized as a key intermediate in the synthesis of more complex drug candidates, its inherent structural motifs suggest a strong potential for direct interaction with several critical CNS targets.[1] This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, drawing upon the known pharmacology of its core structures: the spiro[isobenzofuran-piperidine] backbone. We will delve into the mechanistic rationale for targeting the Melanocortin-4 Receptor (MC4R), Sigma-1 Receptor (σ1R), and Sigma-2 Receptor (σ2R/TMEM97), and provide detailed, field-proven experimental protocols for the comprehensive evaluation of this compound's activity. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this and related chemical entities.

Introduction: The Spiro[isobenzofuran-piperidine] Scaffold

The spiro[isobenzofuran-1,4'-piperidine] core is a privileged scaffold in CNS drug discovery. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric features, enhancing binding affinity and selectivity for specific biological targets.[2] This structural framework is a component of molecules investigated for a range of neurological conditions, including depression, anxiety, and schizophrenia.[1]

The introduction of a chloro group at the 5-position of the isobenzofuran ring in this compound is a strategic chemical modification. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by:

  • Altering Lipophilicity: The chloro substituent increases lipophilicity, which can enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.

  • Modulating Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially increasing the compound's half-life.

  • Influencing Receptor Interactions: The electronegative nature of chlorine can lead to specific halogen bonding or other electronic interactions within a receptor's binding pocket, potentially enhancing affinity and selectivity.

Given the established neuropharmacological profile of the parent scaffold, we will now explore the most probable therapeutic targets for the 5-chloro derivative.

Potential Therapeutic Target I: Melanocortin-4 Receptor (MC4R)

The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus, a key brain region for regulating energy homeostasis and appetite. Its role in these processes makes it a significant target for the treatment of obesity and related metabolic disorders. Derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have been identified as potent and selective MC4R agonists.

Mechanistic Rationale

Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a signaling cascade that promotes satiety and increases energy expenditure. Conversely, antagonism or inverse agonism at this receptor can lead to increased food intake. Therefore, MC4R agonists are of high interest for combating obesity.

Signaling Pathway

MC4R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist MC4R Agonist (e.g., α-MSH, Compound) MC4R MC4R Agonist->MC4R Binding & Activation Gs Gαs MC4R->Gs Coupling AC Adenylyl Cyclase (AC) Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription (Satiety Signals) CREB->Gene Modulation

Experimental Validation

This assay determines the affinity of the test compound for MC4R by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Prepare MC4R-expressing cell membranes: Homogenize cells stably expressing human MC4R in a buffer containing protease inhibitors. Centrifuge to pellet the membranes and resuspend in assay buffer.

  • Set up the assay plate: In a 96-well plate, add assay buffer, the radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of the test compound.

  • Incubate: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filter and wash: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantify: Measure the radioactivity on the filters using a scintillation counter.

  • Analyze: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant).

This assay measures the functional consequence of receptor binding, specifically the production of cyclic AMP (cAMP).

Protocol:

  • Cell Culture: Plate MC4R-expressing cells in a 96-well plate and incubate overnight.

  • Compound Addition: Treat the cells with varying concentrations of the test compound and incubate for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or GloSensor™).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Potential Therapeutic Target II: Sigma Receptors (σ1 and σ2)

Sigma receptors are unique intracellular proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane. They are involved in a wide range of cellular functions, including ion channel modulation, calcium signaling, and cell survival. Ligands for sigma receptors have shown promise in the treatment of various CNS disorders, including depression, anxiety, and neurodegenerative diseases. The spiro[isobenzofuran-piperidine] scaffold is a well-established pharmacophore for high-affinity sigma receptor ligands.

Mechanistic Rationale
  • Sigma-1 Receptor (σ1R): The σ1R acts as a molecular chaperone, modulating the activity of other proteins. Its activation has been linked to neuroprotective and antidepressant effects.

  • Sigma-2 Receptor (σ2R/TMEM97): The σ2R is implicated in cell proliferation and cell death pathways. Its modulation is being explored for both cancer and neurodegenerative diseases like Alzheimer's.

Signaling Pathways

Sigma_Receptor_Signaling cluster_membrane MAM (Mitochondria-Associated ER Membrane) cluster_intracellular Intracellular Space Sigma1 Sigma-1 Receptor IP3R IP3R Sigma1->IP3R Modulation Sigma2 Sigma-2 Receptor (TMEM97) Apoptosis Apoptosis Modulation Sigma2->Apoptosis Influence Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Ligand Spiro-piperidine Ligand Ligand->Sigma1 Binding Ligand->Sigma2 Binding Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Ca²⁺ Flux ROS ROS Regulation Ca_Mito->ROS Influence

Experimental Validation

This non-radioactive method assesses the binding of the test compound to sigma receptors using a fluorescently labeled ligand.

Protocol:

  • Cell Culture: Plate cells with known expression of σ1 and σ2 receptors (e.g., MCF7, SH-SY5Y) in a 96-well plate.

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound.

  • Fluorescent Ligand Addition: Add a fluorescently labeled sigma receptor ligand (e.g., a derivative of siramesine or other known ligands) at a fixed concentration.

  • Incubation and Washing: Incubate to allow for competitive binding, then wash the cells to remove unbound fluorescent ligand.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader or flow cytometer.

  • Data Analysis: Determine the IC₅₀ value for the displacement of the fluorescent ligand.

This functional assay measures changes in intracellular calcium levels upon sigma receptor modulation.

Protocol:

  • Cell Loading: Load sigma receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add the test compound and continuously monitor the fluorescence.

  • Data Analysis: Quantify the change in fluorescence intensity over time to determine the effect of the compound on calcium signaling.

Potential Therapeutic Application: Antidepressant Activity

The spiro[isobenzofuran-piperidine] scaffold has been associated with antidepressant-like effects. A common preclinical model to assess this activity is the tetrabenazine-induced ptosis model.

Mechanistic Rationale

Tetrabenazine depletes monoamines (serotonin, norepinephrine, and dopamine) from presynaptic vesicles, leading to a state of ptosis (eyelid drooping) in rodents, which is considered a model of depressive-like symptoms. Compounds with antidepressant properties can reverse this effect.

Experimental Validation: Tetrabenazine-Induced Ptosis in Mice

Tetrabenazine_Ptosis_Workflow cluster_workflow Experimental Workflow Start Acclimatize Mice Admin_Test Administer Test Compound (or Vehicle) Start->Admin_Test Wait1 Wait (e.g., 30-60 min) Admin_Test->Wait1 Admin_TBZ Administer Tetrabenazine Wait1->Admin_TBZ Wait2 Wait (e.g., 30 min) Admin_TBZ->Wait2 Score Score Ptosis Wait2->Score End Analyze Data Score->End

Protocol:

  • Animal Acclimatization: Acclimatize male mice to the testing environment.

  • Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Tetrabenazine Administration: After a set time (e.g., 30-60 minutes), administer tetrabenazine to induce ptosis.

  • Ptosis Scoring: At a predetermined time after tetrabenazine administration (e.g., 30 minutes), score the degree of eyelid closure on a standardized scale (e.g., 0 = eyes fully open, 4 = eyes fully closed).

  • Data Analysis: Compare the ptosis scores between the test compound-treated group and the vehicle control group to determine if the compound significantly reverses the tetrabenazine-induced ptosis.

Summary of Potential Targets and Assays

Potential Target Therapeutic Rationale Primary Binding Assay Functional Assay
MC4R Obesity, Metabolic DisordersRadioligand BindingcAMP Measurement
Sigma-1 Receptor Depression, Anxiety, NeuroprotectionFluorescent Ligand BindingCalcium Mobilization
Sigma-2 Receptor Neurodegenerative Diseases, CancerFluorescent Ligand BindingCalcium Mobilization
Monoaminergic System Depression(Inferred from in vivo model)Tetrabenazine-Induced Ptosis

Conclusion and Future Directions

This compound is a molecule of significant interest for CNS drug discovery. Based on the well-documented activities of its core scaffold, the primary therapeutic targets to investigate are the Melanocortin-4 Receptor, Sigma-1 and Sigma-2 receptors. The strategic placement of the 5-chloro substituent warrants a thorough investigation into its specific effects on binding affinity, selectivity, and functional activity at these targets.

The experimental protocols outlined in this guide provide a robust framework for a comprehensive pharmacological characterization of this compound. A systematic approach, beginning with binding assays to establish affinity and selectivity, followed by functional assays to determine the mode of action (agonist, antagonist, etc.), and culminating in in vivo models to assess therapeutic potential, will be crucial in elucidating the clinical promise of this compound and its derivatives. The insights gained from such studies will not only define the therapeutic utility of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of the spiro[isobenzofuran-piperidine] scaffold in CNS drug development.

References

  • MySkinRecipes. This compound HCL. Available from: [Link]

  • ResearchGate. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists | Request PDF. Available from: [Link]

  • PubMed. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Available from: [Link]

  • Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Available from: [Link]

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An In-depth Technical Guide to the Stability and Degradation Profile of Novel Spiro Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural and Therapeutic Significance of Spiro Heterocyclic Compounds

Spiro heterocyclic compounds represent a fascinating and increasingly important class of molecules in medicinal chemistry and drug development.[1][2][3] Their unique three-dimensional architecture, characterized by two rings sharing a single common atom, imparts a conformational rigidity that can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to their planar counterparts.[4][5][6] The incorporation of a spirocyclic scaffold can modulate critical physicochemical properties such as solubility and lipophilicity, ultimately influencing a compound's metabolic stability and overall developability as a drug candidate.[4][5][6] As novel spiro heterocycles continue to emerge from discovery pipelines, a thorough understanding of their stability and degradation profiles becomes paramount. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to systematically evaluate the chemical stability of these unique molecular entities, identify potential degradation pathways, and establish a robust foundation for formulation development and regulatory submission.

The inherent structural complexity of spirocycles, while advantageous for biological activity, can also introduce unique stability challenges.[5] The strained ring systems and diverse heteroatoms (e.g., nitrogen, oxygen, sulfur) that define these compounds can create reactive centers susceptible to hydrolytic, oxidative, and photolytic degradation.[7][8] Therefore, a proactive and systematic approach to stability assessment is not merely a regulatory requirement but a critical component of risk mitigation in the drug development process.

This guide will delve into the core principles and practical execution of stability studies, with a specific focus on the nuances presented by novel spiro heterocyclic structures. We will explore the design of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines, the analytical methodologies required to detect and characterize degradants, and the interpretation of stability data to predict shelf-life and inform formulation strategies.[9][10][11]

Part 1: Foundational Principles of Chemical Stability for Spiro Heterocycles

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. For spiro heterocyclic compounds, several structural features can influence their intrinsic stability.

The Influence of the Spirocyclic Core

The spiro center, a quaternary carbon atom, introduces a high degree of sp3 character, which generally correlates with improved metabolic stability and solubility.[4] However, the ring strain associated with smaller spiro-fused rings (e.g., cyclopropane, cyclobutane) can render them more susceptible to ring-opening reactions under certain stress conditions.[5] The size and nature of the rings sharing the spiro atom play a crucial role in determining the overall conformational flexibility and, consequently, the accessibility of reactive functional groups to degradative reagents.[12]

The Role of Heteroatoms

The type and position of heteroatoms within the heterocyclic rings are primary determinants of a molecule's degradation profile.

  • Nitrogen-Containing Heterocycles: The basicity of nitrogen atoms can influence a compound's susceptibility to acid-catalyzed hydrolysis. The position of nitrogen in the ring can also affect its vulnerability to oxidation.[13][14] For instance, pyridinic nitrogen atoms are generally less prone to oxidation than pyrrolic nitrogens. Microbial degradation is also a recognized pathway for nitrogen heterocycles.[7][15]

  • Oxygen-Containing Heterocycles: Ethers and lactones are common motifs in spiro compounds. While ethers are generally stable, spiro-ethers can undergo hydrolytic cleavage under acidic conditions.[16] Spiro-lactones, being cyclic esters, are particularly susceptible to hydrolysis, which is often pH-dependent.[8]

  • Sulfur-Containing Heterocycles: Sulfur atoms can exist in various oxidation states, making them prone to oxidation to form sulfoxides and sulfones.[17][18][19][20] Thioethers and thiazoles are common examples found in bioactive spiro compounds. The oxidation of sulfur can significantly alter the polarity and biological activity of the parent molecule.[17][19]

Part 2: Strategic Design and Execution of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[10][21] The primary objective is to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[9][21] According to ICH guideline Q1A(R2), a target degradation of 5-20% is generally considered optimal to ensure that the degradation products are formed at concentrations that can be readily detected and characterized.[9]

Experimental Workflow for Forced Degradation

A systematic approach to forced degradation ensures that all potential degradation pathways are explored. The following workflow provides a robust framework for these studies.

Forced_Degradation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Stress Condition Application cluster_analysis Phase 3: Analysis & Characterization cluster_evaluation Phase 4: Data Evaluation & Reporting Start Define Novel Spiro Compound & Objectives Prep Prepare Solutions & Control Samples Start->Prep Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Prep->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Prep->Oxidation Thermal Thermal Stress (Dry Heat, Humidity) Prep->Thermal Photo Photolytic Stress (UV, Visible Light) Prep->Photo Analysis Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis PeakPurity Peak Purity Assessment (e.g., PDA) Analysis->PeakPurity Characterization Degradant Characterization (e.g., LC-MS/MS, NMR) PeakPurity->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway Report Generate Stability Report Pathway->Report

Caption: A comprehensive workflow for conducting forced degradation studies on novel spiro heterocyclic compounds.

Detailed Protocols for Stress Conditions

The choice of stress conditions should be scientifically justified and based on the chemical nature of the spiro heterocyclic compound.

2.2.1 Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many functional groups present in spiro heterocycles.[8]

  • Protocol:

    • Prepare solutions of the spiro compound (typically 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

    • Incubate the solutions at an elevated temperature (e.g., 60-80 °C) and monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Causality: The use of acid and base catalysis accelerates the hydrolysis of susceptible functional groups like amides, esters (including lactones), and imines.[8] The neutral condition serves as a control and can reveal susceptibility to water-mediated hydrolysis. Elevated temperatures are used to achieve significant degradation within a reasonable timeframe.[22]

2.2.2 Oxidative Degradation

Oxidation is a key degradation pathway, especially for compounds containing electron-rich heteroatoms or functional groups.[8]

  • Protocol:

    • Prepare a solution of the spiro compound in a suitable solvent.

    • Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.

    • Store the solution at room temperature or slightly elevated temperature, protected from light.

    • Monitor the degradation at various time points.

    • Analyze the samples by HPLC.

  • Causality: Hydrogen peroxide is a common choice as it mimics potential oxidative stress from atmospheric oxygen or peroxide impurities in excipients.[21] Functional groups like thioethers, amines, and electron-rich aromatic rings are particularly susceptible to oxidation.

2.2.3 Photolytic Degradation

Many heterocyclic compounds are chromophores and can absorb UV or visible light, leading to photodegradation.[13][23]

  • Protocol:

    • Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[10][21] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[10]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the exposed and control samples at the end of the exposure period.

  • Causality: Light energy can promote electrons to higher energy states, leading to bond cleavage, isomerization, or the formation of reactive oxygen species that can then degrade the drug molecule. The dark control is essential to differentiate between photolytic and thermal degradation.

2.2.4 Thermal Degradation

Thermal stress can provide insight into the intrinsic stability of the molecule and its susceptibility to degradation at elevated temperatures during manufacturing or storage.

  • Protocol:

    • Expose the solid drug substance to dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80-100 °C).

    • In a separate experiment, expose the solid drug substance to high humidity (e.g., 75% RH or greater) at an elevated temperature (e.g., 60 °C).

    • Monitor for degradation and changes in physical appearance over time.

    • Dissolve and analyze the samples at appropriate intervals.

  • Causality: High temperatures can provide the activation energy needed for various degradation reactions. The presence of humidity can facilitate hydrolytic degradation, especially for hygroscopic compounds.

Data Presentation and Interpretation

A clear and concise summary of the forced degradation data is crucial for interpretation.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNo. of DegradantsMajor Degradant (RT/m/z)
Acid Hydrolysis0.1 N HCl24 h80 °C15.2%312.5 min / 452.1
Base Hydrolysis0.1 N NaOH8 h60 °C18.9%210.8 min / 420.2
Neutral HydrolysisWater48 h80 °C2.1%112.5 min / 452.1
Oxidation3% H₂O₂12 hRT11.5%214.2 min / 434.1 (M+16)
PhotolyticICH Q1B--8.7%49.7 min / 416.3
Thermal (Dry)-7 days100 °C4.5%115.1 min / 416.3
Thermal (Wet)75% RH7 days60 °C6.8%212.5 min / 452.1

Table 1: Example Summary of Forced Degradation Results for a Novel Spiro Heterocyclic Compound

Part 3: Analytical Techniques for Degradant Characterization

The identification and structural elucidation of degradation products are essential for understanding the degradation pathways and assessing the safety of the drug product.

Primary Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the workhorse for stability testing. A robust, stability-indicating HPLC method must be able to separate the parent drug from all process impurities and degradation products. Mass spectrometry (MS) is a powerful tool for identifying and characterizing phytoconstituents and their degradation products.[24]

  • Method Development Considerations:

    • Column Chemistry: C18 columns are widely used, but for highly polar spiro compounds, alternative chemistries like phenyl-hexyl or polar-embedded phases may be necessary.

    • Mobile Phase: A gradient elution is typically required to resolve the parent compound from degradants with varying polarities. The pH of the mobile phase should be carefully chosen to ensure good peak shape and resolution.

    • Detection: A PDA detector is crucial for assessing peak purity and providing UV spectral information about the degradants.

Advanced Characterization Techniques

For definitive structural elucidation of unknown degradants, more advanced techniques are required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful technique for identifying degradation products. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, which can be used to determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradant can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) can provide definitive structural information.

Characterization_Workflow cluster_detection Step 1: Detection & Initial Assessment cluster_identification Step 2: Identification cluster_elucidation Step 3: Structural Elucidation HPLC HPLC-PDA Analysis PeakDetect Detect Degradation Peaks HPLC->PeakDetect PeakPurity Assess Peak Purity PeakDetect->PeakPurity LCMS LC-HRMS Analysis PeakPurity->LCMS MolFormula Determine Molecular Formula LCMS->MolFormula MSMS LC-MS/MS Fragmentation MolFormula->MSMS Isolation Isolate Degradant (if necessary) MolFormula->Isolation Structure Propose Structure MSMS->Structure NMR NMR Spectroscopy Isolation->NMR NMR->Structure

Caption: A workflow for the characterization and structural elucidation of degradation products.

Part 4: Common Degradation Pathways of Spiro Heterocycles

Based on the forced degradation data, plausible degradation pathways can be proposed. Below are some common pathways observed for spiro heterocyclic compounds.

Hydrolytic Ring Opening

Spiro-lactams and spiro-lactones are prone to hydrolytic cleavage of the amide or ester bond, respectively, leading to the formation of an open-chain carboxylic acid derivative. This is often pH-dependent.

Hydrolysis_Pathway SpiroLactam Spiro-Lactam (or Lactone) TransitionState SpiroLactam->TransitionState + H2O (H+ or OH- cat.) OpenChain Ring-Opened Amino Acid (or Hydroxy Acid) TransitionState->OpenChain

Caption: General pathway for the hydrolysis of a spiro-lactam or spiro-lactone.

Oxidation of Heteroatoms

Sulfur-containing spiro heterocycles can undergo oxidation at the sulfur atom to form sulfoxides and subsequently sulfones. Similarly, nitrogen atoms in certain environments can be oxidized to N-oxides.

Oxidation_Pathway SpiroThioether Spiro-Thioether SpiroSulfoxide Spiro-Sulfoxide SpiroThioether->SpiroSulfoxide [O] SpiroSulfone Spiro-Sulfone SpiroSulfoxide->SpiroSulfone [O]

Caption: Stepwise oxidation of a sulfur-containing spiro heterocycle.

Photodegradation Pathways

Photodegradation can proceed through various mechanisms, including photo-oxidation, photo-isomerization, and photo-cleavage. For nitrogen-containing aromatic heterocycles, photodegradation can be influenced by the number and position of nitrogen atoms.[13][14]

Conclusion: A Proactive Approach to Ensuring Stability

A thorough and systematic evaluation of the stability and degradation profile of novel spiro heterocyclic compounds is a non-negotiable aspect of modern drug development. By understanding the intrinsic structural liabilities of these unique scaffolds and employing a robust forced degradation strategy, researchers can proactively identify potential stability issues, elucidate degradation pathways, and develop stable formulations that ensure the safety and efficacy of the final drug product. The integration of advanced analytical techniques is critical for the definitive characterization of degradants, which is a key regulatory expectation. Ultimately, a comprehensive understanding of a compound's degradation profile provides a solid scientific foundation for its successful progression from a promising lead to a life-changing medicine.

References

  • Title: Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Source: PubMed URL: [Link]

  • Title: Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Source: ResearchGate URL: [Link]

  • Title: The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Source: PubMed URL: [Link]

  • Title: Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil. Source: PubMed URL: [Link]

  • Title: Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Source: ACS Publications URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: GxP-CC URL: [Link]

  • Title: Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Source: PubMed URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: Forced Degradation Studies. Source: MedCrave online URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: Pharmaceutical Technology URL: [Link]

  • Title: Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Source: Bentham Science URL: [Link]

  • Title: Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. Source: ResearchGate URL: [Link]

  • Title: XV.-The Formation and Stability of spiro-Compounds. Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Source: NIH National Library of Medicine URL: [Link]

  • Title: Forced Degradation Studies. Source: SciSpace URL: [Link]

  • Title: Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Source: Inchem.org URL: [Link]

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery. Source: ResearchGate URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery. Source: PubMed URL: [Link]

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery. Source: Taylor & Francis Online URL: [Link]

  • Title: ICH GUIDELINES: STRESS DEGRADATION STUDY. Source: IJCRT.org URL: [Link]

  • Title: ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Source: IJMR URL: [Link]

  • Title: Drug degradation pathways. Source: Pharmacy 180 URL: [Link]

  • Title: Synthesis of sulfur-containing heterocycles through oxidative carbon-hydrogen bond functionalization. Source: PubMed URL: [Link]

  • Title: Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Source: PubMed URL: [Link]

  • Title: Oxidative and Hydrolytic Stability of Synthetic Diacyl Glyceryl Ether. Source: PubMed URL: [Link]

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Methodological & Application

Application Note: Utilizing 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one in high-throughput screening (HTS) campaigns. The unique spirocyclic architecture of this compound, combining a rigid isobenzofuranone core with a versatile piperidine moiety, presents a compelling scaffold for the discovery of novel modulators of a wide range of biological targets. This guide details the compound's profile, provides step-by-step protocols for primary and secondary screening assays, outlines robust data analysis methodologies, and offers troubleshooting insights to empower researchers in drug discovery.

Introduction: The Rationale for Screening Spirocyclic Scaffolds

Spirocyclic systems are three-dimensional, conformationally constrained structures that have gained significant attention in medicinal chemistry.[1] Their rigidity can reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1] The specific compound, this compound, is a key intermediate in the synthesis of compounds targeting the central nervous system (CNS).[2] Its structural features suggest potential interactions with GPCRs, ion channels, and enzymes, making it an attractive candidate for broad screening initiatives.[3][4][5] This application note will use a hypothetical protein-protein interaction (PPI) target to illustrate a complete HTS workflow.

Compound Profile: this compound

A thorough understanding of the test compound's properties is foundational to any successful screening campaign. Effective compound management and handling are critical for preserving integrity and ensuring data quality.[6][7][8]

PropertyValueSource / Method
CAS Number 180160-47-8J&K Scientific[9]
Molecular Formula C₁₂H₁₂ClNO₂MySkinRecipes[2]
Molecular Weight 237.68 g/mol MySkinRecipes[2]
IUPAC Name This compoundApollo Scientific[10]
Storage 2-8°C, sealed and dryMySkinRecipes[2]
Solvent DMSO (Dimethyl Sulfoxide)Standard HTS Practice

Compound Management Best Practices:

  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Use automation for accuracy and to minimize handling.[6]

  • Storage: Store stock solutions at -20°C in low-volume, sealed plates to minimize freeze-thaw cycles and water absorption by DMSO.[7][8]

  • Assay-Ready Plates: Create intermediate plates by diluting the stock solution. For quantitative HTS (qHTS), prepare a dilution series to generate concentration-response curves directly from the primary screen.[11]

Section 1: Primary HTS Assay - Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a robust, homogeneous assay technology well-suited for HTS, particularly for monitoring molecular interactions like PPIs.[12][13] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein partner.[12][13] An inhibitor of the PPI will displace the tracer, leading to a decrease in the FP signal.

Workflow for Primary HTS using Fluorescence Polarization

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (qHTS Dilution Series) Dispense_Compound Dispense Compound (e.g., 50 nL) Compound_Plating->Dispense_Compound Reagent_Prep Reagent Preparation (Protein + FP Tracer) Dispense_Reagents Dispense Reagents (e.g., 5 µL) Reagent_Prep->Dispense_Reagents Dispense_Compound->Dispense_Reagents Incubate Incubation (e.g., 60 min at RT) Dispense_Reagents->Incubate Read_Plate Read Plate (FP Reader) Incubate->Read_Plate QC Quality Control (Z'-Factor Calculation) Read_Plate->QC Hit_ID Hit Identification (Activity Threshold) QC->Hit_ID Dose_Response Dose-Response Fitting (IC50 Determination) Hit_ID->Dose_Response

Caption: High-level workflow for a primary HTS campaign.

Detailed Protocol: FP-Based PPI Inhibition Assay

Objective: To identify inhibitors of the interaction between Protein-X and its fluorescently-labeled binding partner, Peptide-Y-FITC.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100

  • Protein-X (Recombinant)

  • Peptide-Y-FITC (Fluorescein-labeled tracer)

  • This compound (Test Compound)

  • Positive Control: Unlabeled Peptide-Y

  • Negative Control: DMSO

  • Assay Plates: 384-well, low-volume, black, non-binding surface

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the test compound from the assay-ready plates into the 384-well assay plates. This includes a concentration gradient for qHTS.

  • Reagent Preparation: Prepare a 2X working solution of Protein-X and Peptide-Y-FITC in Assay Buffer. The final concentrations should be optimized based on the Kd of the interaction (e.g., 10 nM Protein-X and 5 nM Peptide-Y-FITC).

  • Reagent Addition: Dispense 5 µL of the 2X reagent mix into each well of the assay plate containing the pre-spotted compound.

  • Incubation: Seal the plates and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on a suitable plate reader equipped with filters for FITC (Excitation: 485 nm, Emission: 535 nm), measuring both parallel and perpendicular fluorescence intensity.

Section 2: Secondary & Orthogonal Assays

Hits identified in the primary screen must be validated through secondary and orthogonal assays to confirm their activity and rule out artifacts.[14] An orthogonal assay uses a different detection technology to measure the same biological event, ensuring that the observed activity is not due to interference with the primary assay format (e.g., fluorescence quenching).

Recommended Orthogonal Assay: AlphaLISA

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[15][16] It relies on the proximity of Donor and Acceptor beads, which, when brought together by a biological interaction, generate a strong luminescent signal.[15] This technology is less susceptible to many forms of compound interference seen in fluorescence-based assays.[15]

Principle of AlphaLISA for PPI Inhibition

AlphaLISA_Principle cluster_bound Interaction Present (No Inhibitor) cluster_signal Signal Generation cluster_unbound Interaction Disrupted (Inhibitor Present) Donor Donor ProteinX Protein-X (Biotinylated) Donor->ProteinX Streptavidin SingletO2 Singlet O₂ Donor->SingletO2 ~200 nm Acceptor Acceptor ProteinY Protein-Y (Tagged) Acceptor->ProteinY Anti-Tag Ab Emission Emission (615 nm) Acceptor->Emission ProteinX->ProteinY Binding Excitation Excitation (680 nm) Excitation->Donor SingletO2->Acceptor Donor2 Donor ProteinX2 Protein-X Donor2->ProteinX2 Streptavidin Acceptor2 Acceptor ProteinY2 Protein-Y Acceptor2->ProteinY2 Anti-Tag Ab NoSignal No Signal Inhibitor Compound ProteinX2->Inhibitor

Caption: Mechanism of an AlphaLISA PPI inhibition assay.

Protocol: AlphaLISA Orthogonal Screen

Objective: To confirm the inhibitory activity of primary hits using a non-fluorescence-based method.

Materials:

  • AlphaLISA Buffer (as per manufacturer's recommendation, e.g., Revvity)[17]

  • Biotinylated Protein-X

  • FLAG-tagged Protein-Y

  • Streptavidin-coated Donor Beads[16]

  • Anti-FLAG-conjugated Acceptor Beads[17]

  • Primary Hits (resupplied from stock)

  • Assay Plates: 384-well, white, medium-binding

Procedure:

  • Compound Plating: Dispense 1 µL of hit compounds (at various concentrations) into the assay plate.

  • Protein Addition: Add 5 µL of a mix containing Biotin-Protein-X and FLAG-Protein-Y to each well. Incubate for 30 minutes at room temperature.

  • Bead Addition: Add 5 µL of a mix containing Streptavidin Donor beads and anti-FLAG Acceptor beads.[18]

  • Incubation: Seal the plates, protect from light, and incubate for 60 minutes at room temperature.[15]

  • Plate Reading: Read on an Alpha-enabled plate reader (e.g., EnVision) with excitation at 680 nm and emission at 615 nm.[15]

Section 3: Data Analysis and Quality Control

Rigorous data analysis and quality control are essential to ensure the reliability of HTS results.[19]

Quality Control: The Z'-Factor

The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[20][21] It measures the separation between the positive and negative control distributions.[20][22]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[20][23]
0 to 0.5MarginalAssay may be acceptable but could be improved.[23]
< 0UnacceptableNo separation between controls; assay is not viable.[20][23]
Hit Identification and Confirmation
  • Normalization: Raw data from each plate is typically normalized relative to the plate's controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Selection: A hit is typically defined as a compound that produces an effect greater than a set threshold (e.g., 3 standard deviations from the mean of the sample population or >50% inhibition).

  • Dose-Response Analysis: Confirmed hits are re-tested in a multi-point concentration curve to determine their potency (IC50). The data is fitted to a four-parameter logistic model.

Conclusion

This compound represents a promising scaffold for discovery screening. Its unique three-dimensional structure is well-suited for targeting complex binding sites. By employing a robust HTS workflow, as detailed in this note—starting with a high-quality primary assay like Fluorescence Polarization, followed by a technologically distinct orthogonal assay such as AlphaLISA, and underpinned by rigorous quality control metrics like the Z'-factor—researchers can confidently and efficiently screen this compound and its analogues. This structured approach maximizes the potential for discovering novel, high-quality hit compounds for progression into lead optimization programs.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2014). Data analysis approaches in high throughput screening. SLAS Discovery, 19(4), 475-488.
  • Sui, Y., & Wu, Z. (2007). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 23(13), 1645-1650. [Link]

  • Bitesize Bio. (2021). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]

  • Engers, J. L., et al. (2009). Compound Management for Quantitative High-Throughput Screening. Journal of Biomolecular Screening, 14(6), 685-694. [Link]

  • Shukla, S., et al. (2018). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). IU Indianapolis ScholarWorks. [Link]

  • Scripps Florida. (n.d.). Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(6), 676-684. [Link]

  • MySkinRecipes. (n.d.). This compound HCL. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Cellular and Molecular Life Sciences, 60(3), 459-472. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Li, Z., et al. (2025). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol, 15(14), e5400. [Link]

  • Berg, A., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Methods and Protocols, 5(6), 93. [Link]

  • Lim, C. G., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(38), 5068-5076. [Link]

  • ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • iChemical. (n.d.). 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2002/048152 SPIRO[ISOBENZOFURAN-1,4'-PIPERIDIN]-3-ONES AND 3H-SPIROISOBENZOFURAN-1,4'-PIPERIDINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

  • PubMed. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400-3. [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • PubMed. (1977). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 20(2), 279-85. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • ResearchGate. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Retrieved from [Link]

  • PubMed Central. (2013). High-Throughput Screening Assay Datasets from the PubChem Database. Journal of Chemical Information and Modeling, 53(12), 3412-3420. [Link]

  • PubMed Central. (2009). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 13(5-6), 527-536. [Link]

  • Cenmed Enterprises. (n.d.). 5-CHLORO-3H-SPIRO[ISOBENZOFURAN-1,4'-PIPERIDIN]-3-ONE HCL. Retrieved from [Link]

  • ACS Publications. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl]amino‐N‐(2,6‐diisopropylphenyl)‐1,8‐naphthalimide Derivatives as Ligands for the Translocator Protein (TSPO). Journal of Medicinal Chemistry, 66(6), 4029-4049. [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to Utilizing GW4064 (CAS 180160-47-8) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

GW4064 (CAS: 180160-47-8), chemically identified as 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid, is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR).[1][2] FXR, a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose homeostasis. Its critical role in various metabolic pathways has positioned it as a significant therapeutic target for conditions such as cholestatic liver disease, nonalcoholic steatohepatitis (NASH), and certain cancers.[3] GW4064 is an invaluable chemical tool for elucidating the physiological and pathological functions of FXR activation in in vitro models.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the effective dissolution and use of GW4064 in dimethyl sulfoxide (DMSO) for cell-based assays. Adherence to these protocols is paramount for ensuring experimental reproducibility, maintaining the integrity of cellular systems, and obtaining reliable data.

Physicochemical Properties and Solubility

A thorough understanding of GW4064's physicochemical properties is the foundation for its successful application in experimental settings.

PropertyValueReference
CAS Number 180160-47-8
Molecular Formula C₂₈H₂₂Cl₃NO₄[2]
Molecular Weight 542.8 g/mol [2]
Appearance Crystalline solid[1]
Purity ≥95%[2]
Solubility in DMSO ≥24.7 mg/mL to 50 mg/mL (up to 92.11 mM)[3][4][5]
Solubility in Ethanol ~1 mg/mL to 5.4 mg/mL[1][4]
Solubility in Water Insoluble[3]

Core Signaling Pathway of GW4064-Mediated FXR Activation

Upon entering the cell, GW4064 binds to the ligand-binding domain of FXR. This induces a conformational change, leading to the heterodimerization of FXR with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to FXR response elements (FXREs) on the DNA, modulating the transcription of target genes. Key downstream effects include the induction of the Small Heterodimer Partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6][7]

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR FXR GW4064->FXR Binds FXR_RXR_inactive FXR/RXR Inactive Complex FXR->FXR_RXR_inactive RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active FXR/RXR Active Heterodimer FXR_RXR_inactive->FXR_RXR_active Translocation FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP) FXRE->Target_Genes Activates SHP SHP Protein Target_Genes->SHP Translates to CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Transcription Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis

Caption: GW4064-mediated FXR signaling pathway.

Experimental Protocols

Preparation of a 10 mM GW4064 Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for serial dilutions in cell-based assays.

Materials:

  • GW4064 (CAS 180160-47-8) powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of GW4064:

    • Molecular Weight (MW) of GW4064 = 542.8 g/mol

    • To prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.01 mol/L x 0.001 L x 542.8 g/mol = 0.005428 g

      • Mass (mg) = 5.428 mg

  • Weighing the compound:

    • Carefully weigh out 5.43 mg of GW4064 powder using a calibrated analytical balance.

    • Transfer the weighed powder into a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from light.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the GW4064 powder.

    • Tightly cap the tube.

  • Ensuring complete dissolution:

    • Vortex the tube for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

    • If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.[4] Gentle warming in a 37°C water bath can also aid dissolution, but prolonged heating should be avoided to prevent compound degradation.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

    • This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[8][9]

    • Store the aliquots at -20°C for long-term storage. The solid compound is stable for at least 4 years at -20°C.[1][2] In solvent, it is recommended to store at -80°C for up to one year.[4]

Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage Calculate Calculate Mass of GW4064 Weigh Weigh GW4064 Powder Calculate->Weigh Add_DMSO Add Sterile DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Volumes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing GW4064 stock solution.

Preparation of Working Solutions for Cell-Based Assays

The high concentration of the DMSO stock solution necessitates serial dilution to achieve the desired final concentration in the cell culture medium, while keeping the final DMSO concentration at a non-toxic level.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%, to avoid cytotoxicity.[8][9][10] For sensitive or primary cell lines, a final DMSO concentration of ≤ 0.1% is recommended.[10]

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium with the same final concentration of DMSO as the experimental wells, but without GW4064. This allows for the differentiation of the effects of the compound from any effects of the solvent.

  • Precipitation: GW4064 is poorly soluble in aqueous solutions. To avoid precipitation upon dilution into the cell culture medium, it is recommended to perform intermediate dilutions in 100% DMSO before the final dilution into the aqueous medium.[8]

Example Protocol: Preparing a 10 µM Working Solution from a 10 mM Stock

  • Intermediate Dilution (in DMSO):

    • Thaw one aliquot of the 10 mM GW4064 stock solution.

    • Prepare a 1:100 dilution by adding 1 µL of the 10 mM stock to 99 µL of sterile DMSO. This will result in a 100 µM intermediate stock solution.

  • Final Dilution (in Cell Culture Medium):

    • To achieve a final concentration of 10 µM GW4064 with a final DMSO concentration of 0.1%, add 10 µL of the 100 µM intermediate stock to 990 µL of pre-warmed cell culture medium.

    • Mix gently by pipetting. The final volume is 1 mL.

Trustworthiness and Self-Validation

To ensure the validity of your experimental results, it is crucial to consider potential off-target effects of GW4064. While it is a selective FXR agonist, at higher concentrations, it may interact with other cellular targets.[11]

Strategies to Validate On-Target Effects:

MethodDescriptionExpected Outcome for On-Target Effect
Use of FXR-Null Models Treat cells that do not express FXR (e.g., through siRNA knockdown or CRISPR knockout) with GW4064.The observed cellular effect will be significantly diminished or abolished.[12]
FXR Antagonist Co-treatment Co-treat cells with GW4064 and a specific FXR antagonist.The effect of GW4064 will be blocked by the antagonist.[12]
Use of an Alternative FXR Agonist Treat cells with a structurally different FXR agonist (e.g., obeticholic acid).The alternative agonist should replicate the effect of GW4064.[12]

Conclusion

The meticulous preparation and application of GW4064 in cell-based assays are fundamental to obtaining high-quality, reproducible data. By adhering to the protocols and best practices outlined in this guide, researchers can confidently utilize this potent FXR agonist to further our understanding of metabolic diseases and advance the development of novel therapeutics.

References

  • ResearchGate. (n.d.). Mechanism of action of Farnesoid X receptor ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram and structure of FXR. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Novel Pathways That Control Farnesoid X Receptor-mediated Hypocholesterolemia. Retrieved from [Link]

  • LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • Wikipedia. (n.d.). Farnesoid X receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). GW4064 induces NFAT translocation and calcineurin activation by a.... Retrieved from [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. Retrieved from [Link]

  • ResearchGate. (n.d.). FXR-independent activation of luciferase reporters by GW4064. Retrieved from [Link]

  • RayBiotech. (n.d.). GW4064. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. Retrieved from [Link]

  • The American Society for Pharmacology and Experimental Therapeutics. (n.d.). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Retrieved from [Link]

  • PubMed. (2024). GW4064 inhibits migration and invasion through cathepsin B and MMP2 downregulation in human bladder cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of GW4064 in Different Excipients. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. Retrieved from [Link]

Sources

The Spiro[isobenzofuran-piperidine] Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Drug Discovery Professionals

Introduction: Unveiling a Scaffold of Three-Dimensional Complexity and Therapeutic Promise

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer both structural novelty and biological relevance is perpetual. The spiro[isobenzofuran-piperidine] scaffold has emerged as a "privileged" structure, a framework that demonstrates the ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological activities.[1] Its defining feature is the spirocyclic fusion of an isobenzofuran ring system with a piperidine moiety. This arrangement imparts a rigid, three-dimensional geometry that is highly advantageous for drug design.[2] Unlike flat, aromatic-rich molecules, the spirocyclic nature of this scaffold allows for a precise spatial projection of functional groups, enabling more specific and high-affinity interactions with the complex topographies of protein binding sites.[2]

This inherent three-dimensionality often translates into improved physicochemical properties, such as enhanced aqueous solubility and a favorable balance of lipophilicity, which are critical for optimizing pharmacokinetic profiles.[2] The versatility of the spiro[isobenzofuran-piperidine] core, with its multiple points for synthetic diversification on both the isobenzofuran and piperidine rings, provides a robust platform for generating extensive compound libraries and for fine-tuning structure-activity relationships (SAR).[3] This guide provides an in-depth exploration of the synthesis, biological applications, and key experimental protocols associated with this remarkable scaffold.

Core Synthesis of the Spiro[isobenzofuran-piperidine] Scaffold

The construction of the spiro[isobenzofuran-piperidine] core is a critical first step in the exploration of its medicinal chemistry potential. Several synthetic routes have been reported, with a common and effective strategy involving the lithiation of a suitably substituted benzhydryl ether, followed by reaction with a piperidone derivative and subsequent acid-catalyzed cyclization.[3]

Protocol: Synthesis of 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]

This protocol describes a well-established laboratory synthesis of a parent compound in this class, which can be subsequently modified.[3] The causality behind this approach lies in the generation of a key carbanion intermediate that enables the formation of the crucial carbon-carbon bond with the piperidone electrophile. The final cyclization step, driven by acid catalysis, efficiently constructs the spirocyclic system.

Materials:

  • 2-Bromobenzhydryl methyl ether

  • n-Butyllithium (n-BuLi) in hexane

  • 1-Methyl-4-piperidone

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromobenzhydryl methyl ether in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The formation of the lithiated intermediate is often indicated by a color change. Stir the reaction mixture at this temperature for an additional 1 hour.

  • Addition of Piperidone: Add a solution of 1-methyl-4-piperidone in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

  • Quenching and Cyclization: Carefully quench the reaction by the slow addition of water. Acidify the mixture with concentrated HCl to a pH of approximately 1-2. This acidic condition facilitates the cyclization to form the spiro[isobenzofuran-piperidine] core. Stir vigorously for 2-4 hours at room temperature.

  • Work-up: Make the solution basic (pH 9-10) by the addition of aqueous sodium hydroxide. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].

Medicinal Chemistry Applications & Biological Evaluation

The spiro[isobenzofuran-piperidine] scaffold has been successfully employed to develop potent and selective modulators for a variety of biological targets, with a particular emphasis on central nervous system (CNS) disorders.

Neuroscience: Targeting Sigma Receptors and Beyond

The sigma (σ) receptors, particularly the σ1 and σ2 subtypes, are intriguing molecular targets implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, pain, and psychosis.[4] The spiro[isobenzofuran-piperidine] framework has proven to be an excellent template for designing high-affinity sigma receptor ligands.

  • Sigma-1 (σ1) Receptor Antagonists: Derivatives of this scaffold have been identified as potent and selective σ1 receptor antagonists.[5] For instance, 1'-benzyl-3-methoxy-3H-spiro[benzofuran-1,4'-piperidine] exhibits a high affinity (Ki of 1.14 nM) and remarkable selectivity (>1100-fold) for the σ1 receptor over the σ2 subtype.[5] Such compounds have shown analgesic properties in preclinical models of neuropathic pain, highlighting their therapeutic potential.[5]

  • Sigma-2 (σ2) Receptor Ligands: The scaffold has also been utilized to develop ligands with a preference for the σ2 binding site. These ligands are valuable tools for studying the role of σ2 receptors in cancer and neurodegenerative diseases.[4]

  • Antidepressant and CNS Activity: Early investigations into this scaffold were prompted by its structural similarity to known antidepressants.[3] Many analogues exhibit significant activity in preclinical models predictive of antidepressant effects, such as the inhibition of tetrabenazine-induced ptosis.[3][6] The structure-activity relationship studies revealed that a basic nitrogen atom in the piperidine ring is crucial for this activity.[3]

SAR_CNS

Compound Target Binding Affinity (Ki, nM) Selectivity Reference
1'-Benzyl-3-methoxy-3H-spiro[benzofuran-1,4'-piperidine]σ1 Receptor1.14>1100-fold vs σ2[5]
Lu 28-179σ1/σ2 ReceptorHigh Affinity (subnanomolar)Pan-sigma affinity
9a (Demethyl analogue)CNS (Antitetrabenazine)ED50 data available-[3]
Metabolic Disorders: Melanocortin Receptor Agonists

The versatility of the spiro[isobenzofuran-piperidine] scaffold extends beyond neuroscience. It has been successfully employed as a core structure for the development of potent and selective agonists for the melanocortin subtype-4 receptor (MC4R).[7] MC4R is a key regulator of energy homeostasis and appetite, making it an attractive target for the treatment of obesity. The developed compounds based on this scaffold have demonstrated not only high potency and selectivity but also oral bioavailability, a critical parameter for drug development.[7][8]

Other Therapeutic Areas
  • Antihypertensive and Diuretic Properties: Certain N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been shown to possess significant diuretic and antihypertensive activity in preclinical models.[9]

  • Antileishmanial Activity: More broadly, the spiro-piperidine motif has been investigated for its potential in treating neglected tropical diseases, with some derivatives showing promising activity against Leishmania major.[10][11]

Key Experimental Protocols

To facilitate research and development efforts utilizing the spiro[isobenzofuran-piperidine] scaffold, this section provides detailed, step-by-step protocols for essential biological assays.

Protocol 1: Sigma-1 Receptor (σ1R) Radioligand Binding Assay

This protocol describes a competitive inhibition binding assay to determine the affinity (Ki) of a test compound for the σ1 receptor using [³H]-(+)-pentazocine as the radioligand.[6][12]

Materials:

  • Membrane preparation from cells or tissues expressing σ1R (e.g., guinea pig liver membranes).[12]

  • [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Haloperidol (for non-specific binding determination).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Filtration apparatus (cell harvester).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the following in a final volume of 200 µL:

    • 50 µL Assay Buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test compound at various concentrations.

    • 50 µL of [³H]-(+)-pentazocine (at a final concentration approximately equal to its Kd, e.g., 2-5 nM).

    • 100 µL of membrane preparation (containing 50-150 µg of protein).

  • Incubation: Incubate the plates at 37°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

workflow_binding_assay

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Given the prevalence of piperidine-containing compounds as AChE inhibitors for Alzheimer's disease, this assay is highly relevant. This colorimetric assay measures AChE activity by quantifying the formation of a yellow product.[7]

Materials:

  • AChE enzyme (from electric eel or human recombinant).

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • DTNB (Ellman's Reagent) Stock Solution (10 mM).[7]

  • Acetylthiocholine iodide (ATCI) Substrate Stock Solution (15 mM, prepare fresh).[7]

  • Test compounds dissolved in DMSO.

  • 96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Plate Setup: In a 96-well plate, add:

    • 140 µL of Assay Buffer.

    • 20 µL of DTNB solution.

    • 20 µL of test compound dilution or vehicle (for control).

    • 20 µL of AChE solution (pre-incubate with the inhibitor for 10-15 minutes at room temperature).

  • Initiate Reaction: Start the reaction by adding 20 µL of the ATCI substrate solution to each well. The final volume will be 220 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes. The rate of the reaction (ΔAbs/min) is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for the control (no inhibitor) and for each inhibitor concentration.

    • Calculate the percentage of inhibition: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and perform a non-linear regression to determine the IC50 value.

Protocol 3: General Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the general cytotoxicity of novel compounds to ensure that the observed biological activity is not due to cell death. The MTT assay is a standard colorimetric method for this purpose.[9]

Materials:

  • A relevant cell line (e.g., SH-SY5Y for neurotoxicity, or a cancer cell line).

  • Cell culture medium, fetal bovine serum (FBS), and penicillin-streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader (absorbance at ~570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100.

    • Plot % Viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Conclusion and Future Perspectives

The spiro[isobenzofuran-piperidine] scaffold represents a compelling starting point for the design of novel therapeutics. Its inherent three-dimensional structure provides access to chemical space that is often underexplored by more traditional, flatter molecules. The demonstrated success in targeting complex proteins like sigma receptors and GPCRs underscores its value as a privileged scaffold. Future work will likely focus on expanding the diversity of substituents on the core, employing advanced synthetic methodologies to access novel analogues, and exploring its potential in other therapeutic areas such as oncology and infectious diseases. The robust protocols provided herein offer a validated framework for researchers to synthesize, evaluate, and optimize new chemical entities based on this promising molecular architecture, thereby accelerating the journey from scaffold discovery to clinical candidates.

References

  • Bauer, V. J., Duffy, B. J., Hoffman, D., Klioze, S. S., Kosley, R. W., Jr, McFadden, A. R., Martin, L. L., & Ong, H. H. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315–1324. [Link]

  • Perregaard, J., Moltzen, E. K., Meier, E., & Sánchez, C. (1995). Sigma Ligands With Subnanomolar Affinity and Preference for the Sigma 2 Binding Site. 2. Spiro-joined Benzofuran, Isobenzofuran, and Benzopyran Piperidines. Journal of Medicinal Chemistry, 38(11), 2009–2017. [Link]

  • Klioze, S. S., & Novick, W. J., Jr. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400–403. [Link]

  • Guo, L., Ye, Z., Liu, J., He, S., Bakshi, R. K., Sebhat, I. K., Dobbelaar, P. H., Hong, Q., Jian, T., Dellureficio, J. P., Tsou, N. N., Ball, R. G., Weinberg, D. H., MacNeil, T., Tang, R., Tamvakopoulos, C., Peng, Q., Chen, H. Y., Chen, A. S., Martin, W. J., MacIntyre, D. E., Strack, A. M., Fong, T. M., Wyvratt, M. J., & Nargund, R. P. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895–4900. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Häusler, A., Bausch, A., Bream, R., Dehnhardt, M., Geneste, H., Pevet, C., & Wicke, K. (2012). Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[benzofuran-1,4'-piperidine]. Journal of Pharmacy and Pharmacology, 64(10), 1433–1442. [Link]

  • Klioze, S. S., Bauer, V. J., & Geyer, H. M., 3rd. (1977). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 2. Compounds containing a heteroatom attached to nitrogen. Journal of Medicinal Chemistry, 20(4), 610–612. [Link]

  • ResearchGate. (n.d.). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Retrieved January 14, 2026, from [Link]

  • Al-Warhi, T., Rizk, E., Sabt, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Malki, A. L., Al-Shaeri, M., & El-Gamal, M. I. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330–342. [Link]

  • Al-Warhi, T., Rizk, E., Sabt, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Malki, A. L., Al-Shaeri, M., & El-Gamal, M. I. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. [Link]

  • Klioze, S. S., Kosley, R. W., Jr, & Bauer, V. J. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617–621. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 14, 2026, from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Serra, M., Pisu, M. G., Schepmann, D., Wünsch, B., & Biggio, G. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4989–5007. [Link]

  • Kumar, A., Sharma, S., & Tiwari, R. K. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221–1259. [Link]

  • Viegas, C., Jr, Bolzani, Vda S., Pimentel, L. S., Castro, N. G., Cabral, R. F., & Barreiro, E. J. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184–4190. [Link]

Sources

Assay development for testing CNS activity of spiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Assay Development for Testing CNS Activity of Spiro Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Spirocyclic Scaffold - A New Dimension in CNS Drug Discovery

The development of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, largely due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity within the complex neural circuitry.[1][2][3] In this context, spirocyclic compounds have emerged as a highly promising class of molecules.[4][5] Their inherent three-dimensionality and conformational rigidity, conferred by the shared spiro-atom between two rings, offer distinct advantages over traditional "flat" aromatic structures.[6][7][8][9] This unique architecture can lead to improved target binding affinity, enhanced selectivity, and favorable physicochemical properties, such as increased metabolic stability and optimized solubility, which are critical for successful CNS drug candidates.[4][6][8]

This guide provides a comprehensive framework for developing a robust assay cascade to identify and characterize the CNS activity of novel spiro compounds. We will move from high-throughput primary screens to detailed secondary and safety profiling, culminating in readiness for in vivo evaluation. The protocols and workflows described herein are designed to be self-validating systems, ensuring data integrity and confidence in decision-making throughout the discovery pipeline.

The CNS Drug Discovery Cascade for Spiro Compounds

A successful CNS drug discovery program follows a hierarchical, multi-stage approach. This "funnel" strategy is designed to efficiently screen large numbers of compounds and progressively select only the most promising candidates for resource-intensive downstream testing. The rigidity of spirocyclic scaffolds makes them particularly well-suited for this structured evaluation.

Assay_Cascade cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: In Vitro Profiling cluster_3 Phase 4: In Vivo Validation HTS High-Throughput Screening (HTS) (Biochemical or Cell-Based Assays) Target: 1000s of Spiro Compounds DoseResponse Dose-Response & Potency (IC50/EC50) HTS->DoseResponse Confirmed Hits Selectivity Target Selectivity Assays (Against related targets) DoseResponse->Selectivity Potent Compounds Mechanism Mechanism of Action (MoA) (e.g., Signaling Pathway Assays) Selectivity->Mechanism ADME ADME/Tox Profiling - BBB Permeability (PAMPA) - Cytotoxicity - Metabolic Stability Mechanism->ADME Characterized Leads Neuronal Functional Neuronal Assays - Neurite Outgrowth - Electrophysiology (MEA) ADME->Neuronal PK Pharmacokinetics (PK) (Brain/Plasma Ratio) Neuronal->PK Optimized Leads Efficacy In Vivo Efficacy Models (Rodent, Zebrafish) PK->Efficacy

Caption: The tiered assay cascade for CNS-active spiro compound discovery.

Part 1: Primary Screening for Hit Identification

The initial goal is to rapidly identify "hits" from a library of spiro compounds that interact with the CNS target of interest. High-throughput screening (HTS) is the cornerstone of this phase, prioritizing speed and cost-effectiveness.[10][11] The choice between a biochemical and a cell-based assay format depends on the target class.

Biochemical Assays

Biochemical assays are ideal for purified molecular targets like enzymes or receptors.[12] They measure direct compound-target interaction, such as binding or enzyme inhibition.

  • Principle: These assays are performed in a simplified, cell-free system. For example, a radioligand binding assay can be used to screen for spiro compounds that displace a known ligand from a receptor.[13]

  • Advantages: High throughput, lower variability, and provides direct evidence of target engagement.

  • Causality: A positive result directly implies interaction with the purified target, though it does not confirm functional activity (agonist vs. antagonist) or cellular effects.

Cell-Based Assays

Cell-based assays are essential for targets where a functional cellular response is the desired readout, such as ion channels or G-protein coupled receptors (GPCRs).[12][14] They provide more physiologically relevant data at the cost of slightly lower throughput.[10]

  • Principle: Genetically engineered cell lines (e.g., HEK293, CHO) are used to express the target of interest. The assay measures a downstream signaling event, such as changes in intracellular calcium (Ca²⁺) or cyclic AMP (cAMP).[15]

  • Advantages: Measures functional activity, can identify agonists, antagonists, and allosteric modulators.

  • Causality: A positive result indicates the compound modulates the target's function within a cellular context, which is a stronger predictor of in vivo activity. For many CNS targets, understanding the functional consequence of target modulation is critical from the outset.

Gq_Pathway Spiro Spiro Compound (Agonist) GPCR Gq-Coupled Receptor Spiro->GPCR Binds & Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Opens Channels Ca_Store Ca²⁺ Response Cellular Response (Fluorescence Signal) Ca_Release->Response Triggers

Caption: Signaling pathway for a Gq-coupled GPCR leading to calcium release.

Protocol 1: HTS Calcium Flux Assay for a Gq-Coupled GPCR

This protocol describes a no-wash, fluorescence-based assay to screen for spiro compound agonists of a target Gq-coupled receptor expressed in CHO-K1 cells.

A. Materials

  • CHO-K1 cells stably expressing the target GPCR.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

B. Cell Preparation

  • Culture cells to ~80-90% confluency.

  • Harvest cells and centrifuge. Resuspend the cell pellet in Assay Buffer at a density of 250,000 cells/mL.

  • Prepare the dye loading solution by adding Fluo-4 AM and probenecid to the cell suspension.

  • Incubate the cells for 60 minutes at 37°C in the dark to allow for dye loading.

C. Assay Protocol

  • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

  • Centrifuge the plate briefly to ensure cells form a monolayer at the bottom.

  • Incubate the plate for 30 minutes at room temperature in the dark.

  • Prepare a compound source plate by serially diluting the spiro compounds in Assay Buffer. Include a known agonist as a positive control and buffer alone as a negative control.

  • Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

  • The instrument's liquid handler will then add 10 µL of compound from the source plate to the cell plate.

  • Immediately begin recording the fluorescence signal for 90-120 seconds to capture the calcium mobilization peak.

D. Data Analysis & Acceptance Criteria

  • Response: Calculate the maximum peak fluorescence minus the baseline fluorescence.

  • Normalization: Normalize the data to the positive control (100% activation) and negative control (0% activation).

  • Hit Threshold: Define a hit as any compound that produces a response greater than 3 standard deviations above the mean of the negative controls.

  • Assay Quality (Z'-factor): The Z'-factor is a measure of assay robustness. It must be ≥ 0.5 for the screen to be considered valid.

    • Z' = 1 - (3σpos + 3σneg) / |μpos - μneg| where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

Part 2: Secondary and Functional Assays

Hits from the primary screen require confirmation and deeper characterization. This phase focuses on determining potency, selectivity, and mechanism of action.

Potency Determination (IC₅₀/EC₅₀)

The first step is to confirm the activity of the hits in a dose-response format to determine their potency (EC₅₀ for agonists, IC₅₀ for antagonists). This involves a 10-point, 3-fold serial dilution of the compound. Only compounds with a demonstrable dose-response relationship and acceptable potency (typically low micromolar or better) proceed.

Functional Neuronal Assays

To bridge the gap between recombinant cell lines and the CNS, functional assays using primary neurons or iPSC-derived neurons are critical.[16][17][18] These assays provide a more physiologically relevant context to evaluate the compound's effect on neuronal health and function.

  • Neurite Outgrowth Assay: This assay assesses a compound's potential for neuroprotection or neurotoxicity.[19][20] Neurons are treated with the spiro compound, and changes in the length and branching of neurites are quantified using high-content imaging. A compound that promotes neurite outgrowth may have neuro-regenerative potential, while one that inhibits it could be neurotoxic.[20]

  • Microelectrode Array (MEA): MEA technology allows for the non-invasive recording of spontaneous electrical activity from a network of cultured neurons.[21][22] This powerful assay can reveal how a compound modulates network-level activity, such as firing rate, burst patterns, and network synchrony, providing deep functional insights.[21]

Assay TypePrimary ReadoutThroughputKey Insight Provided
Potency (EC₅₀/IC₅₀) Half-maximal effective/inhibitory concentrationMediumQuantitative measure of compound potency.
Neurite Outgrowth Neurite length, branch points, cell viabilityLow-MediumEffect on neuronal morphology and health.
MEA Spike rate, burst frequency, network synchronyLowImpact on functional neuronal network activity.

Protocol 2: High-Content Neurite Outgrowth Assay

This protocol uses primary rodent cortical neurons to assess the effect of spiro compounds on neuronal morphology.

A. Materials

  • Primary cortical neurons (e.g., from embryonic day 18 rat pups).

  • Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Poly-D-lysine coated 96-well imaging plates.

  • Fixative: 4% Paraformaldehyde (PFA).

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Anti-β-III-Tubulin (neuronal marker).

  • Secondary Antibody: Alexa Fluor 488-conjugated secondary antibody.

  • Nuclear Stain: DAPI.

  • High-content imaging system.

B. Protocol

  • Plate primary neurons in 96-well imaging plates and culture for 2-3 days to allow neurites to extend.

  • Treat neurons with a serial dilution of the spiro compound for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • After treatment, carefully aspirate the medium and fix the cells with 4% PFA for 15 minutes.

  • Wash three times with PBS.

  • Permeabilize the cells for 10 minutes. Wash three times with PBS.

  • Block non-specific binding with Blocking Buffer for 1 hour.

  • Incubate with primary antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescent secondary antibody and DAPI for 1 hour in the dark.

  • Wash three times with PBS.

  • Acquire images using a high-content imaging system, capturing both the DAPI and Alexa 488 channels.

C. Data Analysis

  • Use automated image analysis software to identify cell bodies (from DAPI stain) and trace neurites (from β-III-Tubulin stain).

  • Quantify key parameters:

    • Total neurite length per neuron.

    • Number of branch points per neuron.

    • Number of surviving neurons (cell count).

  • Normalize the data to the vehicle control and plot dose-response curves to identify neurotrophic or neurotoxic effects.

Part 3: In Vitro Safety and ADME Profiling

A potent and selective compound is of little value if it is toxic or cannot reach its target in the brain. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and safety is crucial.

Blood-Brain Barrier (BBB) Permeability

The ability to cross the BBB is a primary hurdle for CNS drugs.[1] The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput, in vitro model used to predict passive BBB diffusion.[20]

  • Principle: The assay uses a filter plate coated with a lipid mixture that mimics the BBB. The compound is added to a donor well, and its appearance in an acceptor well is measured over time.[23]

  • Causality: High permeability in the PAMPA-BBB assay is a strong indicator that a compound has the physicochemical properties (e.g., size, lipophilicity, low hydrogen bond count) required for passive diffusion into the brain.[1][3]

Cytotoxicity and Metabolic Stability
  • Cytotoxicity Assays: Standard assays (e.g., MTT, CellTiter-Glo) are run in parallel, often using the same cell lines from the primary screen (e.g., CHO-K1) or a more sensitive cell line like HepG2 (liver cells), to ensure the observed activity is not due to general cell death.

  • Metabolic Stability: Compounds are incubated with liver microsomes, and the rate at which the parent compound disappears is measured over time. This provides an early indication of the compound's metabolic half-life.

ParameterAssayAcceptance Criteria (Typical)
BBB Permeability PAMPA-BBBPe > 4.0 x 10⁻⁶ cm/s (High Permeability)
Cytotoxicity MTT Assay (e.g., in HepG2)CC₅₀ > 10 µM
Metabolic Stability Liver Microsome Stabilityt₁/₂ > 30 minutes

Part 4: In Vivo Models for CNS Activity

Promising lead compounds that have passed all in vitro hurdles must finally be tested in a living system. Animal models are indispensable for evaluating the integrated effects of PK/PD and behavioral outcomes.

  • Zebrafish Models: The zebrafish is an increasingly popular vertebrate model for in vivo HTS of CNS-active compounds.[24][25][26] Their genetic similarity to humans, rapid development, and transparent embryos make them ideal for automated behavioral and neurodevelopmental screens.[27][28]

  • Rodent Models: Rodents remain the gold standard for preclinical CNS research.[29][30] Validated behavioral models are used to assess efficacy for specific indications like anxiety, depression, or psychosis.[31][32][33]

    • Anxiety: The Elevated Plus Maze (EPM) test is widely used to screen for anxiolytic activity. Anxiolytic compounds typically increase the time rodents spend in the open, more exposed arms of the maze.[31]

    • Depression: The Forced Swim Test (FST) and Tail Suspension Test (TST) are common models where antidepressant compounds decrease the animal's immobility time.[29]

The selection of the in vivo model must be aligned with the therapeutic hypothesis generated from the in vitro data. A successful outcome in a relevant animal model provides the final piece of preclinical validation required before a spiro compound can be nominated as a clinical candidate.

References

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Application Note & Protocol: A Comprehensive Framework for Evaluating the Efficacy of Novel MC4R Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Here's a detailed Application Note and Protocol on the experimental setup for evaluating the efficacy of MC4R agonists.

Authored by: Gemini, Senior Application Scientist

Abstract

The melanocortin-4 receptor (MC4R) is a pivotal G protein-coupled receptor (GPCR) in the central nervous system, playing a critical role in regulating energy homeostasis, appetite, and body weight.[1][2][3] Its validated role in monogenic and polygenic obesity makes it a prime therapeutic target for anti-obesity drug development.[4][5][6] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to robustly evaluate the efficacy of novel MC4R agonists. We detail an integrated approach, from initial in vitro characterization of molecular potency and signaling bias to rigorous in vivo assessment of physiological effects in relevant preclinical models of obesity. Each protocol is designed with self-validating systems, including essential controls and explanations of the scientific rationale behind key experimental choices.

The MC4R Signaling Cascade: Beyond Simple Activation

The MC4R is primarily expressed in the hypothalamus, a key brain region for metabolic control.[4] Upon binding of an endogenous agonist like α-melanocyte-stimulating hormone (α-MSH), MC4R canonically couples to the Gαs protein.[6] This initiates a well-defined signaling cascade: Gαs activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[7] Elevated cAMP levels then activate Protein Kinase A (PKA), leading to downstream effects that collectively suppress food intake and increase energy expenditure.[7][8]

However, modern GPCR pharmacology recognizes that signaling is not monolithic. MC4R can also engage other pathways, such as β-arrestin recruitment, which is critical for receptor desensitization and internalization but can also initiate distinct, G protein-independent signaling.[6][9] Characterizing an agonist's preference for one pathway over another ("biased agonism") is crucial, as this may differentiate therapeutic effects from potential side effects like increased blood pressure, which plagued early MC4R agonists.[10][11]

MC4R_Signaling cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling MC4R MC4R Gas Gαs MC4R->Gas Activates B_Arrestin β-Arrestin MC4R->B_Arrestin Recruits AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP ATP → PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Metabolic_Effects ↓ Food Intake ↑ Energy Expenditure CREB->Metabolic_Effects Transcriptional Regulation Internalization Receptor Internalization B_Arrestin->Internalization Mediates Agonist MC4R Agonist Agonist->MC4R Binds

Caption: Canonical Gαs/cAMP and β-arrestin pathways activated by an MC4R agonist.

Part I: In Vitro Efficacy & Signaling Profile

The initial step is to characterize the molecular pharmacology of the test compound using cell-based assays. The primary goal is to quantify its potency (EC₅₀) and maximal efficacy (Eₘₐₓ) and to determine if it exhibits bias towards a specific signaling pathway.

Rationale for System Selection

We recommend using Human Embryonic Kidney 293 (HEK293) cells. This cell line is an industry standard for studying GPCRs because it is robust, easy to transfect, and has low levels of endogenous MC4R expression, providing a clean background for measuring the activity of the exogenously expressed receptor.

Protocol 1: cAMP Accumulation Assay (Gαs Pathway)

This assay quantifies the primary, canonical signaling output of MC4R activation.

Methodology:

  • Cell Culture & Seeding: Culture HEK293 cells stably or transiently expressing human MC4R. Seed cells into 384-well assay plates and incubate for 24 hours to allow for adherence.

  • Compound Preparation: Prepare a serial dilution of the test MC4R agonist in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is critical to prevent the degradation of newly synthesized cAMP, thus amplifying the signal.

  • Assay Execution:

    • Remove culture medium from the cells.

    • Add the prepared compound dilutions to the plate. Include a "vehicle only" control (0% stimulation) and a positive control with a saturating concentration of a known full agonist like α-MSH or Setmelanotide (100% stimulation).[11][12]

    • Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[13][14][15] These kits are based on a competitive immunoassay between native cAMP produced by the cells and a labeled cAMP analog.[13]

  • Data Analysis: Convert the raw fluorescence ratio data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MC4R, providing insight into potential for receptor desensitization and biased signaling.

Methodology:

  • Assay Principle: We recommend using a commercially available assay system, such as the DiscoverX PathHunter® β-arrestin assay.[9][16] In this system, the MC4R is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[9][17]

  • Cell Handling: Use the engineered PathHunter® cell line co-expressing the tagged MC4R and β-arrestin. Seed cells into 384-well white, solid-bottom assay plates.

  • Compound Addition: Prepare serial dilutions of the test agonist. Add compounds to the cells and incubate for 90 minutes at 37°C. The longer incubation time is typical for recruitment assays compared to second messenger assays.[9]

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature. Measure chemiluminescence on a plate reader.

  • Data Analysis: As with the cAMP assay, plot the signal against the log of the agonist concentration and fit to a four-parameter logistic curve to determine EC₅₀ and Eₘₐₓ.

Parameter cAMP Assay β-Arrestin Assay Interpretation
EC₅₀ (Potency) The concentration of agonist that produces 50% of its maximal effect.The concentration of agonist that produces 50% of its maximal effect.A lower EC₅₀ value indicates higher potency.
Eₘₐₓ (Efficacy) The maximum response achievable by the agonist, relative to a full agonist.The maximum response achievable by the agonist, relative to a full agonist.Efficacy is often expressed as a percentage of the response to a reference full agonist (e.g., α-MSH).
Signaling Bias Compare the relative potency and efficacy between the two assays.A compound that is significantly more potent or efficacious in one assay over the other is considered "biased".A Gαs-biased agonist may offer the desired therapeutic effect with a reduced likelihood of β-arrestin-mediated desensitization or side effects.

Part II: In Vivo Efficacy in Preclinical Models

After confirming in vitro activity, the next critical phase is to evaluate the agonist's physiological effects on energy balance in a whole-organism setting.

Animal Model Selection: The Diet-Induced Obese (DIO) Mouse

The most widely used and translationally relevant model for common human obesity is the diet-induced obese (DIO) mouse.[18][19][20]

  • Rationale: C57BL/6J mice, when fed a high-fat diet (HFD), develop key features of human metabolic syndrome, including obesity, insulin resistance, and hyperlipidemia.[19] This model allows for the evaluation of a compound's efficacy in a pathophysiological state that mimics the intended human patient population.

  • Alternative Models: For validating that the compound's effects are specifically mediated by MC4R, studies can be run in parallel using MC4R knockout mice, which should not respond to the treatment.[11] Humanized mouse models can also be valuable for assessing species-specific differences in receptor pharmacology.[21][22]

InVivo_Workflow cluster_setup Phase 1: Model Induction cluster_study Phase 2: Efficacy Study cluster_endpoints Phase 3: Endpoint Analysis A Select C57BL/6J Mice (6-8 weeks old) B Acclimatization (1 week) A->B C Dietary Regimen (10-16 weeks) B->C D High-Fat Diet (HFD) (e.g., 60% kcal from fat) C->D E Control Chow Diet C->E F Confirm Obese Phenotype (e.g., >20% heavier than controls) D->F G Baseline Measurements (Body Weight, Food Intake) F->G H Randomize into Treatment Groups G->H I Vehicle Control H->I J MC4R Agonist (Dose 1) H->J K MC4R Agonist (Dose 2) H->K L Pair-Fed Control (Optional) H->L M Daily Monitoring: - Body Weight - Food Intake J->M N Metabolic Phenotyping: - Indirect Calorimetry (EE, RER) - Body Composition (DEXA/QMR) M->N O Terminal Blood/Tissue Collection N->O

Caption: A generalized workflow for in vivo evaluation of an MC4R agonist.

Protocol 3: Induction of Diet-Induced Obesity (DIO)

Methodology:

  • Animal Selection: Begin with male C57BL/6J mice at 6-8 weeks of age.

  • Housing: House animals under a 12-hour light/dark cycle in a temperature and humidity-controlled environment.[23]

  • Diet: Provide a high-fat diet (e.g., 45-60% kcal from fat) ad libitum. A control group should be maintained on a standard chow diet (e.g., 10% kcal from fat).[19][23]

  • Duration: Maintain mice on their respective diets for 10-16 weeks. During this time, monitor body weight weekly.[23] The HFD-fed mice are typically ready for study when they are significantly heavier (e.g., by 20-30%) than the chow-fed controls.[19]

Protocol 4: Chronic Efficacy Study (Body Weight and Food Intake)

Methodology:

  • Acclimatization & Baseline: Acclimate the now-obese mice to single housing for accurate food intake measurements.[24] Measure individual body weight and food intake daily for 3-5 days to establish a stable baseline.

  • Randomization: Randomize animals into treatment groups (n=8-12 per group) based on body weight to ensure no significant differences between groups at the start of the study. Groups should include a vehicle control and at least two doses of the MC4R agonist.

  • Dosing: Administer the compound and vehicle daily (e.g., via subcutaneous injection or oral gavage) at the same time each day, typically just before the dark cycle when mice are most active.

  • Measurements:

    • Body Weight: Measure daily.[25]

    • Food Intake: Measure daily by weighing the remaining food in the hopper. It is crucial to account for spillage.[26]

  • Pair-Feeding Control (Optional but Recommended): A separate group of vehicle-treated mice can be "pair-fed".[27] Each day, this group is given the same amount of food that the active treatment group consumed on the previous day. This critical control helps determine if the agonist's weight-loss effect is solely due to appetite suppression or if it also involves an increase in energy expenditure.[28][29]

  • Duration: A typical chronic study lasts for 14-28 days.

Protocol 5: Advanced Metabolic Phenotyping (Indirect Calorimetry)

To understand the mechanism of weight loss, it is essential to measure energy expenditure.

Methodology:

  • System: Use an open-circuit indirect calorimetry system (metabolic cages).[30][31][32] This system measures oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[33]

  • Acclimatization: Allow mice to acclimate to the metabolic cages for at least 24 hours before data collection begins.[30][33]

  • Data Collection: After the acclimation period, record VO₂ and VCO₂ continuously for 24-48 hours. The system should be integrated with food and water monitors and activity beams.[34]

  • Calculations & Interpretation:

    • Energy Expenditure (EE): Calculated from VO₂ and VCO₂ using the Weir equation. This indicates the total calories burned.

    • Respiratory Exchange Ratio (RER): Calculated as VCO₂/VO₂. An RER value approaching 1.0 indicates carbohydrate utilization as the primary fuel source, while a value approaching 0.7 indicates fat utilization.[31] An effective MC4R agonist is expected to increase EE and potentially lower RER, indicating a shift to fat oxidation.[8]

Parameter Vehicle Control MC4R Agonist Pair-Fed Control Interpretation
Food Intake BaselineSignificantly Reduced Matched to Agonist GroupConfirms anorectic effect of the agonist.
Body Weight Stable/Slight IncreaseSignificantly Reduced Reduced (due to caloric restriction)If agonist group loses more weight than the pair-fed group, it indicates an effect on energy expenditure.
Energy Expenditure BaselineIncreased or Maintained Reduced (adaptive response to lower intake)A key indicator of a direct metabolic effect independent of food intake.
RER BaselinePotentially Reduced ReducedSuggests a shift towards fat oxidation as a fuel source.
Fat Mass (DEXA/QMR) BaselineSignificantly Reduced ReducedConfirms that weight loss is primarily from adipose tissue.
Lean Mass (DEXA/QMR) BaselineMaintained Potentially ReducedA desirable profile is the preservation of lean mass during weight loss.

References

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Application Notes and Protocols for In Vivo Rodent Models: 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one using rodent models. This compound belongs to the spiro[isobenzofuran-piperidine] class, which serves as a crucial structural backbone for novel drug candidates targeting the central nervous system (CNS)[1]. Given its potential utility in developing therapeutics for neurological disorders such as schizophrenia, anxiety, or depression, a structured and methodologically sound in vivo screening strategy is paramount[1]. These application notes offer detailed, field-proven protocols for formulation, administration, and pharmacodynamic evaluation, emphasizing the scientific rationale behind each experimental step to ensure robust and reproducible outcomes.

Introduction and Compound Profile

This compound is a heterocyclic building block used in pharmaceutical research and development[1]. While specific in vivo data for this exact molecule is not yet prevalent in published literature, its core structure is featured in compounds investigated for a range of CNS activities, including modulation of neuropeptide Y5 (NPY5) receptors, melanocortin subtype-4 receptors (MC4R), and sigma (σ) receptors[2][3][4]. The structural similarity to known antipsychotic and antidepressant scaffolds suggests that its primary mechanism of action likely involves key neurotransmitter systems, such as the dopaminergic and serotonergic pathways.

This guide outlines a foundational strategy to characterize its in vivo effects, focusing on methodologies relevant to assessing potential antipsychotic and anxiolytic properties.

Compound Attribute Information Reference(s)
IUPAC Name 6-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one[5]
Synonym This compound[6]
CAS Number 180160-47-8[5][6]
Molecular Formula C₁₂H₁₂ClNO₂[5] (Note: HCl salt has a different formula)
Molecular Weight 237.68 g/mol [1]
Storage 2-8°C, sealed and dry[1]

Hypothesized Mechanisms and Rationale for In Vivo Models

The primary therapeutic targets for schizophrenia and many other CNS disorders are the dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors[7][8]. Antagonism at these receptors is a hallmark of most approved antipsychotic agents. Therefore, the initial in vivo assessment of this compound should be designed to probe its functional interaction with these pathways.

The selection of subsequent behavioral models is predicated on this hypothesis. For example, amphetamine-induced hyperlocomotion is a well-established model where hyperactivity is driven by excess dopamine; this effect is reliably reversed by D2 receptor antagonists[9][10]. Similarly, sensorimotor gating deficits, which can be measured via prepulse inhibition (PPI), are observed in schizophrenia and can be induced in rodents by agents that modulate dopamine and serotonin pathways[11].

Hypothesized_CNS_Targets cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Activates Sero Serotonin HT2AR 5-HT2A Receptor Sero->HT2AR Activates Signal Downstream Signaling D2R->Signal HT2AR->Signal Compound 5-chloro-3H-spiro[isobenzofuran- 1,4'-piperidin]-3-one Compound->D2R Blocks (Hypothesized) Compound->HT2AR Blocks (Hypothesized)

Figure 1: Hypothesized antagonistic action at key CNS receptors.

Pre-Formulation and Vehicle Selection

A significant challenge in preclinical studies is the poor aqueous solubility of many CNS drug candidates[12][13]. An improper formulation can lead to low or highly variable bioavailability, confounding experimental results[14]. Therefore, a systematic approach to vehicle selection is a critical, self-validating step.

Causality Behind Vehicle Choice: The goal is to create a homogenous and stable suspension or solution that is safe for the animal and maximizes drug exposure. For early-stage screening, simple suspension vehicles are often preferred to avoid the confounding effects of complex solubilizing agents[14].

Protocol: Vehicle Screening

  • Assess Solubility: Test the solubility of the compound in a panel of common, non-toxic solvents (e.g., water, saline, corn oil, 0.5% methylcellulose).

  • Select Vehicle: Based on solubility and the intended route of administration, choose an appropriate vehicle. For oral (PO) or intraperitoneal (IP) administration of a poorly soluble compound, a suspension is common.

  • Prepare Formulation: Accurately weigh the compound and suspend it in the chosen vehicle. Use a homogenizer or sonicator to ensure a uniform particle size. Prepare fresh daily unless stability data indicates otherwise.

Vehicle Route(s) Properties & Considerations Reference(s)
0.9% Saline IP, POIdeal for water-soluble compounds.[15]
0.5% (w/v) Methylcellulose in Water POCommon suspending agent for oral dosing.[14]
0.5% Tween 80 in Saline IP, POSurfactant helps wet the compound and form a stable suspension. Concentration should be kept low to avoid toxicity.[13]
Corn Oil PO, SCSuitable for highly lipophilic compounds.[12]

Experimental Workflow

A logical workflow ensures that each experimental stage informs the next. A pilot pharmacokinetic (PK) study is highly recommended after initial tolerability checks to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The time to maximum concentration (Tmax) is particularly crucial as it dictates the optimal time to conduct behavioral assessments post-dosing.

Experimental_Workflow A 1. Formulation & Vehicle Selection C 3. Dose Range Finding & Tolerability Study A->C B 2. Animal Acclimation (≥1 week) B->C D 4. Pilot Pharmacokinetic (PK) Study (Determine Tmax, Half-life) C->D Select safe doses E 5. Pharmacodynamic (PD) Studies (Behavioral Models) D->E Inform timing of tests (e.g., test at Tmax) F 6. Data Analysis & Interpretation E->F

Figure 2: A logical workflow for in vivo compound evaluation.

Detailed In Vivo Protocols

Ethical Considerations: All animal procedures must be conducted in strict accordance with an approved Institutional Animal Care and Use Committee (IACUC) or equivalent protocol and follow established guidelines such as those from the Canadian Council on Animal Care (CCAC)[15]. Researchers must prioritize the 3Rs (Replacement, Reduction, Refinement) in their experimental design[16].

Protocol 1: Oral Gavage (PO) Administration in Rats

Rationale: Oral administration is a common and clinically relevant route for CNS drugs. Gavage ensures accurate dosing of a specific volume[17]. Using flexible feeding tubes is preferred to minimize the risk of esophageal trauma[18][19].

Materials:

  • Appropriately sized flexible feeding tube (e.g., 16-18 gauge for adult rats)[17].

  • Syringe corresponding to the calculated dose volume.

  • Prepared drug formulation.

  • Animal scale.

Procedure:

  • Weigh the animal to calculate the precise dosing volume. The maximum recommended volume for rats is 10-20 ml/kg[17][20].

  • Measure the gavage tube length externally from the tip of the rat's nose to the last rib. Mark this length on the tube to prevent insertion into the stomach, which risks perforation[20][21].

  • Draw up the calculated volume of the formulation into the syringe and attach the gavage tube.

  • Restrain the rat securely but gently, ensuring its head and neck are extended to create a straight path to the esophagus[20]. An assistant may be helpful[20].

  • Insert the tube into the mouth, sliding it gently along the roof of the mouth over the tongue[21]. The animal should swallow as the tube passes into the esophagus. Crucially, if any resistance is met, do not force the tube. Withdraw and re-attempt [20].

  • Administer the substance slowly over 2-3 seconds[21].

  • Withdraw the tube slowly and smoothly[21].

  • Monitor the animal for at least 10 minutes post-dosing for any signs of respiratory distress or adverse reactions[19][21].

Protocol 2: Intraperitoneal (IP) Injection in Mice

Rationale: IP injection allows for rapid absorption of the compound into the bloodstream, bypassing the gastrointestinal tract. It is a common route for preclinical screening[22].

Materials:

  • Sterile syringe (appropriately sized for volume).

  • Sterile needle (e.g., 25-27 gauge for mice)[15][23].

  • 70% alcohol wipes.

  • Prepared drug formulation.

Procedure:

  • Calculate the dose volume. The maximum recommended IP volume for mice is < 10 ml/kg[15][24].

  • Restrain the mouse using the scruff technique and position it in dorsal recumbency (on its back) with the head tilted slightly downward[23]. This allows the abdominal organs to shift away from the injection site.

  • Identify the injection site. The optimal site is the lower right quadrant of the abdomen. This location avoids the cecum (typically on the left side) and the bladder[23][25].

  • Disinfect the site with an alcohol wipe[23].

  • Insert the needle, bevel up, at a 30-45° angle[25]. The depth should be just enough to penetrate the abdominal wall.

  • Aspirate gently by pulling back on the plunger. If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity. If fluid appears, withdraw the needle and use a fresh syringe/needle for a new attempt[23].

  • Inject the substance smoothly.

  • Withdraw the needle and place the animal back in its cage. Observe for any complications like bleeding or distress[15]. Use a new needle and syringe for each animal to prevent contamination and ensure sharpness[22][23].

Administration Route Parameters Mouse Rat
IP Needle Gauge 25-27g23-25g
IP Max Volume < 10 ml/kg< 10 ml/kg
PO Gavage Tube 18-20g16-18g
PO Max Volume 10 ml/kg10-20 ml/kg
(Data synthesized from sources[15][17][20])
Protocol 3: Behavioral Assessment - Amphetamine-Induced Hyperlocomotion

Rationale: This model assesses the potential of a compound to block dopamine-mediated psychomotor agitation, a core feature of psychosis[11]. It is a primary screening tool for potential antipsychotics[9][10].

Procedure:

  • Habituate animals to the testing room and open-field arenas for at least 60 minutes before the test.

  • Administer the test compound (this compound) or vehicle via the chosen route (PO or IP).

  • Wait for the appropriate pretreatment time, which should be based on the pilot PK data (e.g., 30 minutes for IP, 60 minutes for PO, or timed to coincide with Tmax).

  • Administer a psychostimulant challenge (e.g., d-amphetamine, 1-3 mg/kg, IP).

  • Immediately place the animal in an open-field arena equipped with automated photobeam tracking.

  • Record locomotor activity (e.g., total distance traveled, ambulatory counts) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced activity without causing sedation (i.e., reducing activity to below baseline) is indicative of potential antipsychotic efficacy.

Conclusion

The in vivo evaluation of this compound requires a systematic and scientifically-grounded approach. The protocols and guidelines presented here provide a foundational framework for its initial characterization in rodent models. By prioritizing proper formulation, selecting administration routes with clear rationale, and employing validated behavioral paradigms based on a sound mechanistic hypothesis, researchers can generate reliable and translatable data. This structured approach is essential for advancing novel CNS compounds from preclinical discovery toward potential clinical development.

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Application Notes: A-Z Guide to Cytotoxicity Testing of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Cytotoxicity Screening in Drug Discovery

Heterocyclic compounds form the structural backbone of a vast number of pharmaceuticals, prized for their diverse chemical properties and biological activities. However, this same reactivity necessitates a rigorous evaluation of their potential toxicity. Cytotoxicity testing is a foundational step in the drug discovery pipeline, providing the first critical assessment of a compound's effect on cell viability and health. A robust in vitro cytotoxicity profile allows researchers to identify promising lead candidates, eliminate toxic molecules early, and guide further mechanistic studies.

This guide provides a comprehensive framework for conducting cytotoxicity assays on heterocyclic compounds, moving beyond simple step-by-step instructions to explain the underlying principles and best practices. We will cover the entire workflow, from the foundational elements of cell culture and compound management to the execution of key assays and the critical interpretation of dose-response data.

Part 1: The Foundation - Pre-Assay Considerations

The reliability of any cytotoxicity data is fundamentally dependent on the quality of the starting materials and the consistency of the techniques.

Strategic Selection of Cell Lines

The choice of cell line is a critical experimental design parameter that profoundly influences the relevance and interpretation of the results.[1][2] Each cell line possesses a unique genetic and phenotypic profile that can affect its response to a given compound.[1][2]

Key Considerations:

  • Disease Relevance: Select cell lines that are representative of the target disease. For anti-cancer drug screening, this may involve using a panel of lines from different tumor types (e.g., lung, breast, colon) to assess broad-spectrum activity or selectivity.[3][4]

  • Target Expression: If the heterocyclic compound is designed to interact with a specific molecular target (e.g., a particular kinase), it is crucial to use cell lines with well-characterized expression levels of that target.[1][2]

  • Normal vs. Cancerous Cells: To assess selectivity, it is often beneficial to test compounds on both cancerous and corresponding normal (non-transformed) cell lines (e.g., MCF-7 breast cancer cells vs. MCF-10A non-tumorigenic breast epithelial cells).

  • Authentication and Quality: Always use authenticated, low-passage cell lines from a reputable cell bank like ATCC.[5][6] Regular testing for mycoplasma contamination is mandatory, as it can significantly alter cellular responses.[5][7] Cell line misidentification is a pervasive issue that can invalidate research; therefore, routine authentication via Short Tandem Repeat (STR) profiling is essential.[6][7][8]

Compound Management: Solubility and Stock Preparation

Heterocyclic compounds often exhibit poor aqueous solubility, making careful preparation essential for accurate and reproducible results.

Protocol for Compound Solubilization and Storage:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for in vitro assays due to its high solubilizing power.[9][10]

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Weigh the compound accurately and dissolve it thoroughly, using ultrasonication if necessary.[9]

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[9]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium. It is critical to ensure the final concentration of the vehicle (e.g., DMSO) in the culture wells is consistent across all treatments and is non-toxic to the cells, typically kept below 0.5%.[10][11] A vehicle-only control must always be included in the experimental design.[12]

Part 2: Core Cytotoxicity Assay Protocols

No single assay can provide a complete picture of cytotoxicity. A multi-parametric approach, assessing different cellular endpoints, yields a more comprehensive and reliable profile of a compound's activity. We will detail two of the most fundamental and widely used assays: the MTT assay for metabolic viability and the LDH assay for membrane integrity.

Protocol 1: Assessing Metabolic Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO/SDS) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability read->calculate plot 10. Plot Dose-Response & Determine IC50 calculate->plot

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Detailed Step-by-Step Methodology (96-well plate format):

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.[11]

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-15,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Scientist's Note: Leave the outer perimeter wells filled with sterile PBS to minimize the "edge effect" caused by evaporation.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of your heterocyclic compound in complete culture medium at 2x the final desired concentration.

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.[12]

    • Crucial Controls:

      • Untreated Control: Wells with cells treated with culture medium only (represents 100% viability).

      • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[11][12]

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan.[14]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Protocol 2: Measuring Membrane Integrity with the LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[15] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, making it an excellent marker for cell lysis and necrosis.[16][17]

Mechanism Diagram: LDH Assay

LDH_Mechanism cluster_cell cluster_reaction DamagedCell Damaged Cell (Membrane Compromised) ReleasedLDH Released LDH DamagedCell->ReleasedLDH Lysis Lactate Lactate (Substrate) Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH LDH Formazan Formazan Dye (Colored) NADH->Formazan Diaphorase Tetrazolium Tetrazolium Salt (INT) (Colorless) Tetrazolium->Formazan Diaphorase

Caption: Principle of the colorimetric LDH cytotoxicity assay.

Detailed Step-by-Step Methodology (96-well plate format):

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 & 2).

    • Crucial Controls:

      • Spontaneous LDH Release: Untreated cells (measures baseline LDH release from healthy cells).[16]

      • Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in kits) 45 minutes before the end of incubation (represents 100% cytotoxicity).[12][18]

      • Medium Background: Wells with culture medium only (corrects for LDH present in the serum).[19]

  • Supernatant Collection:

    • After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol (typically contains substrate, cofactor, and diaphorase).[16]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Data Acquisition:

    • Add 50 µL of Stop Solution (if included in the kit) to each well.[16]

    • Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background instrument noise.[16]

Part 3: Data Analysis and Interpretation

Calculating Percent Viability / Cytotoxicity

For MTT Assay:

  • Formula: % Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

  • Rationale: This calculation normalizes the absorbance of the treated cells to that of the vehicle-treated cells (100% viability), after subtracting the background absorbance from the cell-free medium.[20]

For LDH Assay:

  • Formula: % Cytotoxicity = [(OD_Sample - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] * 100

  • Rationale: This formula calculates the percentage of LDH release induced by the compound relative to the maximum possible release (from lysed cells), after correcting for the spontaneous release from healthy cells.[19]

Determining the IC50 Value

The IC50 (Half-maximal Inhibitory Concentration) is the concentration of a compound that causes a 50% reduction in a measured biological response, such as cell viability.[20][21] It is the most common metric for quantifying a compound's potency.[20]

Procedure:

  • Plot the Data: Create a semi-log plot with the logarithm of the compound concentration on the x-axis and the corresponding % Viability on the y-axis.[22]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.

  • Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% on the y-axis of the fitted curve.[20]

Data Presentation: Example Dose-Response Data

Compound Conc. (µM)Log(Conc.)% Viability (Mean)Std. Deviation
0 (Vehicle)-100.04.5
0.1-1.098.25.1
10.085.76.2
101.052.14.8
1002.015.33.1
10003.04.61.9
Resulting IC50 from non-linear regression: 10.8 µM

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Use a multichannel pipette for consistency; Mix cell suspension thoroughly before seeding; Avoid using outer wells or fill them with sterile PBS.[11][23]
Low Absorbance Signal (MTT) Cell seeding density is too low; Incubation time with MTT reagent is too short; Cells are unhealthy.Optimize cell seeding number through a titration experiment; Increase MTT incubation time (up to 4 hours); Ensure use of healthy, log-phase cells.[11]
High Background (LDH) Serum in the culture medium has high endogenous LDH activity; Cells were handled too roughly, causing lysis.Test serum for LDH activity or reduce serum concentration during the assay; Handle cells gently during pipetting and media changes.[11][16]
Compound Precipitation in Medium The compound has low aqueous solubility; The final DMSO concentration is too high.Check the compound's solubility limit; Ensure the final DMSO concentration is <0.5%; Use ultrasonication to aid dissolution in the working solution preparation step.[9][11]

Conclusion

A systematic and multi-faceted approach to cytotoxicity testing is indispensable for the successful development of heterocyclic compounds as therapeutic agents. By integrating careful cell line selection, robust compound management, and the use of complementary assays like MTT and LDH, researchers can generate high-quality, reproducible data. This rigorous preclinical evaluation provides a solid foundation for making informed decisions, advancing the most promising candidates, and ultimately, accelerating the journey from the laboratory to the clinic.

References

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. (n.d.).
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  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (2025, August 6).
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  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019, February 4).
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  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
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  • LDH Cytotoxicity Assay Kit II - Sigma-Aldrich. (n.d.).
  • Cytotoxicity Assay Protocol - Protocols.io. (2024, February 28).
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  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1).
  • Inhibitor Handling Instructions - Selleck Chemicals. (n.d.).
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  • Dose–Response Curves and the Determination of IC 50 and EC 50 Values - ResearchGate. (n.d.).
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22).
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  • Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay - Benchchem. (n.d.).
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - MDPI. (n.d.).
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025, August 7).
  • MTT assay to determine the IC50 value of the different drugs and... - ResearchGate. (n.d.).
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Application Notes and Protocols: Fluorescent Labeling of Spiro[isobenzofuran-1,4'-piperidine] for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Path of Spiro[isobenzofuran-1,4'-piperidine] in Receptor Pharmacology

The spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting central nervous system (CNS) receptors.[1] Its inherent rigidity and three-dimensional nature allow for precise interactions with receptor binding pockets, leading to high affinity and selectivity. To unravel the intricate pharmacology of these compounds—understanding their binding kinetics, cellular distribution, and engagement with specific receptor subtypes—researchers are increasingly turning to fluorescence-based methodologies.[2][3][4]

Fluorescent labeling of a spiro[isobenzofuran-1,4'-piperidine] derivative transforms it into a powerful molecular probe.[5][] This allows for real-time, non-radioactive investigation of ligand-receptor interactions in various formats, from homogenous binding assays to high-resolution cellular imaging.[2][7] This guide provides a comprehensive overview of the critical considerations and detailed protocols for the successful fluorescent labeling of spiro[isobenzofuran-1,4'-piperidine] compounds and their application in receptor binding studies. We will delve into the rationale behind experimental design, offering insights honed from extensive laboratory experience to ensure robust and reproducible results.

Part 1: Strategic Considerations for Probe Development

The journey from an unlabeled spiro[isobenzofuran-1,4'-piperidine] ligand to a functional fluorescent probe requires careful planning. The choices made at this stage will profoundly impact the utility and performance of the final molecule.

Selecting the Right Fluorophore: More Than Just a Pretty Color

The choice of fluorophore is paramount and should be guided by the intended application. Key photophysical properties to consider include:

  • Quantum Yield (Φ): A measure of the efficiency of fluorescence emission. A higher quantum yield translates to a brighter signal, which is crucial for assays with low receptor expression or for single-molecule studies.[8]

  • Photostability: The ability of a fluorophore to resist photobleaching (irreversible loss of fluorescence) upon exposure to excitation light. High photostability is essential for time-course experiments and advanced microscopy techniques.[9][10]

  • Stokes Shift: The difference in wavelength between the absorption and emission maxima. A larger Stokes shift minimizes self-quenching and simplifies the optical setup by reducing bleed-through between excitation and emission channels.

  • Environmental Sensitivity: Some fluorophores exhibit changes in their fluorescence properties (intensity, lifetime) in response to their local environment (e.g., pH, polarity). While this can be exploited for developing biosensors, it can also be a confounding factor in standard binding assays.

  • Size and Chemical Reactivity: The fluorophore should be small enough to not sterically hinder the ligand's interaction with its receptor. It must also possess a reactive handle suitable for conjugation to the spiro[isobenzofuran-1,4'-piperidine] core without compromising its binding affinity.

Table 1: Comparison of Common Fluorophores for Small Molecule Labeling

Fluorophore FamilyExcitation (nm)Emission (nm)Quantum YieldPhotostabilityKey Features
Fluorescein ~494~518HighLowpH-sensitive, prone to photobleaching.
Rhodamine ~550~570HighModerateGood photostability, less pH-sensitive than fluorescein.
Cyanine (e.g., Cy3, Cy5) 550-650570-670Moderate-HighModerate-HighBright and photostable, available in a wide range of wavelengths.
BODIPY ~500-650~510-660HighHighSharp emission peaks, relatively insensitive to solvent polarity and pH.
Janelia Fluor (JF) Dyes 549-646572-664HighVery HighExcellent for single-molecule imaging and live-cell applications.[11]
Designing the Conjugation Strategy: The Linker is Key

The point of attachment of the fluorophore to the spiro[isobenzofuran-1,4'-piperidine] ligand and the nature of the chemical linker are critical for preserving biological activity. Structure-activity relationship (SAR) data for the unlabeled ligand is invaluable in identifying positions where modification is tolerated.

A recent study on fluorescent derivatives of spiro[isobenzofuran-1,4'-piperidine] for sigma receptors demonstrated successful functionalization at the indole nitrogen of a siramesine-like analogue.[12][13][14] This highlights the importance of leveraging existing knowledge to guide synthetic efforts.

The linker should be of sufficient length to spatially separate the fluorophore from the pharmacophore, minimizing the risk of steric hindrance. A flexible linker can allow the fluorophore to adopt a conformation that does not interfere with receptor binding.

Part 2: Synthesis and Characterization of a Fluorescent Spiro[isobenzofuran-1,4'-piperidine] Probe

This section provides a generalized protocol for the synthesis of a fluorescently labeled spiro[isobenzofuran-1,4'-piperidine] derivative, inspired by published methodologies.[12][14]

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for generating a fluorescent spiro[isobenzofuran-1,4'-piperidine] probe.

G cluster_synthesis Probe Synthesis Start Spiro[isobenzofuran-1,4'-piperidine] Core Functionalization Introduction of a reactive handle (e.g., amine, carboxylic acid) Start->Functionalization Chemical Synthesis Conjugation Reaction with an activated fluorophore Functionalization->Conjugation Bioconjugation Purification Purification by HPLC Conjugation->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Final_Product Fluorescent Probe Characterization->Final_Product

Caption: Synthetic workflow for fluorescent probe generation.

Detailed Protocol: Amide Coupling of an Amine-Functionalized Spiro Compound with an NHS-Ester Fluorophore

This protocol assumes the starting material is a spiro[isobenzofuran-1,4'-piperidine] derivative with a primary or secondary amine for conjugation.

Materials:

  • Amine-functionalized spiro[isobenzofuran-1,4'-piperidine] derivative

  • N-hydroxysuccinimide (NHS)-ester activated fluorophore (e.g., Cy5-NHS ester)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer and NMR spectrometer for characterization

Procedure:

  • Dissolution: Dissolve the amine-functionalized spiro[isobenzofuran-1,4'-piperidine] derivative (1 equivalent) in anhydrous DMF.

  • Base Addition: Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.

  • Fluorophore Addition: In a separate vial, dissolve the NHS-ester activated fluorophore (1.1 equivalents) in anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature, protected from light, for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching (Optional): If necessary, quench any unreacted NHS-ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

  • Purification: Purify the fluorescently labeled product by reverse-phase HPLC. Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) as the mobile phase.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

  • Quantification: Determine the concentration of the purified probe using the Beer-Lambert law, with the known extinction coefficient of the fluorophore.

Characterization of the Fluorescent Probe

Thorough characterization is essential to ensure the quality and reliability of the fluorescent probe.

Table 2: Key Characterization Parameters

ParameterMethodPurpose
Purity HPLCTo ensure the absence of unreacted starting materials and fluorescent dye.
Identity Mass Spectrometry, NMRTo confirm the correct chemical structure and molecular weight.
Photophysical Properties FluorometerTo determine the excitation and emission maxima, quantum yield, and photostability.[15][16]
Receptor Binding Affinity Radioligand competition assay or direct fluorescence binding assayTo confirm that the fluorescent label has not significantly altered the binding affinity of the parent compound.

Part 3: Application in Receptor Binding Studies

Once synthesized and characterized, the fluorescent spiro[isobenzofuran-1,4'-piperidine] probe can be used in a variety of receptor binding assays.

Fluorescence Polarization (FP) Assay

Principle: FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescent molecule.[17][18] A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger receptor protein, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization.[19]

G cluster_fp Fluorescence Polarization Assay Unbound Fluorescent Ligand (Fast Tumbling) Low_FP Low Polarization Unbound->Low_FP Emission Bound Receptor-Ligand Complex (Slow Tumbling) High_FP High Polarization Bound->High_FP Emission Polarized_Light Polarized Excitation Light Polarized_Light->Unbound Excitation Polarized_Light->Bound Excitation

Caption: Principle of Fluorescence Polarization.

Protocol: Direct Binding FP Assay

  • Prepare Reagents:

    • Fluorescent spiro[isobenzofuran-1,4'-piperidine] probe at a constant, low nanomolar concentration.

    • Purified receptor protein or cell membrane preparation containing the receptor of interest, serially diluted.

    • Assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Setup: In a microplate (e.g., 384-well, black, low-volume), add the fluorescent probe to each well.

  • Titration: Add the serially diluted receptor preparation to the wells. Include wells with only the probe (for minimum polarization) and wells with a saturating concentration of the receptor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis: Plot the change in fluorescence polarization as a function of receptor concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Förster Resonance Energy Transfer (FRET) Assay

Principle: FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor.[20] When the donor and acceptor are in close proximity (typically <10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor fluorescence.[21][22] This can be used to study ligand binding by labeling the receptor with one fluorophore (e.g., a fluorescent protein) and using a fluorescently labeled ligand as the other.[23][24]

Protocol: Time-Resolved FRET (TR-FRET) Competition Assay

TR-FRET is an advanced FRET technique that uses a long-lifetime lanthanide donor to reduce background fluorescence.[25]

  • Prepare Reagents:

    • Cells expressing the receptor of interest tagged with a lanthanide donor (e.g., Terbium cryptate).

    • Fluorescent spiro[isobenzofuran-1,4'-piperidine] probe that acts as the FRET acceptor.

    • Unlabeled competitor compounds (including the unlabeled parent spiro compound) at various concentrations.

  • Assay Setup: In a microplate, add the cells expressing the donor-tagged receptor.

  • Ligand Addition: Add the fluorescent acceptor ligand at a constant concentration (typically at its Kd).

  • Competitor Addition: Add the serially diluted unlabeled competitor compounds.

  • Incubation: Incubate the plate to allow for binding to reach equilibrium.

  • Measurement: Read the time-resolved fluorescence at both the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot this ratio against the concentration of the competitor compound and fit the data to a competition binding curve to determine the inhibition constant (Ki) of the unlabeled compounds.

Confocal Microscopy and Live-Cell Imaging

Principle: Confocal microscopy allows for high-resolution imaging of the fluorescent probe's localization within cells, providing spatial and temporal information about receptor distribution and trafficking.[5]

Protocol: Visualizing Receptor Internalization

  • Cell Culture: Plate cells expressing the receptor of interest on glass-bottom dishes suitable for microscopy.

  • Labeling: Incubate the live cells with the fluorescent spiro[isobenzofuran-1,4'-piperidine] probe at a concentration sufficient to label the cell surface receptors.

  • Baseline Imaging: Acquire initial images to visualize the distribution of the probe on the plasma membrane.

  • Stimulation: Treat the cells with an agonist for the receptor to induce internalization.

  • Time-Lapse Imaging: Acquire images at regular intervals to track the movement of the fluorescent probe from the cell surface into intracellular compartments (e.g., endosomes).

  • Co-localization (Optional): Co-stain the cells with markers for specific organelles (e.g., endosomes, lysosomes) to confirm the destination of the internalized receptors.[26][27]

  • Image Analysis: Quantify the change in fluorescence intensity at the plasma membrane versus intracellular compartments over time.

Conclusion: A Bright Future for Spiro[isobenzofuran-1,4'-piperidine] Research

The development and application of fluorescently labeled spiro[isobenzofuran-1,4'-piperidine] probes offer a versatile and powerful toolkit for modern receptor pharmacology. These tools enable researchers to move beyond traditional radioligand binding assays and explore the dynamic interactions of these important ligands with their cellular targets in real-time and with high spatial resolution.[2] By carefully considering the principles of fluorophore selection, conjugation chemistry, and assay design outlined in this guide, researchers can generate high-quality data to accelerate the discovery and development of novel therapeutics based on the spiro[isobenzofuran-1,4'-piperidine] scaffold.

References

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  • Cottet, M., et al. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. Current Pharmaceutical Design, 17(1), 1-15. [Link]

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Techniques for measuring the oral bioavailability of spiro-based drug candidates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Techniques for Measuring the Oral Bioavailability of Spiro-Based Drug Candidates

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of spirocyclic scaffolds into drug candidates represents a significant strategy to enhance molecular three-dimensionality, often leading to improved potency, selectivity, and physicochemical properties.[1][2] However, the unique and rigid conformational constraints of these motifs can present distinct challenges and opportunities regarding their absorption, distribution, metabolism, and excretion (ADME) profiles. Accurately determining oral bioavailability is therefore a critical step in the development of spiro-based therapeutics. This guide provides a comprehensive overview of the integrated techniques and detailed protocols for assessing the oral bioavailability of these structurally complex molecules, guiding researchers from early in vitro screening to definitive in vivo pharmacokinetic studies.

Introduction: The Spirocyclic Scaffold and Oral Bioavailability

Spirocycles, characterized by two rings connected through a single, shared carbon atom, are increasingly prevalent in modern drug discovery. This structural feature imparts a high degree of sp³ hybridization, moving away from the "flatland" of traditional aromatic compounds and offering access to novel chemical space.[1] This three-dimensionality can optimize interactions with biological targets and improve properties like solubility and metabolic stability.[3]

However, oral bioavailability—the fraction of an orally administered drug that reaches systemic circulation unchanged—is a complex parameter governed by a multitude of factors.[4][5] For spiro-based candidates, the inherent rigidity and specific spatial arrangement of functional groups can profoundly influence key determinants of bioavailability, including:

  • Aqueous Solubility: A prerequisite for dissolution in the gastrointestinal (GI) tract.

  • Membrane Permeability: The ability to cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The extent of metabolic breakdown in the gut wall and liver before reaching systemic circulation.

A robust and phased assessment strategy is essential to de-risk and advance the most promising spiro-based drug candidates.

A Phased Strategy for Bioavailability Assessment

An efficient evaluation of oral bioavailability involves a tiered approach, beginning with high-throughput in vitro assays to rank and prioritize compounds, followed by more resource-intensive in vivo studies for definitive characterization. This strategy ensures that only candidates with the most promising profiles advance, saving time and resources.

G cluster_0 Phase 1: In Vitro Profiling (High-Throughput Screening) cluster_1 Phase 2: In Vivo Pharmacokinetics (Definitive Assessment) A Aqueous Solubility (Kinetic/Thermodynamic) B Intestinal Permeability (Caco-2 Assay) A->B C Metabolic Stability (Liver Microsomes/Hepatocytes) B->C D Rodent PK Study (Oral & IV Dosing) C->D Candidate Selection E Bioanalysis (LC-MS/MS) D->E F Calculate Oral Bioavailability (F%) E->F G Decision Point F->G Lead Optimization/ Preclinical Development

Sources

Application Note: Leveraging CAS 180160-47-8 as a Novel Spirocyclic Building Block for Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) offering the ability to eliminate disease-causing proteins.[1][2][3] The design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is a complex process where the linker plays a pivotal role.[4][5] This application note introduces CAS 180160-47-8, chemically known as 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, as a novel, rigid spirocyclic building block for the synthesis of protein degraders. Its unique three-dimensional structure has the potential to confer favorable conformational rigidity to the linker, which can enhance the stability of the ternary complex and improve the potency and selectivity of the resulting degrader.[6][7] This document provides a comprehensive overview of the rationale for its use, proposed synthetic strategies for its incorporation into PROTACs, and detailed experimental protocols.

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation utilizes small molecules to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.[2][8] PROTACs are a prominent class of protein degraders that function as a bridge between a target protein and an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]

The linker component of a PROTAC is not merely a spacer but a critical determinant of its biological activity.[5][] The length, rigidity, and chemical composition of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4][5] While flexible linkers like polyethylene glycol (PEG) chains are commonly used, there is growing interest in rigid linkers that can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.[6][7] Spirocyclic structures, in particular, offer a unique and rigid three-dimensional geometry that can lock the conformation of the linker.[7][10]

CAS 180160-47-8: A Promising Spirocyclic Scaffold

CAS 180160-47-8 (this compound) is a commercially available compound with a unique spirocyclic core that incorporates a piperidine ring.[7][11] The piperidine moiety is a common structural motif in pharmaceuticals and has been successfully used in the design of rigid PROTAC linkers.[4][12] The secondary amine within the piperidine ring of CAS 180160-47-8 provides a convenient handle for chemical modification, allowing for its incorporation into a growing PROTAC molecule.

Table 1: Physicochemical Properties of CAS 180160-47-8

PropertyValueSource
CAS Number 180160-47-8[11]
Molecular Formula C₁₂H₁₂ClNO₂[11]
Molecular Weight 237.68 g/mol [11]
Chemical Name This compound[11]
Appearance White to off-white solidSupplier Data
Solubility Soluble in DMSO, DMFSupplier Data

The rigid nature of the spirocyclic core is hypothesized to reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more potent degraders.[6]

Proposed Synthetic Strategies and Protocols

The secondary amine of the piperidine ring in CAS 180160-47-8 is the primary site for functionalization. We propose two general strategies for its incorporation into a PROTAC: a modular approach using amide coupling and a more versatile method employing click chemistry.

Strategy 1: Amide Bond Formation

This strategy involves the sequential coupling of the building block with a POI ligand and an E3 ligase ligand using standard amide bond formation reactions. This approach is well-established in PROTAC synthesis.[13][14]

G cluster_0 Functionalization of Building Block cluster_1 PROTAC Assembly CAS 180160-47-8 CAS 180160-47-8 Functionalized Building Block Functionalized Building Block CAS 180160-47-8->Functionalized Building Block  Acylation with bifunctional linker Intermediate 1 Intermediate 1 Functionalized Building Block->Intermediate 1  Amide Coupling POI Ligand POI Ligand POI Ligand->Intermediate 1 E3 Ligase Ligand E3 Ligase Ligand Final PROTAC Final PROTAC E3 Ligase Ligand->Final PROTAC Intermediate 1->Final PROTAC  Amide Coupling

Caption: Proposed workflow for PROTAC synthesis using amide coupling.

Protocol 1.1: Functionalization of CAS 180160-47-8 with a Boc-protected amino acid linker

This protocol describes the initial functionalization of the building block to introduce a protected amine for further coupling.

  • Dissolve CAS 180160-47-8 (1.0 eq) and a Boc-protected amino acid (e.g., Boc-6-aminohexanoic acid) (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion , quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the functionalized building block by column chromatography on silica gel.

Protocol 1.2: PROTAC Assembly via Sequential Amide Coupling

  • Deprotect the Boc group from the functionalized building block using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Couple the resulting free amine with the carboxylic acid of a POI ligand using the amide coupling conditions described in Protocol 1.1.

  • Purify the intermediate conjugate.

  • Couple the other end of the PROTAC (e.g., a carboxylic acid-functionalized E3 ligase ligand) to the deprotected terminus of the linker on the intermediate conjugate using the same amide coupling protocol.

  • Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[13]

Strategy 2: Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for PROTAC synthesis.[1][15] This strategy involves functionalizing the building block with either an azide or an alkyne group.

G cluster_0 Preparation of Click-Ready Components cluster_1 PROTAC Synthesis via Click Chemistry CAS 180160-47-8 CAS 180160-47-8 Azide-functionalized Building Block Azide-functionalized Building Block CAS 180160-47-8->Azide-functionalized Building Block  Alkylation with azido-linker Final PROTAC Final PROTAC Azide-functionalized Building Block->Final PROTAC  CuAAC Reaction Alkyne-functionalized POI Ligand Alkyne-functionalized POI Ligand Alkyne-functionalized POI Ligand->Final PROTAC Alkyne-functionalized E3 Ligase Ligand Alkyne-functionalized E3 Ligase Ligand Alkyne-functionalized E3 Ligase Ligand->Final PROTAC

Caption: Proposed workflow for PROTAC synthesis using click chemistry.

Protocol 2.1: Synthesis of an Azide-Functionalized Building Block

  • Dissolve CAS 180160-47-8 (1.0 eq) in a suitable solvent such as DMF.

  • Add an alkylating agent containing an azide group (e.g., 1-bromo-3-azidopropane) (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion , cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the azide-functionalized building block by column chromatography.

Protocol 2.2: PROTAC Assembly via CuAAC Reaction

  • Dissolve the azide-functionalized building block (1.0 eq), an alkyne-functionalized POI ligand (1.0 eq), and an alkyne-functionalized E3 ligase ligand (1.0 eq) in a solvent mixture such as t-BuOH/H₂O or DMF.

  • Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq) and a reducing agent like sodium ascorbate (0.2 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the formation of the triazole-linked PROTAC by LC-MS.

  • Purify the final product by preparative HPLC.

  • Characterize the final PROTAC by LC-MS and NMR spectroscopy.

Characterization and Biological Evaluation

Once synthesized, the novel PROTACs should be thoroughly characterized to assess their potential as protein degraders.

Table 2: Recommended Characterization and Evaluation Assays

AssayPurpose
LC-MS and NMR Confirm the identity, purity, and structural integrity of the synthesized PROTAC.
In vitro Binding Assays Determine the binding affinity of the PROTAC to the POI and the E3 ligase.
Western Blotting Quantify the degradation of the target protein in cells treated with the PROTAC.
Cell Viability Assays Assess the cytotoxic effects of the PROTAC on cancer cell lines.
Selectivity Profiling Evaluate the selectivity of the PROTAC for the target protein over other cellular proteins.

Conclusion

CAS 180160-47-8 presents a compelling opportunity for the design of novel protein degraders with potentially improved properties. Its rigid spirocyclic core offers a unique structural element for linker design that can be exploited to create potent and selective PROTACs. The synthetic protocols outlined in this application note provide a roadmap for researchers to explore the utility of this building block in their targeted protein degradation programs. While the proposed applications are hypothetical, they are grounded in established chemical principles and offer a solid starting point for the development of the next generation of protein degraders.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(6), 438-464. Available at: [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (2024). Pro-Active. Available at: [Link]

  • Maple, H. J., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 88(17), 12347-12354. Available at: [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. Available at: [Link]

  • Zhao, B., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 293. Available at: [Link]

  • Scope of PROTAC synthesis via amide coupling. ResearchGate. Available at: [Link]

  • Maple, H. J., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 88(17), 12347-12354. Available at: [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Available at: [Link]

  • DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity. (2024). YouTube. Available at: [Link]

  • Davies, H. M. L., & Lee, G. H. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(16), 4236-4241. Available at: [Link]

  • Chen, X., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews, 52(1), 123-143. Available at: [Link]

  • PROTACs revolutionize small molecule drugs. (2024). CAS.org. Available at: [Link]

  • Ciarlantini, C., et al. (2023). Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. Journal of Translational Medicine, 21(1), 543. Available at: [Link]

  • Rational design of the linkers in targeting chimeras. (2025). Chemical Science. Available at: [Link]

  • Linker Design. SpiroChem. Available at: [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • da Silva, A. B., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 12(8), 4381-4393. Available at: [Link]

  • Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial. (2024). MDPI. Available at: [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry, 65(2), 1047-1065. Available at: [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2025). Journal of the American Chemical Society. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(21), 7564. Available at: [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2022). MDPI. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). Molecules, 28(19), 6959. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Spiro[isobenzofuran-piperidine] Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of spiro[isobenzofuran-piperidine] scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic motif. The spiro[isobenzofuran-piperidine] core is a privileged structure found in numerous centrally active agents and pharmacological tool compounds.[1][2][3][4] However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to diagnose and solve problems effectively in your own laboratory.

Core Synthetic Strategies: An Overview

The construction of the spiro[isobenzofuran-piperidine] framework is typically achieved through several key synthetic disconnections. Understanding these primary routes is crucial for selecting an appropriate strategy for your target molecule and for effective troubleshooting.

Synthetic StrategyDescriptionAdvantagesCommon Challenges
Organometallic Addition & Cyclization Involves the lithiation of a protected 2-halobenzyl ether, addition to a suitable piperidone, and subsequent acid-catalyzed intramolecular cyclization.[1]Robust, well-established, and provides convenient access to various 3-aryl substituted analogs.Requires stringent anhydrous/anaerobic conditions for the lithiation step; acid-catalyzed cyclization can lead to side products.
Pictet-Spengler Type Reactions An intramolecular cyclization of a tryptamine derivative onto an aldehyde or ketone, which can be interrupted to form a spiro-indoline structure instead of the typical tetrahydro-β-carboline.[5][6]Powerful for creating complex polycyclic systems; amenable to highly enantioselective catalysis.[7][8]Rearomatization to the Pictet-Spengler product can be a major competing pathway; requires specific precursors.[5]
Intramolecular Radical Cyclization Formation of the spirocyclic system via the cyclization of a suitably positioned radical onto an aromatic ring.[9]Tolerant of various functional groups; proceeds under relatively mild conditions.Yields can be sensitive to the choice of radical initiator and precursor structure; formation of 5-membered rings is often favored over 6-membered rings.[9]
[3+2] Cycloaddition Reactions The reaction of an azomethine ylide with a 3-alkylidene benzofuranone to construct the spiro-pyrrolidine (a related scaffold) or piperidine ring system.[10][11]High atom economy; can generate significant molecular complexity in a single step; often proceeds with high diastereoselectivity.[10]Substrate scope can be limited; requires specific activation of the dipolarophile.
Multi-Component Reactions (MCRs) A one-pot reaction involving three or more starting materials, such as ninhydrin and amino-naphthoquinones, to rapidly assemble the spirocyclic core.[12]High efficiency and convergence; allows for rapid library synthesis.Optimization can be complex; purification of the final product from the reaction mixture can be challenging.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific experimental problems in a direct Q&A format.

Q1: My overall yield is consistently low (<30%). What are the fundamental parameters I should investigate first?

Low yields are a common frustration. Before making drastic changes to the reaction itself, it's critical to validate your foundational setup.

  • Reagent Purity: Are your starting materials pure? Pay special attention to the piperidone derivative, which can be prone to self-condensation or degradation. Verify purity by NMR or GC-MS.

  • Solvent Quality: For moisture-sensitive steps, particularly those involving organometallics (e.g., lithiation) or strong Lewis acids, ensure your solvents are rigorously anhydrous. Use freshly distilled solvents or those from a solvent purification system.

  • Atmosphere Control: Many intermediates are sensitive to air and moisture. Ensure your reaction is conducted under a positive pressure of an inert gas (Argon or Nitrogen). Degas solvents if necessary.[13]

  • Temperature Management: Many steps are highly temperature-dependent. The formation of an organolithium reagent, for example, requires cryogenic temperatures (e.g., -78 °C) to prevent side reactions. Ensure your thermometer is calibrated and the reaction is cooled or heated uniformly.

  • Reaction Monitoring: Are you stopping the reaction at the optimal time? Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material and the appearance of the product. A reaction that proceeds for too long can lead to product degradation.

Below is a workflow to guide your initial troubleshooting process.

G start Low Yield Observed reagents Verify Reagent Purity & Stoichiometry start->reagents solvent Ensure Solvent is Anhydrous & Degassed reagents->solvent If reagents are pure atmosphere Confirm Inert Atmosphere (Ar/N2) solvent->atmosphere If solvent is high quality temp Check Temperature Control Accuracy atmosphere->temp If atmosphere is inert monitor Optimize Reaction Time via TLC/LC-MS temp->monitor If temperature is stable end Problem Persists: Investigate Mechanism-Specific Issues monitor->end If time is optimized

Caption: General troubleshooting workflow for low yield.
Q2: The final acid-catalyzed cyclization step to form the isobenzofuran ring is failing or producing a complex mixture. What is happening?

This is a critical step where the spirocyclic ether is formed, and it is highly susceptible to side reactions. The issue often lies in the stability of the carbocation intermediate generated upon dehydration of the tertiary alcohol precursor.

  • Causality: Strong acids (like concentrated H₂SO₄ or HCl) can promote not only the desired intramolecular Sₙ1 reaction but also competing elimination (E1) reactions to form an alkene, or even polymerization if the intermediate carbocation is attacked by another molecule of the alcohol precursor.

  • Solutions & Rationale:

    • Use Milder Acids: Switch from strong mineral acids to milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids like BF₃·OEt₂. These are often sufficient to promote cyclization without causing extensive degradation. Acetic acid can also be an effective medium.[12]

    • Control Temperature: Run the reaction at room temperature or even 0 °C initially. While heat can accelerate the desired reaction, it disproportionately accelerates side reactions. Slowly warm the reaction only if no conversion is observed at lower temperatures.

    • Optimize Acid Concentration: The amount of acid is crucial. A catalytic amount should be sufficient. Using stoichiometric or excess acid dramatically increases the likelihood of side product formation. For instance, some Pictet-Spengler reactions are optimized with 50% TFA in DCE.[14]

    • Water Removal: The cyclization is a dehydration reaction. Using a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium toward the spirocyclic product, especially with milder acid catalysts.

Q3: I am attempting an interrupted Pictet-Spengler reaction but only obtain the rearomatized tetrahydro-β-carboline. How can I favor spirocyclization?

This is a classic mechanistic competition. The key is to prevent the final proton loss that leads to rearomatization of the indole ring system.[5][6]

  • Causality: The Pictet-Spengler reaction proceeds through a spiroindolenine intermediate. This intermediate can either undergo a[15]-migration to form the spiro[indole-piperidine] product or lose a proton to form the thermodynamically stable, aromatic tetrahydro-β-carboline.

  • Solutions & Rationale:

    • Catalyst Choice: Traditional Brønsted acids often favor rearomatization. Specialized catalysts are key. Iridium(I) complexes, for example, have been successfully used to catalyze a reductive variant that directly yields the aza-spiroindoline from indole-linked lactams, completely avoiding the rearomatization pathway.[5] Chiral phosphoric acids or gold(I) catalysts can also modulate the reactivity of the intermediates to favor the desired spirocycle.[7][8]

    • Substrate Design: The nature of the tether between the indole and the reacting carbonyl/iminium moiety is critical. Modifying the tether length or rigidity can sterically disfavor the transition state leading to rearomatization.

    • Reductive Conditions: As demonstrated in iridium-catalyzed reactions, employing a silane reducing agent (e.g., TMDS) can intercept the intermediate before proton loss can occur, effectively "interrupting" the classical pathway and trapping the spirocyclic product.[5]

The diagram below illustrates this critical mechanistic branch point.

G start Tryptamine Derivative + Aldehyde/Ketone iminium Iminium Ion Intermediate start->iminium [H+] spiro_intermediate Spiroindolenine Cation (Key Branch Point) iminium->spiro_intermediate Intramolecular Cyclization proton_loss Proton Loss (Rearomatization) spiro_intermediate->proton_loss migration [1,2]-Migration or Reductive Trapping spiro_intermediate->migration thbc_product Tetrahydro-β-carboline (Standard P-S Product) proton_loss->thbc_product spiro_product Spiro[isobenzofuran-piperidine] (Interrupted P-S Product) migration->spiro_product

Caption: Mechanistic choice in Pictet-Spengler reactions.

Frequently Asked Questions (FAQs)

Q1: How do I control the stereochemistry at the spirocyclic center?

Controlling stereochemistry is paramount for drug development. The strategy depends on whether you need relative (diastereocontrol) or absolute (enantiocontrol) stereochemistry.

  • Diastereocontrol: This is often governed by thermodynamic versus kinetic control.[15]

    • Thermodynamic Control: Achieved under equilibrating conditions (stronger acid, higher temperature, longer reaction time). The reaction favors the most stable diastereomer, which is often the one maximizing stabilizing anomeric effects.[15][16]

    • Kinetic Control: Achieved under irreversible conditions (milder reagents, low temperature, short reaction time). This favors the product that is formed fastest, which may not be the most stable one.[15]

  • Enantiocontrol: This requires the use of chirality.

    • Chiral Catalysis: This is the most elegant approach. Chiral phosphoric acids and chiral gold(I) or iridium(I) complexes have been shown to induce high enantioselectivity in Pictet-Spengler type cyclizations, yielding tetrahydro-β-carbolines and related spirocycles with high ee.[5][6][7]

    • Chiral Auxiliaries: Attaching a chiral group to the piperidine nitrogen or another part of the molecule can direct the cyclization to favor one enantiomer. The auxiliary is then removed in a subsequent step.

Q2: What is the best way to purify the final spiro[isobenzofuran-piperidine] product?

The basic nitrogen of the piperidine ring can complicate purification. A multi-step approach is often best.

  • Acid-Base Workup: After quenching the reaction, perform a liquid-liquid extraction. If your product is basic, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the product into the aqueous layer, leaving neutral impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent. This is highly effective for removing non-basic impurities.[13]

  • Column Chromatography: This is the most common method for final purification.

    • Stationary Phase: Standard silica gel is usually effective. However, the basic nitrogen can cause streaking. Pre-treating the silica with triethylamine (by adding ~1% Et₃N to your eluent) can neutralize acidic sites on the silica and lead to much sharper peaks.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method to obtain highly pure material. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good quality crystals.

Q3: Which analytical techniques are essential for confirming the structure of my product?

Unambiguous characterization is non-negotiable. A combination of spectroscopic methods is required.

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹H NMR: Confirms the presence of aromatic and aliphatic protons and their relative integrations.

    • ¹³C NMR: Critically, this will show a quaternary carbon signal for the spirocyclic center, typically in the 90-110 ppm range for a spiroketal carbon.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to confirm the connectivity of the entire molecule and unambiguously assign protons and carbons, verifying that the desired spiro-fusion has occurred.[17]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing you to confirm its elemental composition and rule out alternative structures.[17]

  • X-Ray Crystallography: If you can grow a suitable single crystal, this technique provides absolute, undeniable proof of the structure and its relative and absolute stereochemistry.

Experimental Protocol: Acid-Catalyzed Spirocyclization

This protocol is a representative example for the final cyclization step, starting from the intermediate tertiary alcohol formed after Grignard or organolithium addition to a piperidone.[1]

Reaction: Conversion of 2-(1-hydroxy-1-(1-methylpiperidin-4-yl)ethyl)phenyl)(phenyl)methanol to 1'-methyl-3-phenylspiro[isobenzofuran-1,4'-piperidine].

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the precursor tertiary alcohol (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane, 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq).

  • Water Removal (Optional but Recommended): If using toluene, fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 10% MeOH in DCM as eluent). The product should be more nonpolar (higher Rf) than the starting alcohol.

    • If the reaction is slow, gently heat the mixture to reflux (if using a Dean-Stark trap) or to 40-50 °C. Continue monitoring every 1-2 hours.

  • Workup:

    • Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x volume of the reaction).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane (often with 1% triethylamine added to the eluent to prevent peak tailing). Combine the pure fractions and remove the solvent in vacuo to yield the final spiro[isobenzofuran-piperidine] product.

References

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  • Klioze, S. S., & Novick, W. J. Jr. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry.

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Overcoming solubility issues with 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for overcoming the solubility challenges frequently encountered with this and structurally similar compounds. As a complex heterocyclic molecule, its limited aqueous solubility is a critical hurdle in early-stage drug discovery and development. This guide is structured to provide a logical workflow, from initial characterization to advanced solubilization strategies.

Part 1: Compound Overview & Initial Assessment

Why is this compound likely to be poorly soluble?

This compound possesses several structural features that contribute to low aqueous solubility:

  • Aromatic and Heterocyclic Rings: The isobenzofuran and piperidine ring systems are largely hydrophobic.

  • Spirocyclic Center: The rigid, complex three-dimensional structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.

  • Chloro Substituent: The chloro group increases the molecule's lipophilicity.

  • Molecular Weight: A higher molecular weight generally correlates with lower solubility.[1]

The key to solubilizing this molecule lies in its single basic nitrogen atom within the piperidine ring. This amine provides a handle for pH-dependent solubilization and salt formation.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I receive a new batch of this compound? A: Before attempting any solubilization, it is crucial to characterize the solid form. Different crystal forms (polymorphs) or an amorphous state can have vastly different solubilities. A simple first step is visual inspection under a microscope (polarized light can be very informative) to check for crystallinity. If resources permit, techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) provide definitive characterization. This initial assessment helps distinguish between kinetic and thermodynamic solubility, a critical concept for reproducible results.[3][4][5]

Q2: I need to make a stock solution. What solvent should I start with? A: For initial stock solutions, especially for in vitro high-throughput screening, dimethyl sulfoxide (DMSO) is the standard starting point. Prepare a high-concentration stock (e.g., 10-20 mM). When diluting into aqueous buffers for your assay, be mindful of the final DMSO concentration, which should typically be kept below 0.5% to avoid artifacts. If the compound precipitates upon dilution, this is your first indication of poor aqueous solubility under kinetic conditions.[6][7]

Q3: My compound crashed out of solution when I added it to my aqueous assay buffer. What's happening? A: This is a classic sign of a compound exceeding its kinetic solubility limit.[6][7] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, a temporary supersaturated state can form, which then rapidly precipitates.[4] The troubleshooting guide below offers a systematic approach to solving this common issue.

Q4: What's the difference between kinetic and thermodynamic solubility, and why does it matter? A:

  • Kinetic Solubility: Measures the concentration of a compound that stays in solution after being rapidly added from a concentrated organic stock (like DMSO) to an aqueous buffer. It's a non-equilibrium measurement relevant for high-throughput screening.[3][6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by suspending an excess of the solid compound in a buffer and agitating it until the concentration in solution reaches a constant maximum value.[3][4][5] This value is critical for later-stage development, such as formulation.[5]

Confusing the two can lead to inconsistent assay results and poor choices in lead optimization.[5][6] A compound might appear soluble in a kinetic assay but will not be suitable for in vivo studies if its thermodynamic solubility is extremely low.

Part 3: Systematic Troubleshooting Guide

This section provides a structured workflow for addressing solubility issues, starting with the simplest and most common techniques.

G cluster_0 Solubility Troubleshooting Workflow Start Problem: Compound Precipitates in Aqueous Buffer pH_Mod Step 1: pH Modification (Target pH < pKa - 2) Start->pH_Mod Is the compound basic? (Yes, piperidine N) CoSolvent Step 2: Co-solvent Screening (e.g., PEG-400, Propylene Glycol) pH_Mod->CoSolvent Still precipitates or pH is not an option Success Solubilized Compound for Experiment pH_Mod->Success Soluble Salt_Form Step 3: Salt Formation (Feasibility Study) CoSolvent->Salt_Form Co-solvent level is too high or incompatible with assay CoSolvent->Success Soluble Advanced Step 4: Advanced Formulation (e.g., Cyclodextrins, Solid Dispersions) Salt_Form->Advanced Salt is unstable or doesn't provide enough benefit Salt_Form->Success Soluble Advanced->Success Soluble

Caption: Systematic workflow for troubleshooting solubility issues.

Issue: Compound Precipitates in Neutral Aqueous Buffer (e.g., PBS pH 7.4)

Analysis: The piperidine nitrogen is a weak base. At neutral pH, it will be only partially protonated and ionized. The un-ionized form is less water-soluble. By lowering the pH, we can drive the equilibrium towards the fully protonated (and thus more soluble) cationic form.

Step 1: pH Modification

The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation.[8][9][10] For a basic drug like this one, protonation increases aqueous solubility.

Protocol 1: pH-Solubility Profile Generation

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).[6]

  • Separate Solid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Plot Data: Plot solubility (log scale) versus pH. This will reveal the pH at which solubility is maximized. For a basic compound, solubility will increase as pH decreases.

Expected Outcome: You should observe a significant increase in solubility at lower pH values. For many basic drugs, a "rule of thumb" is that salt formation is likely if the pKa of the base is at least 2-3 units higher than the pKa of the acidic counter-ion.[11] By extension, solubility is dramatically improved when the solution pH is at least 2 units below the pKa of the basic amine.

Causality: At a pH below the compound's pKa, the piperidine nitrogen is protonated (R₃NH⁺), forming a cation. This charged species interacts much more favorably with polar water molecules than the neutral free base, leading to a dramatic increase in solubility.[2][12]

Step 2: Co-solvent Screening

If modifying the pH is not feasible for your experiment (e.g., cell-based assays are sensitive to pH), the next step is to use co-solvents. Co-solvents work by reducing the polarity of the bulk aqueous solvent, which lowers the energy required to solvate a hydrophobic molecule.[1][13][14]

Protocol 2: Small-Scale Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.[15] Common choices include:

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG-400)

    • Ethanol

    • Glycerol

  • Prepare Mixtures: Create a matrix of solutions with varying percentages of co-solvent in your primary aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Test Solubility: Using a small-scale method (like the shake-flask method from Protocol 1 or a kinetic turbidity assay), determine the solubility of your compound in each mixture.

  • Analyze and Select: Identify the co-solvent and concentration that provides the required solubility while being compatible with your downstream experiment.

Data Presentation Example: Co-solvent Screen Results

Co-solventConcentration (% v/v)Kinetic Solubility (µg/mL)Observations
None0%< 1Heavy Precipitation
PEG-4005%15Slight Haze
PEG-40010%75Clear Solution
Propylene Glycol5%8Slight Haze
Propylene Glycol10%40Clear Solution
Ethanol5%25Clear Solution

Causality: Co-solvents like PEG-400 and PG have both hydrophilic and hydrophobic regions. They can disrupt the hydrogen-bonding network of water and create a more favorable, "less polar" microenvironment for the drug molecule to dissolve in.[16]

Step 3: Salt Formation

For later-stage development, forming a stable salt is one of the most effective ways to improve the dissolution rate and solubility of a basic drug.[17][18][19] The hydrochloride (HCl) salt of this compound is commercially available, indicating this is a viable strategy.[20]

Analysis: This involves reacting the basic piperidine nitrogen with an acid to form an ionic salt. The choice of the counter-ion is critical and can affect properties like stability, hygroscopicity, and solubility.[11][21][22]

Protocol 3: Salt Formation Feasibility Study

  • Select Counter-ions: Choose a range of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, tartaric acid).

  • Reaction: In a suitable solvent (e.g., isopropanol, acetone), dissolve the free base form of your compound. Add a stoichiometric equivalent of the selected acid.

  • Isolate Solid: The resulting salt may precipitate out of solution. Isolate the solid by filtration.

  • Characterize: Wash and dry the solid. Confirm salt formation and characterize its properties (melting point, crystallinity via XRPD).

  • Test Solubility: Perform the thermodynamic solubility test (Protocol 1) on the most promising salt forms.

G cluster_1 Solubility Enhancement Strategy Selection Start Initial Assessment: Poor Aqueous Solubility Decision1 Is the experimental pH flexible? Start->Decision1 Decision2 Is a moderate solubility increase sufficient? Decision1->Decision2 No Action1 Use pH Modification (Acidic Buffer) Decision1->Action1 Yes Decision3 Is this for formulation and in vivo studies? Decision2->Decision3 No Action2 Use Co-solvents Decision2->Action2 Yes Action3 Perform Salt Screening Decision3->Action3 Yes Action4 Consider Advanced Formulations Decision3->Action4 No, or salt not effective

Caption: Decision tree for selecting a solubility enhancement method.

Part 4: Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques can be explored, typically in later stages of drug development.

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix in an amorphous state. The lack of crystal lattice energy dramatically increases the dissolution rate.[17]

  • Cyclodextrin Complexation: The hydrophobic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[13]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, which can improve the dissolution rate, though not the equilibrium solubility.[1][13]

These methods require specialized expertise and equipment but can be powerful tools for challenging compounds.[23]

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Methods of solubility enhancements. Slideshare. [Link]

  • Solubility and pH of amines. University of Cambridge. [Link]

  • Henderson Hasselbalch Equation. Pharmatech - Rx. [Link]

  • Applications and Example Problems Using Henderson–Hasselbalch Equation. PharmaXChange.info. [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. Taylor & Francis Online. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. Pharmaceutical Journal. [Link]

  • Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics. ResearchGate. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ACS Publications. [Link]

  • Solvent-screening and co-crystal screening for drug development with COSMO-RS. PMC. [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • This compound HCL. MySkinRecipes. [Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], CAS No. 180160-48-9. iChemical. [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl. ACS Publications. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. [Link]

  • Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. ResearchGate. [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. PubMed. [Link]

  • Physical Properties of Amines. BYJU'S. [Link].com/chemistry/physical-properties-of-amines/)

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Technical Support Center: Optimizing N-Alkylation of Spiro-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the N-alkylation of spiro-piperidine compounds. This guide is designed for chemistry professionals engaged in drug discovery and development. Spirocyclic piperidines are privileged scaffolds in medicinal chemistry, offering unique three-dimensional diversity. However, their functionalization, particularly N-alkylation, can present specific challenges related to steric hindrance and reactivity.

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve your synthetic goals efficiently.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the N-alkylation of spiro-piperidine secondary amines.

Problem 1: Low to No Product Formation

You've set up your reaction, but after several hours or even days, TLC or LC-MS analysis shows predominantly unreacted starting material.

Q: I'm not seeing any product. What are the first things I should check?

A: The issue often lies with the fundamental components of the reaction.

  • Reagent Purity and Quality: Ensure your solvent is anhydrous. Polar aprotic solvents like DMF and acetonitrile (ACN) are hygroscopic and water can quench strong bases and interfere with the reaction. Use freshly opened solvents or those dried over molecular sieves. The base, especially inorganic carbonates like K₂CO₃, should be finely powdered and dried before use.[1]

  • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[2] If you are using an alkyl chloride, the reaction will be significantly slower and may require higher temperatures or the addition of a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction.[3]

  • Inadequate Temperature: Many N-alkylations require heating to overcome the activation energy, especially with sterically hindered spiro-piperidines or less reactive alkylating agents.[4] If you are running the reaction at room temperature, a modest increase to 50-80 °C can dramatically increase the rate.[4]

Q: My reagents are fine, but the reaction is still sluggish. Could the base be the problem?

A: Absolutely. The choice of base is critical. It must be strong enough to deprotonate the piperidinium salt that forms, but its properties can significantly influence the reaction's success.[4]

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are common, inexpensive, and effective. Cesium carbonate is more soluble in organic solvents and can accelerate reactions compared to potassium carbonate.[1] However, their heterogeneous nature can sometimes lead to slow reaction rates. Vigorous stirring is essential.

  • Organic Amine Bases (DIPEA, Et₃N): N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a non-nucleophilic base often used to scavenge the acid byproduct without competing in the alkylation.[4] It's a good choice for ensuring homogeneity.

  • Strong Bases (NaH): For particularly stubborn alkylations or weakly nucleophilic piperidines, a strong base like sodium hydride (NaH) can be used to pre-deprotonate the amine. This is done by adding NaH to the amine in an anhydrous solvent like DMF or THF at 0 °C, allowing it to stir for 30-60 minutes, and then adding the alkylating agent.[4] This method generates the highly nucleophilic free amine anion.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed check_reagents Verify Reagent Quality (Anhydrous Solvent, Fresh Base, Reactive Alkyl Halide) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Action: Use Dry Solvents, Fresh/Dried Base, Add NaI/KI for R-Cl/R-Br reagents_ok->fix_reagents No check_conditions Review Reaction Conditions (Temperature, Stirring) reagents_ok->check_conditions Yes fix_reagents->start Re-run conditions_ok Conditions Optimal? check_conditions->conditions_ok fix_conditions Action: Increase Temperature (e.g., to 60-80 °C), Ensure Vigorous Stirring conditions_ok->fix_conditions No check_base Evaluate Base Choice (Strength, Solubility) conditions_ok->check_base Yes fix_conditions->start Re-run base_ok Base Appropriate? check_base->base_ok fix_base Action: Switch to a Stronger or More Soluble Base (e.g., K₂CO₃ → Cs₂CO₃ or DIPEA → NaH) base_ok->fix_base No consider_alt Consider Alternative Methodologies (e.g., Reductive Amination) base_ok->consider_alt Yes fix_base->start Re-run

A decision-making workflow for troubleshooting low-yield N-alkylation reactions.
Problem 2: Over-alkylation (Quaternary Ammonium Salt Formation)

The reaction works, but you form a significant amount of a highly polar, often water-soluble, byproduct which you suspect is the quaternary ammonium salt.

Q: Why does over-alkylation happen so easily?

A: This is a classic challenge in amine alkylation. The product of the first alkylation, a tertiary amine, is often more nucleophilic and less sterically hindered than the starting secondary amine.[5][6] This makes it a better nucleophile, allowing it to react with a second molecule of the alkylating agent faster than the remaining starting material, leading to the quaternary salt.[5]

Q: How can I prevent the formation of the quaternary salt?

A: Control is key. You need to manipulate the reaction conditions to favor the first alkylation over the second.

  • Adjust Stoichiometry: Use a slight excess of the spiro-piperidine starting material (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent.[6] This ensures the alkylating agent is more likely to encounter a molecule of the starting amine rather than the product.

  • Slow Addition of Alkylating Agent: This is one of the most effective strategies. By adding the alkylating agent slowly over several hours using a syringe pump, you maintain a very low concentration of it in the reaction flask.[4][6] This kinetically favors mono-alkylation.

  • Switch to Reductive Amination: If direct alkylation consistently fails, reductive amination is the superior method for preventing over-alkylation.[6][7][8] This one-pot reaction involves forming an iminium ion from your piperidine and an aldehyde/ketone, which is then reduced in situ. Since a tertiary amine cannot form an iminium ion, the reaction stops cleanly at the desired product.[9]

Frequently Asked Questions (FAQs)

Q: Should I use direct alkylation with an alkyl halide or reductive amination?

A: This depends on your substrate and goals.

  • Direct Alkylation is experimentally simpler and suitable for readily available starting materials where yield is not the absolute priority. It is often the first method to try.

  • Reductive Amination is the method of choice for complex or precious spiro-piperidines, or when direct alkylation leads to intractable mixtures.[7][10] It offers excellent control, high yields, and completely avoids the issue of over-alkylation.[8] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are highly selective for the iminium ion over the carbonyl starting material, making it a robust procedure.[6][7]

Reaction Pathway Comparison

reaction_pathways cluster_0 Direct Alkylation cluster_1 Reductive Amination A_start Spiro-Piperidine (Secondary Amine) A_product Desired Product (Tertiary Amine) A_start->A_product + R-X A_byproduct Over-alkylation (Quaternary Salt) A_product->A_byproduct + R-X (Often Faster) B_start Spiro-Piperidine (Secondary Amine) B_intermediate Iminium Ion B_start->B_intermediate + Aldehyde/Ketone B_product Desired Product (Tertiary Amine) B_intermediate->B_product + [H] (e.g., NaBH(OAc)₃)

Pathways for N-alkylation: Direct (risk of over-alkylation) vs. Reductive (controlled).

Q: How does the spirocyclic core affect the reaction?

A: The rigid, three-dimensional nature of the spiro-center can impart significant steric hindrance around the nitrogen atom.[11][12] This can decrease the nucleophilicity of the amine, slowing the reaction rate compared to a simpler cyclic amine like piperidine.[13] If you observe a slow reaction, this inherent steric bulk may be the cause, necessitating more forcing conditions such as higher temperatures or the use of a stronger base like NaH to generate a more potent nucleophile.[4]

Q: What are the best solvents and bases for this reaction?

A: The optimal choice is substrate-dependent, but some general guidelines apply. Polar aprotic solvents are typically best as they can solvate the transition state without interfering.[1][14] The tables below summarize common choices.

Table 1: Comparison of Common Bases for N-Alkylation

Base pKa of Conjugate Acid Typical Solvents Key Considerations
K₂CO₃ ~10.3 DMF, Acetonitrile, Acetone Inexpensive, common, but heterogeneous. Requires vigorous stirring.[1][4]
Cs₂CO₃ ~10.0 DMF, Acetonitrile, THF More soluble and often more effective than K₂CO₃, but more expensive.[1]
DIPEA ~10.7 Acetonitrile, DCM, DMF Homogeneous, non-nucleophilic. Good for sensitive substrates.[4]

| NaH | ~36 | THF, DMF | Very strong, irreversible deprotonation. Used for unreactive amines. Requires strictly anhydrous conditions.[4] |

Table 2: Comparison of Common Solvents for N-Alkylation

Solvent Polarity (Dielectric Const.) Boiling Point (°C) Notes
Acetonitrile (ACN) 37.5 82 Excellent choice, easy to remove under vacuum.[4]
DMF 36.7 153 High boiling point allows for higher reaction temperatures. Difficult to remove. Must be anhydrous.[4][15]
Acetone 20.7 56 Good for reactions with K₂CO₃. Lower boiling point limits reaction temperature.[1]

| THF | 7.6 | 66 | Less polar, often used with strong bases like NaH. |

Q: Are there other methods for N-alkylation I should consider?

A: Yes, for specific applications, other powerful methods exist:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the premier method for forming C(aryl)-N bonds.[16][17] If your goal is to attach an aryl or heteroaryl group to the piperidine nitrogen, this is the state-of-the-art method.[18][19][20]

  • "Borrowing Hydrogen" Catalysis: This modern, atom-economical method uses a metal catalyst (e.g., Ru, Ir) to alkylate amines with alcohols, producing only water as a byproduct.[21][22][23] It is a greener alternative to using alkyl halides.

Detailed Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the spiro-piperidine starting material (1.1 eq.) and a powdered, anhydrous base (e.g., K₂CO₃, 2.0 eq.).

  • Atmosphere: Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Solvent: Add an anhydrous solvent (e.g., Acetonitrile, 0.1 M concentration relative to the limiting reagent).

  • Addition of Alkylating Agent: Begin vigorous stirring. Add the alkyl halide (1.0 eq.) to the mixture. For optimal control and to minimize over-alkylation, this should be done dropwise over 1-2 hours using a syringe pump.[4][6]

  • Reaction: Heat the reaction to an appropriate temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic base, washing the solid with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired N-alkylated spiro-piperidine.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination
  • Setup: To a dry round-bottom flask under an inert atmosphere, add the spiro-piperidine (1.0 eq.), the corresponding aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., Dichloroethane (DCE) or THF).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion intermediate.

  • Reduction: Add the reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), to the mixture in one portion.[6] Be aware of potential gas evolution.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

References

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  • N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Available from: [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. Available from: [Link]

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Technical Support Center: Troubleshooting Unexpected Side Products in Spiroisobenzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spiroisobenzofuranones are a class of privileged scaffolds frequently encountered in natural products and pharmaceutical agents. Their unique three-dimensional architecture, centered on a spirocyclic quaternary carbon, makes them attractive targets in medicinal chemistry. However, their synthesis is often challenging, with reactions susceptible to competing pathways that lead to unexpected and difficult-to-separate side products.

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting common issues encountered during the synthesis of spiroisobenzofuranones. Drawing from established literature and mechanistic principles, this document is designed to function as a technical resource, moving beyond simple procedural steps to explain the underlying causality of side product formation and offering field-proven solutions.

Core Troubleshooting: Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during your experiments, categorized by the type of reaction methodology.

Category 1: Palladium-Catalyzed Domino Reactions

Palladium-catalyzed domino reactions, often involving a Heck cyclization followed by a C–H activation, are powerful tools for building spirocyclic frameworks.[1] However, the multi-step, one-pot nature of these reactions can lead to several potential failure points.

Q1: My reaction stops after the initial cyclization, yielding a simple Heck product instead of the desired spirocycle. Why is the second C–H activation step failing?

A1: This is a common issue indicating that the σ-alkylpalladium complex formed after the initial 5-exo-trig Heck cyclization is not proceeding through the desired intramolecular C–H activation pathway.[1] Instead, it is likely being quenched or undergoing an alternative reaction.

Causality & Mechanistic Insight: The catalytic cycle involves oxidative addition, intramolecular Heck cyclization to form a stable σ-alkylpalladium intermediate, C–H activation to form a seven-membered palladacycle, and finally, reductive elimination to yield the spiro-product.[1][2] The C–H activation step is often the slowest and most sensitive part of the sequence.

Troubleshooting Steps:

  • Evaluate the Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich Buchwald-type ligands like XPhos are often effective as they promote the C–H activation and subsequent reductive elimination steps.[3] If you are using a simpler ligand like PPh₃, switching to XPhos or SPhos may facilitate the desired transformation.[1]

  • Re-examine the Base: The base plays a crucial role in the C–H activation step, which often proceeds via a concerted metalation-deprotonation mechanism.[4] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally more effective than organic amine bases for this transformation.[3] Ensure the base is finely ground and dry.

  • Increase Reaction Temperature: C–H activation typically has a higher activation energy than the preceding Heck reaction. A modest increase in temperature (e.g., from 100 °C to 120 °C) can often overcome this barrier.[3] However, be cautious of thermal decomposition of starting materials or products.

  • Solvent Choice: Highly polar aprotic solvents like DMA (dimethylacetamide) or DMF (dimethylformamide) are typically used to ensure the solubility of the palladium intermediates and promote the reaction.[3]

Q2: I've successfully formed a spirocycle, but I'm getting a mixture of regioisomers. How can I improve the regioselectivity of the C–H activation?

A2: Regioisomeric side products arise when there are multiple C–H bonds available for activation, and the catalyst does not sufficiently differentiate between them. Selectivity is governed by a combination of steric and electronic factors.

Causality & Mechanistic Insight: The palladium catalyst will preferentially activate a C–H bond that is sterically accessible and electronically favorable. Density Functional Theory (DFT) calculations have shown that the transition state energies for activating different C–H bonds can be very close, leading to mixtures of products.[2]

Troubleshooting Steps:

  • Substrate Modification: This is the most effective, albeit labor-intensive, solution. Introduce a blocking group at the undesired C–H activation site to sterically hinder the approach of the palladium catalyst. Alternatively, modifying the electronic properties of the aromatic ring (e.g., adding an electron-withdrawing group) can disfavor C–H activation at certain positions.

  • Ligand Tuning: While less predictable, systematically screening a panel of ligands can sometimes identify one that offers improved regiocontrol due to subtle steric interactions in the transition state.

  • Directed C–H Activation: If possible, redesign the substrate to include a directing group. While this changes the synthetic strategy, it is the most reliable method for achieving high regioselectivity in C–H activation reactions.

Category 2: General Lactonization Issues

Many synthetic routes to spiroisobenzofuranones culminate in a lactonization step. Failure at this late stage can be particularly frustrating.

Q3: My final product is the ring-opened hydroxy acid, not the desired spiro-lactone. What is causing this hydrolysis?

A3: The formation of the hydroxy acid indicates that the lactonization equilibrium is not favored or that the formed lactone is being hydrolyzed during the reaction or workup. This is fundamentally a problem of water contamination or inappropriate pH conditions.

Causality & Mechanistic Insight: Lactonization is a reversible esterification reaction. The presence of water can hydrolyze the product back to the more stable open-chain hydroxy acid, especially under acidic or basic conditions.[5]

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (N₂ or Ar).

    • Use freshly distilled, anhydrous solvents. Solvents from commercial sure-seal bottles are often sufficient but should be handled with care.

    • Ensure all reagents, particularly any acids or bases, are anhydrous.

  • Use a Dehydrating Agent: If achieving perfect anhydrous conditions is difficult, consider adding a dehydrating agent like molecular sieves (ensure they are activated) to the reaction mixture to sequester any trace amounts of water.

  • Optimize the Cyclization Conditions:

    • Acid Catalysis: Use a stoichiometric amount of a coupling reagent that consumes water, such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), rather than just a catalytic amount of acid. For acid-catalyzed cyclizations of acetals, the reaction temperature can be critical to forming the necessary oxonium ion intermediate.[6]

    • Milder Conditions: If harsh conditions are causing decomposition, switch to milder methods. The Yamaguchi or Shiina macrolactonization conditions, while typically used for larger rings, can be effective for sterically hindered systems.

Q4: I'm observing rearranged byproducts like furanones or products resulting from decarboxylation. What is the cause?

A4: The formation of rearranged products points towards high-energy intermediates or reaction conditions that are too harsh, promoting unintended pathways. Strained spiro-β-lactones are particularly susceptible to metal-catalyzed rearrangements.[7] Similarly, decarboxylation can occur with certain substrates under thermal or catalytic stress.[8]

Causality & Mechanistic Insight: Some catalysts can insert into the C-O bond of the newly formed lactone ring, leading to a metallocycle intermediate that can rearrange to form more stable products like furanones.[7] Decarboxylation is often a sign of product instability, where the lactone ring opens and loses CO₂.[8]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the simplest way to reduce the energy of the system and disfavor high-activation-energy side reactions.

  • Change the Catalyst: If a metal catalyst is suspected of causing rearrangement, switch to a non-metal-mediated lactonization method (e.g., using TsOH or a coupling reagent).

  • Screen Solvents: The solvent can influence the stability of intermediates. A less polar solvent might suppress undesired ionic pathways.

  • Isolate the Precursor: If a one-pot synthesis is failing, consider isolating the hydroxy acid precursor first. Purifying it and then subjecting it to optimized, milder lactonization conditions often provides a cleaner outcome.

Data Summary & Visual Guides

Table 1: Common Side Products and Troubleshooting Summary
Observed Side ProductPlausible CauseSuggested Solution(s)Relevant Catalyst System
Simple Heck Product Failure of C–H activation step.Switch to bulky, electron-rich ligand (e.g., XPhos); use stronger inorganic base (K₂CO₃); increase temperature.Palladium
Regioisomers Non-selective C–H activation.Modify substrate with blocking groups; screen different ligands; redesign for directed C–H activation.Palladium / Rhodium
Ring-Opened Hydroxy Acid Hydrolysis of lactone product.Use rigorously anhydrous conditions; add molecular sieves; use a stoichiometric coupling reagent (EDC/DCC).All (especially acid/base catalyzed)
Furanone/Rearranged Isomers Metal-catalyzed rearrangement of strained lactone.Lower reaction temperature; switch to a non-metallic cyclization method (e.g., TsOH).Transition Metals (Rh, Pd, Cu)
Decarboxylated Product Instability of the lactone product.Lower reaction temperature; attempt lactonization under milder, neutral conditions.Nickel / High Temperature
Starting Material Recovery Low catalyst activity or reaction inhibition.Check catalyst quality/source; ensure removal of potential catalyst poisons (e.g., sulfur-containing impurities).All
Diagrams: Workflows and Mechanisms

A clear understanding of the reaction pathway and a logical troubleshooting process are essential for success.

G cluster_start Analysis of Crude Reaction cluster_characterize Characterization cluster_troubleshoot Troubleshooting Pathway Start Unexpected Product(s) Observed by TLC/LC-MS Char Characterize byproducts (NMR, HRMS) Start->Char Decision Does byproduct match a known side product? Char->Decision Path_A Byproduct is Ring-Opened Acid Decision->Path_A  Yes (Hydrolysis) Path_B Byproduct is Heck Product Decision->Path_B  Yes (Incomplete Domino) Path_C Byproduct is Unknown Decision->Path_C  No Sol_A Implement rigorous anhydrous conditions. Use coupling reagent. Path_A->Sol_A Sol_B Optimize ligand, base, and temperature for C-H activation. Path_B->Sol_B Sol_C Re-evaluate mechanism. Consider starting material purity and stability. Path_C->Sol_C

Caption: A logical workflow for troubleshooting unexpected reaction outcomes.

G Pd0 Pd(0)L₂ A Oxidative Addition Intermediate A (Ar-Pd(II)-X) Pd0->A + Ar-X ArX Ar-X B σ-Alkylpalladium Intermediate B A->B 5-exo-trig Heck Cyclization C Spiropalladacycle Intermediate C B->C C-H Activation (Rate-Limiting Step) Side_Product Simple Heck Product (Quenched Intermediate B) B->Side_Product Quenching / β-Hydride Elimination Product Spirocyclic Product C->Product Reductive Elimination Product->Pd0 - ArH

Caption: Simplified catalytic cycle for a Pd-catalyzed domino spirocyclization.

Key Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Spirocyclization

This protocol is adapted from methodologies reported for the synthesis of spiro-fused dihydroquinolin-2-ones and serves as a representative example.[1][3]

Materials:

  • Aryl halide starting material (e.g., 2-[2-(iodophenoxy)methyl]-N-methyl-N-phenylacrylamide) (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.025 - 0.1 equiv)

  • XPhos (0.05 - 0.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethylacetamide (DMA), anhydrous

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide starting material, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMA via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots carefully via syringe under a positive pressure of inert gas.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Rapid Analysis of Crude Reaction Mixture by LC-MS

Objective: To quickly determine the molecular weights of major components in a crude reaction mixture to identify the desired product and potential byproducts.

Procedure:

  • Sample Preparation: Take a small aliquot (1-2 drops) from the reaction mixture using a glass capillary or syringe.

  • Dilution: Dilute the aliquot in a 2 mL HPLC vial with ~1.5 mL of a suitable solvent (e.g., acetonitrile or methanol). The solution should be transparent and not overly concentrated.

  • Analysis: Inject the diluted sample onto an LC-MS system, typically using a C18 reverse-phase column.

  • Method: Run a rapid gradient method (e.g., 5% to 95% acetonitrile/water with 0.1% formic acid over 5-10 minutes).

  • Interpretation: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum for each major peak. Compare the observed molecular weights (often as [M+H]⁺ or [M+Na]⁺ ions) with the calculated molecular weights of your expected product, starting material, and suspected side products (e.g., the ring-opened hydroxy acid).

References

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. [Link]

  • Spirocyclization by Palladium-Catalyzed Domino Heck–Direct C–H Arylation Reactions: Synthesis of Spirodihydroquinolin-2-ones. Organic Letters. [Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science. [Link]

  • Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation and functionalization cascade reactions. ResearchGate. [Link]

  • Spirocyclization by Palladium-Catalyzed Domino Heck Direct CH Arylation Reactions: Synthesis of Spirodihydroquinolin-2-ones. ACS Publications. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • The reactions of diazo compounds with lactones. Part 1. Cyclopropanespiro-β-lactones from diketene: synthesis and reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Schrödinger. [Link]

  • Purification and biochemical characterization of methanobactin biosynthetic enzymes. ScienceDirect. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • b-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. HETEROCYCLES. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central. [Link]

  • Rhodium-Catalyzed Si–H Bond Insertion Reactions Using Functionalized Alkynes as Carbene Precursors. OUCI. [Link]

  • Lactone synthesis. Organic Chemistry Portal. [Link]

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Technical Support Center: Effective Purification of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS No: 180160-47-8). This spirocyclic scaffold is a key intermediate in the development of novel therapeutics targeting the central nervous system (CNS).[1][2][3] Achieving high purity is paramount for accurate biological screening, structure-activity relationship (SAR) studies, and advancing drug candidates.[1][4]

This document moves beyond standard protocols to provide a troubleshooting-focused framework, explaining the chemical principles behind each purification choice.

Section 1: Foundational Knowledge - Understanding the Molecule

Effective purification begins with understanding the molecule's inherent chemical properties. The structure presents unique challenges and opportunities for separation from common synthetic impurities.

Q1: What are the key structural features of this compound that influence purification strategies?

A1: The molecule's architecture dictates its behavior during separation. Four key features must be considered:

  • Basic Piperidine Nitrogen: The secondary amine within the piperidine ring (pKa ~11) is the most influential functional group.[] It readily protonates in acidic conditions, drastically increasing water solubility. This feature is the cornerstone of acid-base extraction techniques. However, it can also cause significant tailing (streaking) during normal-phase column chromatography due to strong interactions with acidic silica gel.

  • Lactone (Isobenzofuranone) Ring: This cyclic ester is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Cleavage of this ring would result in the formation of a highly polar hydroxy-carboxylic acid impurity, which can complicate purification.

  • Spirocyclic Core: The rigid, three-dimensional spiro-junction imparts a high propensity for crystallization compared to more flexible, linear molecules. This makes recrystallization a highly effective purification method when conditions are optimized.

  • Chlorinated Aromatic Ring: This moiety contributes to the molecule's overall moderate polarity and provides a strong chromophore for UV detection during chromatographic analysis.

Q2: What are the most common impurities I should anticipate during the synthesis and workup?

A2: Impurities typically fall into three categories. Identifying the likely nature of the impurity is the first step in selecting the right purification method.

  • Unreacted Starting Materials: Depending on the synthetic route, these may include precursors to the isobenzofuranone or piperidine rings.[2] These are often of significantly different polarity than the final product.

  • Reaction Side-Products: These can include isomers, products of over-reaction, or ring-opened species (e.g., the hydrolyzed lactone).[6][7] These impurities may have polarities very similar to the desired product, making them challenging to remove.

  • Reagents and Catalysts: Residual acids, bases (like triethylamine or potassium carbonate), or coupling agents used in the synthesis can persist in the crude product.[8][9][10]

Section 2: Purification Strategy & Protocols

A logical workflow is essential for efficiently achieving high purity. The choice of the primary purification technique depends on the initial purity and the nature of the impurities present.

Purification_Workflow Crude Crude Product (Post-Workup) TLC_NMR Purity Assessment (TLC, ¹H NMR) Crude->TLC_NMR Recrystallization Recrystallization TLC_NMR->Recrystallization >90% Pure Few Impurities Column Flash Column Chromatography TLC_NMR->Column <90% Pure Multiple Impurities Final_Check Final Purity Check (>98%) Recrystallization->Final_Check Column->Final_Check Pure_Product Pure Product Final_Check->Pure_Product Yes Combine Combine Methods (e.g., Column -> Recrystallization) Final_Check->Combine No Combine->Final_Check Troubleshooting_Flow cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Oil_Out Problem: Compound 'Oiled Out' Sol_Oil Solution: Re-heat, add more solvent, cool slowly. Oil_Out->Sol_Oil Low_Yield Problem: Low Crystal Yield Sol_Yield Solution: Use minimum hot solvent; concentrate mother liquor. Low_Yield->Sol_Yield Streaking Problem: Tailing/ Streaking on Column Sol_Streaking Solution: Add 0.5-1% Et₃N to eluent. Streaking->Sol_Streaking No_Elution Problem: Compound Stuck on Column Sol_Elution Solution: Gradually increase eluent polarity. No_Elution->Sol_Elution

Sources

Technical Support Center: Mitigating Off-Target Effects of Spiro[isobenzofuran-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of spiro[isobenzofuran-piperidine] derivatives. This guide is designed to provide you with in-depth technical assistance and actionable strategies for identifying, understanding, and mitigating off-target effects during your experimental work. The unique three-dimensional structure of the spirocyclic scaffold offers exciting opportunities for enhancing potency and selectivity, but also presents challenges in achieving a clean biological profile.[1][2] This resource is structured to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with spiro[isobenzofuran-piperidine] derivatives.

Q1: What makes the spiro[isobenzofuran-piperidine] scaffold a "privileged" structure in medicinal chemistry?

A1: The spiro[isobenzofuran-piperidine] scaffold is considered a privileged structure due to a combination of factors that enhance its "druggability". The spirocyclic nature of the molecule introduces a three-dimensional architecture, which can lead to more specific interactions with the binding pockets of protein targets compared to flat, two-dimensional molecules.[2] This can result in higher potency and selectivity.[1] The piperidine ring, a common motif in many approved drugs, often improves pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and can modulate lipophilicity and water solubility.[3][4] The isobenzofuran component can also participate in key interactions with biological targets. This scaffold has been successfully utilized in the development of agents for a variety of targets, including neurological disorders, melanocortin receptors, and sigma receptors.[5][6][7]

Q2: What are "off-target" effects, and why are they a particular concern for this class of compounds?

A2: Off-target effects are unintended interactions of a drug candidate with biological molecules other than the primary therapeutic target. These interactions can lead to a range of undesirable outcomes, from misleading experimental results to adverse drug reactions and toxicity in a clinical setting.[8] For spiro[isobenzofuran-piperidine] derivatives, the very features that make them attractive can also contribute to off-target binding. The piperidine moiety, for instance, is structurally similar to endogenous ligands for various receptors and enzymes, which can sometimes lead to unintended interactions.[4] It is crucial to identify and mitigate these off-target effects early in the drug discovery process to improve the safety and efficacy profile of the compound.

Q3: What are the initial computational and experimental steps I should take to proactively assess the selectivity of my spiro[isobenzofuran-piperidine] derivative?

A3: A proactive approach combining computational and experimental methods is highly recommended.

  • Computational (In Silico) Profiling: Before extensive wet lab work, leverage computational tools to predict potential off-target interactions.[9] Methods like 2D chemical similarity searches, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms can compare your molecule to databases of compounds with known activities.[10][11] These predictions can provide an early "heads-up" on potential liabilities.

  • Initial Experimental Screening: Based on the computational predictions and the known pharmacology of related compounds, perform an initial experimental screen. This could involve a focused panel of assays against common off-target families, such as kinases, GPCRs, or ion channels (e.g., hERG).[8][12] This early-stage screening helps to prioritize compounds with a cleaner profile for further development.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides guidance on how to troubleshoot specific problems you may encounter during your research with spiro[isobenzofuran-piperidine] derivatives.

Scenario 1: My compound shows the desired in vitro potency, but I'm observing unexpected cellular toxicity.

Question: I've developed a spiro[isobenzofuran-piperidine] derivative that is a potent inhibitor of my target protein in a biochemical assay. However, in cell-based assays, I observe significant cytotoxicity at concentrations close to the on-target IC50. How can I determine if this toxicity is due to an off-target effect?

Answer: This is a classic challenge in drug discovery. The observed cytotoxicity could be due to on-target effects (the target protein is essential for cell survival), or it could be an off-target liability. A systematic approach is needed to dissect these possibilities.

Step-by-Step Troubleshooting Protocol:

  • Develop a Structurally Related Inactive Control Compound: Synthesize a close analog of your active compound that is devoid of on-target activity.[13] This could involve a modification that is known to abolish binding to your primary target based on SAR (Structure-Activity Relationship) studies. If this inactive analog does not cause cytotoxicity at similar concentrations, it strongly suggests the toxicity is linked to the on-target activity. If the inactive analog is still toxic, an off-target effect is the likely culprit.

  • Broad-Panel Off-Target Screening: Submit your active compound for screening against a broad panel of known off-targets. Commercial services offer panels for hundreds of kinases, GPCRs, ion channels, and other enzyme families.[8] This can help identify unintended molecular targets.

  • Chemical Proteomics for Unbiased Target Identification: If broad-panel screening doesn't reveal an obvious off-target, consider an unbiased approach like chemical proteomics.[14] Techniques such as Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can identify the cellular proteins that your compound directly interacts with.[14]

  • Computational Off-Target Prediction: Concurrently with experimental work, use computational tools to predict potential off-targets.[9][11] This can help prioritize targets for experimental validation.

Workflow for Investigating Unexpected Cytotoxicity

G A Unexpected Cytotoxicity Observed B Synthesize Inactive Analog A->B C Test Inactive Analog in Cytotoxicity Assay B->C D Inactive Analog is Toxic? C->D E Toxicity is Likely Off-Target D->E Yes F Toxicity is Likely On-Target D->F No G Broad-Panel Off-Target Screening E->G H Chemical Proteomics (Unbiased) E->H I Computational Off-Target Prediction E->I J Identify and Validate Off-Target(s) G->J H->J I->J K Rational Drug Redesign to Mitigate Off-Target Binding J->K G A Rapid Metabolism & Suspected Active Metabolite B Metabolite ID using Liver Microsomes/Hepatocytes A->B C Identify Major Metabolites B->C D Synthesize & Test Metabolites C->D E Metabolite shows Off-Target Activity? D->E F Focus on Improving Parent Compound PK E->F No G Block Metabolic Hotspots on Parent Compound E->G Yes H Deuteration G->H I Fluorination G->I J Steric Hindrance G->J K Re-evaluate Metabolism and Off-Target Profile H->K I->K J->K

Caption: A workflow for addressing issues of rapid metabolism and active metabolites.

By employing these systematic troubleshooting strategies, researchers can more effectively navigate the challenges of working with spiro[isobenzofuran-piperidine] derivatives, ultimately leading to the development of safer and more effective therapeutic candidates.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). Semantic Scholar. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.). ACS Publications. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). News-Medical.net. [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. (2023). ACS Publications. [Link]

  • Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. (1978). PubMed. [Link]

  • Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. (2010). ResearchGate. [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. (1977). PubMed. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. [Link]

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020). PMC - NIH. [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PMC - PubMed Central. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. (n.d.). PubMed. [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]

  • Resolving the question of on- or off-target toxicity – a case study. (2017). Webinar Recording. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (n.d.). PubMed Central. [Link]

  • Examples of naturally founding compounds bearing a spirocyclic motif. (n.d.). ResearchGate. [Link]

  • Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. (2010). PubMed. [Link]

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Technical Support Center: Enhancing the Stability of Larotrectinib (CAS 180160-47-8) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Larotrectinib (CAS 180160-47-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on maintaining the stability of Larotrectinib in aqueous solutions during experimental workflows.

Part 1: Understanding Larotrectinib's Aqueous Stability Profile

Larotrectinib is a potent and selective inhibitor of tropomyosin receptor kinases (TRKs)[1][2][3]. As with many small molecule kinase inhibitors, its stability in aqueous environments is a critical factor for ensuring the reproducibility and accuracy of experimental results. The aqueous solubility of Larotrectinib is pH-dependent[4][5][6].

Forced degradation studies have shown that Larotrectinib's stability is susceptible to various stress conditions, including acidic and basic environments, oxidation, and thermal stress. These studies reveal that the degradation kinetics can vary, following zero-order kinetics under some conditions (0.1 N HCl, 0.5 N NaOH, thermal stress) and first-order kinetics under others (0.5 N HCl, 0.1N NaOH, 3% and 5% H₂O₂, and water)[7][8].

Key Factors Influencing Larotrectinib Stability:
  • pH: Larotrectinib's solubility is significantly higher at a lower pH. It is very soluble at pH 1.0 and freely soluble at pH 6.8[4]. The solubility of its sulfate salt is greater than 10 mg/mL below pH 1.5, but drops to around 1 mg/mL above pH 3.5[5].

  • Oxidation: The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to degradation[7][8].

  • Temperature: Thermal stress has been identified as a factor contributing to the degradation of Larotrectinib[7][8][9][10].

  • Metabolism: In biological systems, Larotrectinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4[1][11].

Part 2: Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with Larotrectinib in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My Larotrectinib solution appears cloudy or has precipitated. What should I do?

A1: This is likely due to solubility issues, which are heavily influenced by pH.

  • Causality: Larotrectinib's solubility decreases as the pH increases[5]. If your aqueous solution has a pH above the optimal range, the compound may precipitate out of solution.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is neutral or basic, consider adjusting it to a more acidic pH (e.g., pH 2-4) using a dilute solution of a suitable acid like HCl. A stock solution can be prepared in water with the pH adjusted to 2 with 1M HCl[2].

    • For cell culture experiments where acidic conditions are not feasible, consider using a co-solvent like DMSO to prepare a high-concentration stock solution first. Then, dilute this stock into your aqueous media. Ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.

Q2: I'm observing a loss of activity of my Larotrectinib solution over time. What could be the cause?

A2: Loss of activity is often due to chemical degradation.

  • Causality: Larotrectinib can degrade under various conditions, including exposure to heat, and oxidative stress[7][8].

  • Troubleshooting Steps:

    • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

    • Working Solutions: Prepare fresh working solutions from your stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.

    • Environment: Protect your solutions from prolonged exposure to high temperatures.

    • Media Components: Be aware of potentially reactive components in your media that could contribute to oxidative degradation.

Q3: How can I prepare a stable aqueous stock solution of Larotrectinib?

A3: The key is to control the pH and consider the use of co-solvents.

  • Protocol for Acidified Aqueous Stock:

    • For a 2 mg/mL stock solution, dissolve Larotrectinib sulfate in water and adjust the pH to 2 with 1M HCl. Use sonication to aid dissolution[2].

  • Protocol for DMSO Stock:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO[2]. This is generally the most stable option for long-term storage.

    • Store in small aliquots at -80°C.

Q4: Are there any known degradation products of Larotrectinib I should be aware of?

A4: Yes, thermal degradation can lead to the formation of specific impurities.

  • Known Degradant: A major thermal degradation product has been identified with a molecular weight of 508.13 g/mol and the chemical name (2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin3yl)carbamoyl) pyrrolidin-3-yl hydrogen sulfate[9].

  • Significance: The presence of degradation products can affect the accuracy of your experimental results by reducing the effective concentration of the active compound and potentially introducing confounding biological effects. Using a stability-indicating analytical method like RP-HPLC is crucial for monitoring the purity of your Larotrectinib solutions[7][8].

Part 3: Experimental Protocols & Methodologies

Protocol 1: Preparation of a Larotrectinib Stock Solution

Parameter DMSO Stock Solution Acidified Aqueous Stock
Solvent Anhydrous DMSOWater with 1M HCl
Concentration 50 mg/mL (94.96 mM)2 mg/mL (3.80 mM)
Preparation Dissolve Larotrectinib sulfate in DMSO. Use of an ultrasonic bath is recommended.Dissolve Larotrectinib sulfate in water. Adjust pH to 2 with 1M HCl and use an ultrasonic bath to aid dissolution.[2]
Storage -80°C in small aliquots-20°C in small aliquots (short-term)
Best For Long-term storage, cell culture applications (with appropriate dilution)Applications where DMSO is not tolerated

Protocol 2: Stability Assessment of Larotrectinib in an Aqueous Buffer

This protocol outlines a method to assess the stability of Larotrectinib in a specific buffer system using RP-HPLC.

  • Prepare a Larotrectinib working solution: Dilute your stock solution to the final experimental concentration in your chosen aqueous buffer.

  • Initial Analysis (T=0): Immediately analyze a sample of the working solution using a validated RP-HPLC method to determine the initial concentration and purity. A suitable method could involve a C18 column with a mobile phase of 0.1% OPA and acetonitrile (70:30, v/v) and detection at 262 nm[7][8].

  • Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C, specific lighting).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by RP-HPLC.

  • Data Analysis: Compare the peak area of the Larotrectinib peak at each time point to the T=0 sample to determine the percentage of degradation over time. Also, monitor for the appearance of new peaks, which would indicate degradation products.

Part 4: Visualizing Degradation and Stabilization

Diagram 1: Key Factors Influencing Larotrectinib Degradation

Larotrectinib Larotrectinib in Aqueous Solution Degradation Chemical Degradation (Loss of Activity) Larotrectinib->Degradation Precipitation Precipitation (Reduced Solubility) Larotrectinib->Precipitation pH_shift High pH (>4) (Basic Conditions) pH_shift->Degradation pH_shift->Precipitation Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Degradation Temperature Thermal Stress (High Temperature) Temperature->Degradation

Caption: Factors contributing to the degradation and precipitation of Larotrectinib in aqueous solutions.

Diagram 2: Workflow for Ensuring Larotrectinib Solution Stability

start Start: Need Larotrectinib Working Solution stock_prep Prepare High-Concentration Stock (e.g., 50 mg/mL in DMSO) start->stock_prep storage Store at -80°C in Single-Use Aliquots stock_prep->storage dilution Prepare Fresh Working Solution for each experiment storage->dilution ph_check Check pH of Final Solution (if applicable) dilution->ph_check use Use Immediately in Experiment ph_check->use

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Addressing analytical challenges in the characterization of spiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirocyclic compounds. This guide is designed to address the unique and often complex analytical challenges encountered during the characterization of these structurally distinct molecules. Spiro compounds, defined by two or more rings linked by a single common atom, possess a rigid, three-dimensional architecture that enhances sp3-richness, a desirable trait in modern drug discovery.[1][2] However, this same structural rigidity gives rise to significant hurdles in spectroscopic and chromatographic analysis.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, interpret your data with confidence, and select the most appropriate analytical strategies.

Table of Contents

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Chromatography and Chiral Separation

  • Absolute Structure Elucidation

  • References

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone of structural elucidation, but the conformational rigidity and 3D nature of spirocycles often lead to complex and non-intuitive spectra.

FAQ 1: Why does my 1H NMR spectrum have more signals than expected and complex splitting patterns?

Answer: This is a classic issue arising from the fixed, non-planar geometry of spirocyclic systems.

  • Causality - Diastereotopicity: In many spiro compounds, the rigid ring structure removes planes of symmetry that might exist in more flexible acyclic or monocyclic analogues. Protons on a methylene group (CH2) that appear chemically equivalent in a flexible system can become magnetically non-equivalent, or "diastereotopic," in a spirocycle. This is because their spatial relationship to substituents on the adjacent ring is different and fixed.

  • What You See: Instead of a single signal for a CH2 group, you will observe two distinct signals, each corresponding to one proton. These protons will not only have different chemical shifts but will also split each other, typically resulting in a pair of doublets (an AX system) or more complex multiplets if coupled to other nearby protons.

  • Troubleshooting Strategy:

    • Embrace Complexity: Recognize that a higher number of signals is often an intrinsic feature of a rigid spirocyclic core, not necessarily an indication of impurity.

    • Utilize 2D NMR: Two-dimensional NMR experiments are essential for deciphering these complex spectra.

      • COSY (Correlation Spectroscopy): Use COSY to identify which protons are coupled to each other, helping to trace out the spin systems within each ring.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbons they are attached to. It is invaluable for assigning diastereotopic protons to their specific carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems across the spirocenter and other non-protonated carbons.

Workflow for Deciphering Complex NMR Spectra

NMR_Workflow Start Complex 1D NMR (Signal Overlap, Unexpected Multiplicity) COSY Run 1H-1H COSY Start->COSY Identify H-H Coupling Networks HSQC Run 1H-13C HSQC Start->HSQC Assign Protons to Carbons Structure Propose Structure Fragments COSY->Structure HSQC->Structure HMBC Run 1H-13C HMBC Assemble Assemble Fragments & Verify Connectivity HMBC->Assemble Structure->HMBC Connect Fragments Across Quaternary Carbons Final Final Structure Assignment Assemble->Final

Caption: Workflow for resolving ambiguous NMR data of spiro compounds.

FAQ 2: I can't see the signal for my spiro-carbon in the 13C NMR. Is it missing?

Answer: The quaternary carbon at the spiro junction is notoriously difficult to observe, but its signal is likely present, just very weak.

  • Causality - Relaxation and NOE: Quaternary carbons lack attached protons. The primary mechanism for signal enhancement in 13C NMR is the Nuclear Overhauser Effect (NOE) from directly bonded protons. Since the spiro-carbon has no attached protons, it does not benefit from NOE. Furthermore, its relaxation time can be very long, leading to signal saturation and a significant decrease in intensity with standard acquisition parameters.

  • Troubleshooting Strategy:

    • Increase Scan Count: The simplest approach is to significantly increase the number of scans for your 13C NMR experiment. This improves the signal-to-noise ratio, which may be sufficient to reveal the weak signal.

    • Adjust Relaxation Delay (d1): Increase the relaxation delay between pulses (the d1 parameter in your NMR software) to 5-10 seconds. This allows the quaternary carbon to fully relax before the next pulse, preventing saturation and increasing its observable signal intensity.

    • Use HMBC: The HMBC experiment is often the definitive way to identify the spiro-carbon. Look for correlations from multiple protons on both rings to a single quaternary carbon. This not only confirms its chemical shift but also proves its identity as the spiro junction.

Mass Spectrometry (MS)

The unique connectivity of spiro compounds can lead to characteristic fragmentation patterns that, if understood, can be powerfully diagnostic.

FAQ 3: My mass spectrum shows unexpected fragments and the molecular ion is weak. How can I interpret this for a spiro compound?

Answer: Spirocyclic systems can undergo specific and sometimes complex fragmentation pathways that differ from their acyclic counterparts. The molecular ion's stability depends heavily on the overall structure.

  • Causality - Ring Strain and Specific Cleavages: The fragmentation of spiro compounds is often dictated by the structure of the rings and the nature of the spiro junction.

    • Retro-Diels-Alder (RDA) Reaction: If one of the rings contains a cyclohexene-like moiety, a retro-Diels-Alder reaction can be a dominant fragmentation pathway, leading to the opening of the macrocyclic system.[3]

    • Spiroketal Fragmentation: In spiroketals, cleavage adjacent to the ether oxygens is common. For example, specific cleavages like the C11-C12 bond in certain spirolides are influenced by neighboring hydroxyl groups.[3]

    • Smallest Ring Cleavage: In simple carbocyclic spiranes, fragmentation may be initiated by cleavage of a bond in the more strained, smaller ring.[4]

  • Troubleshooting Strategy:

    • Use Soft Ionization: If the molecular ion (M+) is weak or absent with Electron Impact (EI) ionization, switch to a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, increasing the abundance of the pseudo-molecular ion ([M+H]+ or [M+Na]+).[3]

    • Perform MS/MS (Tandem Mass Spectrometry): Isolate the molecular ion and subject it to Collision-Induced Dissociation (CID). This provides a clean fragmentation spectrum that directly originates from your parent compound, helping to piece together the fragmentation puzzle.[3]

    • Analyze Isotope Patterns: Carefully check the isotope pattern for the molecular ion and key fragments to confirm their elemental composition, especially if halogens (Br, Cl) are present.

    • Consider Rearrangements: Be aware that complex rearrangements can occur. Propose fragmentation pathways that are mechanistically plausible and compare the predicted m/z values with your observed spectrum.

Common Fragmentation Pathways for Spiroketals

MS_Fragmentation cluster_0 Spiroketal Molecular Ion cluster_1 Fragmentation Pathways cluster_2 Observed Fragments M [M+H]+ F1 Ring A/B Cleavage (e.g., C16-C17) M->F1 F2 Retro-Diels-Alder (if applicable) M->F2 F3 Cleavage influenced by adjacent functional groups M->F3 Frag1 Fragment Ion 1 (e.g., m/z 378) F1->Frag1 Frag2 Fragment Ion 2 (e.g., group 1 cluster) F2->Frag2 Frag3 Fragment Ion 3 (e.g., m/z 444) F3->Frag3 Technique_Decision_Tree q1 What is the primary question? a1 Connectivity & Basic Structure q1->a1 a2 Molecular Weight & Fragmentation q1->a2 a3 Enantiomeric Purity / Separation q1->a3 a4 Absolute 3D Structure q1->a4 t1 1D & 2D NMR a1->t1 t2 High-Resolution MS (HRMS) a2->t2 t3 Chiral HPLC or SFC a3->t3 t4 X-Ray Crystallography a4->t4 Definitive Answer

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Technical Support Center: Strategies for Enhancing the Selectivity of Spiro[isobenzofuran-piperidine] Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The spiro[isobenzofuran-piperidine] scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous ligands targeting various central nervous system (CNS) receptors.[1][2][3] Compounds based on this framework, such as the selective 5-HT6 receptor antagonist Idalopirdine (Lu AE58054), have shown potential in therapeutic areas like Alzheimer's disease.[4][5][6][7] However, a critical challenge in their development is achieving high selectivity for the intended target receptor over other related receptors or off-target proteins, such as the hERG potassium channel, which can lead to cardiotoxicity.[8][9][10]

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting and improving the selectivity of spiro[isobenzofuran-piperidine] based ligands. It combines mechanistic explanations, actionable experimental protocols, and data interpretation strategies to navigate common challenges encountered in the lab.

Section 1: Understanding the Selectivity Challenge

Achieving selectivity is a process of maximizing interactions with the desired target while minimizing interactions with off-targets. For spiro[isobenzofuran-piperidine] ligands, which often target G-protein coupled receptors (GPCRs), the primary off-targets can be other GPCR subtypes with similar binding pockets or entirely different proteins like ion channels.

A frequent and critical off-target is the hERG (human Ether-à-go-go-Related Gene) potassium channel.[11] Blockade of this channel can prolong the QT interval, leading to potentially fatal cardiac arrhythmias.[8][9] The basic nitrogen atom in the piperidine ring, often crucial for target affinity, is a common pharmacophore for hERG binding.[10][12]

G_1 Fig. 1: Ligand Selectivity Concept Ligand Spiro[isobenzofuran-piperidine] Ligand Target Target Receptor (e.g., 5-HT6) Ligand->Target Desired High Affinity (Potency) OffTarget_GPCR Off-Target Receptor (e.g., 5-HT2A) Ligand->OffTarget_GPCR Undesired Affinity (Poor Selectivity) OffTarget_hERG Off-Target Channel (hERG) Ligand->OffTarget_hERG Undesired Affinity (Toxicity)

Caption: Ligand binding to its intended target versus off-targets.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the optimization of spiro[isobenzofuran-piperidine] ligands.

Q1: My lead compound shows poor selectivity against a closely related receptor subtype. What are the initial steps for Structure-Activity Relationship (SAR) exploration?

A1: When dealing with poor selectivity between receptor subtypes (e.g., 5-HT6 vs. 5-HT2A), the initial focus should be on exploiting subtle differences in the binding pocket architecture.

  • Rationale: Even closely related receptors have variations in amino acid residues, size, and shape of their orthosteric or allosteric binding sites. The goal is to introduce or modify substituents on your ligand that favorably interact with a unique residue in the target receptor or create a steric clash in the off-target receptor.

  • Initial SAR Strategy:

    • Systematic Scans: Begin by making small, systematic modifications to different parts of the scaffold. For the spiro[isobenzofuran-piperidine] core, key modification points include the phenyl ring of the isobenzofuran, the piperidine nitrogen, and the linker connecting to other pharmacophoric elements.[1][13]

    • Exploit Unoccupied Space: Analyze available structural data (X-ray crystallography or homology models) to identify pockets of unoccupied space in the target receptor. Adding bulk to your ligand in these regions can increase affinity without impacting the off-target.

    • Introduce Rigidity: Flexible molecules can adopt multiple conformations, allowing them to fit into different binding pockets. Introducing conformational constraints, such as replacing a flexible alkyl chain with a ring system, can lock the ligand into a conformation that is optimal for the target receptor but unfavorable for the off-target.[8][9][14]

Q2: I'm observing significant off-target activity at the hERG channel. How can I mitigate this liability?

A2: Mitigating hERG activity is a critical step in drug development. Several well-established medicinal chemistry strategies can be employed.[8][9][12][15]

  • Rationale: hERG affinity is often driven by a combination of basicity (from the piperidine nitrogen) and lipophilicity. The goal is to disrupt these key interactions without abolishing on-target potency.

  • Mitigation Strategies:

    • Reduce Basicity (pKa): The basicity of the piperidine nitrogen is a primary driver of hERG binding. Lowering the pKa can significantly reduce this interaction. This can be achieved by:

      • Introducing electron-withdrawing groups near the nitrogen.

      • Replacing the piperidine with a less basic ring, such as a piperazine, which can lower the pKa by several orders of magnitude.[12][15]

    • Reduce Lipophilicity: Highly lipophilic compounds tend to accumulate in the cell membrane, increasing their local concentration near the hERG channel.[8][9][12] Strategies include:

      • Adding polar groups (e.g., hydroxyls) to the molecule.

      • Removing or replacing lipophilic aromatic rings.

    • Introduce an Acidic Group: Creating a zwitterion by adding a carboxylic acid can mask the basicity of the nitrogen and reduce overall lipophilicity, though this may impact cell permeability.[12][15]

    • Steric Hindrance: Adding bulky groups near the basic nitrogen can create steric hindrance that prevents the ligand from effectively entering the hERG channel pore.

Q3: My modifications to improve selectivity are leading to a complete loss of potency. How do I balance these two parameters?

A3: This is a classic challenge in medicinal chemistry known as the "potency-selectivity trade-off." The key is to make more subtle and informed modifications.

  • Rationale: A modification that reduces off-target binding might also remove a key interaction required for on-target potency. The solution is to find a "selectivity anchor"—a part of the molecule that can be modified to primarily affect off-target binding.

  • Balancing Strategy:

    • Vector Analysis: Instead of making large structural changes, explore modifications on vectors pointing away from the core pharmacophore required for on-target activity. Computational modeling can help identify these vectors.

    • Bioisosteric Replacements: Use bioisosteres to replace key functional groups. For example, replacing a phenyl ring with a pyridine ring can alter electronic properties and introduce hydrogen bonding capabilities with minimal change in size, potentially disrupting off-target binding while maintaining or even improving on-target interactions.

    • Focus on Kinetics: Sometimes selectivity can be achieved through binding kinetics (kon/koff rates) rather than just affinity (Ki). A ligand that binds and dissociates quickly from an off-target but forms a stable, long-lasting complex with the primary target can have a better functional selectivity profile in vivo.

Q4: What are the best practices for setting up a robust selectivity screening cascade?

A4: A well-designed screening cascade ensures that you efficiently identify the most promising compounds while minimizing resource expenditure.

  • Rationale: It is not feasible to test every compound against a full panel of off-targets. A tiered approach allows for early elimination of non-selective compounds and focuses resources on the most promising candidates.

  • Workflow Diagram:

G_2 Fig. 2: Selectivity Screening Cascade A Tier 1: Primary Screen High-Throughput Binding Assay (e.g., Target Receptor) B Tier 2: Selectivity Screen Binding Assay vs. Key Off-Targets (e.g., Closest Subtypes, hERG) A->B Potent Hits C Tier 3: Functional Assays Confirm Agonist/Antagonist Activity (e.g., cAMP, Calcium Flux) B->C Selective Hits D Tier 4: In Vitro & Ex Vivo Cell-based Models, Tissue Assays C->D Functionally Active Hits E Lead Candidate D->E

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Validation & Comparative

Navigating the Void: The Challenge of Comparing Novel Chemical Entities to Established Antidepressants

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive evaluation of the antidepressant efficacy of CAS 180160-47-8 in comparison to established therapeutics is not feasible at this time due to a lack of publicly available scientific data on this specific compound.

For researchers, scientists, and drug development professionals, the rigorous comparison of a novel compound to existing standards is a cornerstone of preclinical and clinical development. This process relies on a wealth of published data, from initial mechanism of action studies to robust in vivo efficacy models. However, in the case of CAS 180160-47-8, the scientific community awaits the publication of such foundational research.

Our investigation into the scientific literature and public databases has revealed no significant data pertaining to the biological activity, mechanism of action, or preclinical/clinical efficacy of CAS 180160-47-8. Chemical supplier listings confirm its existence, but the crucial experimental data needed for a comparative analysis remains undisclosed. One source vaguely refers to it as a "lead compound" in pharmaceutical development, suggesting it may be in the very early, proprietary stages of research.

The Standard for Comparison: A Look at Established Antidepressants

To understand what would be required for a meaningful comparison, it is useful to consider the extensive data available for well-known classes of antidepressants:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Compounds like sertraline (Zoloft) work by selectively inhibiting the reuptake of serotonin in the synaptic cleft. Their efficacy has been established through numerous clinical trials and their mechanism is well-documented.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Venlafaxine (Effexor) is an example of an SNRI, which blocks the reuptake of both serotonin and norepinephrine. This dual action is thought to contribute to its efficacy in some patient populations.

  • Dopamine-Norepinephrine Reuptake Inhibitors (DNRIs): Bupropion (Wellbutrin) has a unique pharmacological profile, primarily inhibiting the reuptake of dopamine and norepinephrine.[1] This distinct mechanism of action makes it a valuable alternative for patients who do not respond to or cannot tolerate serotonergic antidepressants.[1]

  • GABAA Receptor Modulators: Newer agents like zuranolone are positive allosteric modulators of the GABAA receptor, offering a novel and rapid-acting approach to treating major depressive disorder.[2]

The Path Forward: Essential Data for Comparative Efficacy Studies

Should data on CAS 180160-47-8 become available, a thorough comparative guide would necessitate the following experimental insights:

Part 1: Mechanistic Elucidation

A fundamental understanding of how CAS 180160-47-8 exerts its effects at a molecular level is the first step. This would involve:

  • Receptor Binding Assays: To identify the primary molecular targets of the compound.

  • Neurotransmitter Uptake Assays: To determine if it affects the reuptake of key neurotransmitters like serotonin, norepinephrine, or dopamine.

  • Signaling Pathway Analysis: To map the intracellular cascades activated or inhibited by the compound.

Below is a conceptual workflow for such an initial screening process.

Caption: Initial in vitro screening workflow for a novel compound.

Part 2: Preclinical Efficacy Models

Animal models are crucial for assessing the potential antidepressant effects of a new chemical entity. Standard, validated models include:

  • Forced Swim Test (FST): Measures behavioral despair in rodents. A reduction in immobility time is indicative of antidepressant-like activity.

  • Tail Suspension Test (TST): Similar to the FST, this test also assesses behavioral despair.

  • Chronic Mild Stress (CMS) Model: This model aims to induce a state of anhedonia, a core symptom of depression, in rodents. The ability of a compound to reverse this anhedonia is a strong indicator of potential efficacy.

A typical preclinical testing cascade is illustrated below.

Caption: Preclinical behavioral model workflow for antidepressants.

Part 3: Comparative Data Analysis

The ultimate goal is to benchmark the performance of the novel compound against existing treatments. This involves head-to-head studies where CAS 180160-47-8 and a standard antidepressant (e.g., an SSRI) are tested in parallel in the same experimental models. The resulting data would be presented in a clear, comparative format.

Table 1: Hypothetical Comparative Data from the Forced Swim Test

CompoundDose (mg/kg)Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle-180 ± 15-
Sertraline10110 ± 1238.9%
CAS 180160-47-810(Data Not Available)(Data Not Available)

Conclusion

The development of new antidepressants is a critical area of research, as many patients do not achieve full remission with currently available treatments. While the emergence of a new chemical entity like CAS 180160-47-8 is intriguing, a rigorous scientific evaluation is impossible without accessible data. The scientific community encourages the publication of preclinical and clinical findings to allow for the transparent assessment and comparison of novel therapeutic candidates. Until such information is made public, any discussion of the comparative efficacy of CAS 180160-47-8 remains speculative.

References

[3] EvitaChem. 3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl ... - EvitaChem. Retrieved from [2] Liu, J., et al. (2026). Modeling the efficacy of a novel antidepressant zuranolone for major depressive disorder. Journal of Affective Disorders, 392, 120158. Retrieved from [4] Cipriani, A., et al. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 391(10128), 1357-1366. Retrieved from [5] Pharmaffiliates. CAS No : 478529-67-8| Chemical Name : Glycolaldehyde-2-13C | Pharmaffiliates. Retrieved from [1] Patel, K., et al. (2016). Bupropion: a systematic review and meta-analysis of effectiveness as an antidepressant. Therapeutic Advances in Psychopharmacology, 6(2), 99-144. Retrieved from [6] National Institute of Mental Health (NIMH). (2000). Acute Effectiveness of Additional Drugs to the Standard Treatment of Depression. ClinicalTrials.gov. Retrieved from [7] Pompili, M., et al. (2023). Partial Response to Antidepressant Treatment: The Role of Nutraceutical Compounds. Brain Sciences, 13(7), 1083. Retrieved from [8] Wikipedia. (2023). Erikson's stages of psychosocial development. Retrieved from [9] OpenStax. (2021). Psychology 2e. OpenStax. Retrieved from [10] Guidechem. CAS 180160-40-1 | 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one - Suppliers list - Guidechem. Retrieved from [11] WebMD. (2021). What to Know About Erikson's 8 Stages of Development. Retrieved from

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A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Data for Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome. In modern drug discovery, few scaffolds have captured the attention of medicinal chemists quite like the spirocycle. These unique, three-dimensional structures are increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3] Their rigid yet complex architecture allows for precise spatial orientation of functional groups, which can lead to superior interactions with biological targets compared to flatter, aromatic systems.[3][4] However, the very structural rigidity that makes spiro compounds so promising also presents a significant challenge: ensuring that the impressive results seen in a petri dish (in vitro) translate to meaningful efficacy in a living organism (in vivo).

This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex interface between in vitro assays and in vivo studies. My goal here is not to provide a rigid protocol but to share field-proven insights and a logical framework for designing experiments that are self-validating. We will explore the causality behind our experimental choices, bridge the notorious in vitro-in vivo gap, and establish a robust workflow for cross-validation.

Part 1: The Foundation—High-Throughput In Vitro Screening

The journey of any drug candidate begins in vitro. These assays are our first look at a compound's potential. They are rapid, cost-effective, and allow us to screen vast libraries of molecules to identify initial hits. For a novel spiro compound, let's call it Spiro-X , targeting a hypothetical cancer-related kinase, a typical screening cascade involves assessing two primary attributes: cytotoxicity and target engagement.

Pillar 1: Assessing Cytotoxicity with the MTT Assay

The first question is simple: does Spiro-X kill cancer cells? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a workhorse for this, measuring the metabolic activity of cells as an indicator of their viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a human cancer cell line relevant to the kinase target (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

    • Scientist's Insight: The choice of cell line is critical. Ensure it expresses your target kinase at a functional level. Seeding density must be optimized to ensure cells are in a logarithmic growth phase during the experiment.

  • Compound Treatment: Prepare a serial dilution of Spiro-X (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the designated wells and include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

    • Trustworthiness Check: A 72-hour incubation is a standard duration that allows for multiple cell doubling times, providing a robust window to observe cytotoxic or anti-proliferative effects.

  • MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data and calculate the IC50 (half-maximal inhibitory concentration), which is the concentration of Spiro-X that reduces cell viability by 50%.

Pillar 2: Quantifying Target Engagement with a Kinase Inhibition Assay

An IC50 from a cytotoxicity assay is a good start, but it doesn't prove that Spiro-X is working through its intended target. We must confirm direct engagement with our kinase of interest. A biochemical kinase inhibition assay serves this purpose.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the purified target kinase enzyme, the kinase-specific substrate peptide, and ATP.

  • Compound Addition: Add Spiro-X across a range of concentrations. Include a "no inhibitor" control and a "no enzyme" control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase to phosphorylate its substrate by consuming ATP.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Calculate the percentage of kinase inhibition for each concentration of Spiro-X relative to the "no inhibitor" control. Determine the IC50 value for target engagement.

This initial in vitro screening cascade provides two critical data points: the concentration at which Spiro-X kills cells and the concentration at which it inhibits its target.

Part 2: The Reality Check—Transitioning to In Vivo Models

This is where the rubber meets the road. A compound that is a superstar in vitro can easily fail in vivo. Living systems are infinitely more complex than a monolayer of cells.[5] Factors like absorption, distribution, metabolism, and excretion (ADME) come into play, profoundly influencing a drug's ability to reach its target at a sufficient concentration and for a sufficient duration.

The In Vitro to In Vivo Workflow

The decision to advance an in vitro hit to an in vivo study requires careful consideration of the initial data and a clear, logical progression.

G cluster_0 In Vitro Phase cluster_1 In Vivo Validation A Compound Library (Spiro Scaffolds) B Cell-Based Assay (MTT - Cytotoxicity) Determine IC50 A->B C Biochemical Assay (Kinase Inhibition) Determine IC50 B->C D Data Review: Potency & Selectivity C->D E Pharmacokinetic (PK) Study (Mouse) Assess ADME properties D->E Advance Candidate (Spiro-X) F Efficacy Study (Xenograft Model) Measure Tumor Growth Inhibition E->F Establish Dosing Regimen G Final Data Cross-Validation F->G X Go/No-Go Decision G->X

Caption: High-level workflow from in vitro screening to in vivo validation.

The Crucial Bridge: The Mouse Xenograft Model

For our anti-cancer candidate Spiro-X, a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model is the gold standard for an initial efficacy assessment.[6][7] This involves implanting human tumor cells into immunodeficient mice.

Experimental Protocol: Mouse Xenograft Efficacy Study

  • Model Establishment: Subcutaneously inject A549 cells (the same line used in vitro) into the flank of immunodeficient mice (e.g., NOD-SCID). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Scientist's Insight: Using the same cell line creates a direct link between your in vitro and in vivo experiments, which is a cornerstone of self-validating design.

  • Animal Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, Spiro-X at 25 mg/kg, Spiro-X at 50 mg/kg).

  • Dosing: Administer the compound via an appropriate route (e.g., oral gavage) daily for 21 days. The dosing levels should be informed by prior pharmacokinetic (PK) and toxicology studies.

  • Tumor Measurement: Measure tumor volume with calipers twice weekly. Calculate volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and record their final weights.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Analyze for statistical significance.

Part 3: The Moment of Truth—Cross-Validating the Data

Now, we compare the datasets. Let's assume we obtained the following results for Spiro-X and two alternative compounds.

Data Summary: In Vitro vs. In Vivo Performance

CompoundIn Vitro IC50 (MTT, A549 cells)In Vitro IC50 (Kinase Assay)In Vivo TGI @ 50 mg/kg (A549 Xenograft)
Spiro-X 0.15 µM0.05 µM75%
Alternative A 0.10 µM0.03 µM20% (Not significant)
Alternative B 2.50 µM1.80 µM65%

Analysis of Results:

  • Spiro-X: Shows excellent correlation. It is potent in vitro both at the cellular and target level, and this potency translates into significant tumor growth inhibition in vivo. This is the ideal outcome.

  • Alternative A: This is a classic example of a translation failure. Despite being the most potent compound in vitro, its in vivo efficacy is negligible. This points to a fatal flaw, most likely related to poor pharmacokinetics (e.g., rapid metabolism, low bioavailability).

  • Alternative B: This compound is less potent in vitro but shows respectable in vivo efficacy. This suggests it may have highly favorable PK properties that allow it to maintain effective concentrations at the tumor site over time, compensating for its lower intrinsic potency.

Bridging the Gap: Why In Vitro Results Fail to Translate

The discrepancy seen with "Alternative A" is the central challenge in drug development. Understanding the potential causes is key to designing better experiments and molecules. The relationship between a drug's properties, its journey through the body, and its ultimate effect is complex.

IVIVC_Factors cluster_1 In Vivo World (Complex Organism) invitro High In Vitro Potency (Low IC50) invivo Therapeutic Efficacy (e.g., Tumor Regression) A Absorption (Bioavailability) invitro->A D Distribution (Tissue Penetration) invitro->D M Metabolism (Clearance) invitro->M E Excretion invitro->E T Toxicity invitro->T label_edge Poor PK/PD Profile Breaks the Link A->invivo D->invivo M->invivo E->invivo T->invivo

Caption: Factors influencing the in vitro-in vivo correlation (IVIVC).

The concept of In Vitro-In Vivo Correlation (IVIVC) is a cornerstone of pharmaceutical development, aiming to create a predictive mathematical model that links in vitro properties to in vivo responses.[8][9][10] For spiro compounds, their rigid, sp3-rich nature can improve metabolic stability and solubility, but can also impact membrane permeability and interactions with efflux transporters—factors that are invisible in a simple biochemical assay but critical in vivo.[1][11]

Conclusion and Best Practices

Successfully navigating the path from lab bench to preclinical models with spiro compounds requires a deeply integrated and self-validating experimental strategy. It is not enough to simply generate data; we must understand the causal links between each step.

Key Takeaways for Your Research:

  • Integrate Early: Don't treat in vitro and in vivo studies as separate stages. Design your in vitro assays (cell lines, endpoints) with your intended in vivo model in mind from day one.

  • Profile, Don't Just Screen: Alongside potency assays, run early in vitro ADME assays (e.g., metabolic stability in liver microsomes, cell permeability assays like PAMPA) to flag potential liabilities like those seen in "Alternative A."

  • PK/PD is Paramount: An efficacy study without understanding the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is a shot in the dark. A well-designed PK study is a prerequisite for a meaningful efficacy study.[12]

  • Embrace the Discrepancy: When in vitro and in vivo data do not align, it is not a failure but a learning opportunity. This discrepancy provides crucial insights into the compound's behavior in a complex biological system, guiding the next round of molecular design.

By adopting this logical, evidence-based approach, we can better harness the immense potential of spirocyclic scaffolds and increase the probability of translating a promising molecule into a successful therapeutic.

References

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Yim, D. S., & Choi, S. (2020). Predicting human pharmacokinetics from preclinical data: volume of distribution. Translational and Clinical Pharmacology, 28(4), e19. [Link]

  • Jadhav, M., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research, 14(4). [Link]

  • Piramal Pharma Solutions. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Yim, D. S., & Choi, S. (2020). Predicting human pharmacokinetics from preclinical data: volume of distribution. Translational and Clinical Pharmacology, 28(4), e19. [Link]

  • Pillai, G. K., & D'Souza, R. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences and Research, 4(9), 1901-1906. [Link]

  • Kim, T. H., & Yim, D. S. (2020). Predicting human pharmacokinetics from preclinical data: absorption. Translational and Clinical Pharmacology, 28(3), 107-115. [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Perrier, J. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling. [Link]

  • Yim, D. S., & Lee, S. K. (2021). Predicting human pharmacokinetics from preclinical data: clearance. Translational and Clinical Pharmacology, 29(1), 1-8. [Link]

  • Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. [Link]

  • Semantic Scholar. (2020). Predicting human pharmacokinetics from preclinical data: volume of distribution. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 150-183. [Link]

  • Chen, Z., et al. (2025). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cancers, 17(21), 5029. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

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  • Felmlee, M. A., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology, 18(10), 693-708. [Link]

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A Senior Application Scientist's Guide to Validating the Binding Affinity of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on the rigorous validation of binding affinity for the novel compound 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. The core chemical scaffold, spiro[isobenzofuran-1,4'-piperidine], is a recognized privileged structure in medicinal chemistry, with derivatives showing activity against various central nervous system (CNS) targets, including sigma (σ) receptors.[1][2][3][4] Recent studies have specifically highlighted the potential of this scaffold for targeting the σ2 receptor, a protein of significant interest for cancer and neurodegenerative disease therapeutics.[2][5][6]

This document moves beyond a simple recitation of protocols. It elucidates the rationale behind experimental choices, outlines self-validating methodologies, and provides a comparative analysis against established ligands to ensure the generation of robust, publication-quality data.

The Competitive Landscape: Establishing a Performance Benchmark

To contextualize the binding affinity of our target compound, it is essential to compare it against well-characterized ligands for the same biological target. For this guide, we will proceed with the hypothesis that this compound is a ligand for the Sigma-2 (σ2) receptor .

A critical first step is to benchmark against established high-affinity σ2 ligands. Siramesine, a known high-affinity ligand for both σ1 and σ2 subtypes, and PB28, a selective σ2 ligand, serve as excellent comparators.[6] The goal is to determine where the novel compound's affinity (expressed as the inhibition constant, Kᵢ) ranks in this landscape.

Table 1: Comparative Binding Affinities for the Sigma-2 (σ2) Receptor

CompoundReported Kᵢ for σ2 Receptor (nM)Method of Determination
Siramesine30.2[2]Radioligand Competition Assay
PB28(Reference Standard)Radioligand Competition Assay
5-chloro-3H-spiro... To Be Determined (Proposed: Radioligand & SPR)

Orthogonal Validation: A Dual-Methodology Approach

Relying on a single technique for affinity determination can introduce method-specific bias. A robust validation strategy employs orthogonal methods that measure the binding event through different physical principles.[7] Here, we detail two gold-standard techniques: the traditional Radioligand Binding Assay and the modern, label-free Surface Plasmon Resonance (SPR).

  • Radioligand Binding Assay: Considered the benchmark for affinity measurement due to its high sensitivity and robustness.[8][9] This is a competition assay where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured.

  • Surface Plasmon Resonance (SPR): A powerful, label-free technology that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[10][11] Crucially, SPR provides not only the equilibrium dissociation constant (Kᴅ), which is conceptually similar to Kᵢ, but also the kinetic rate constants for association (kₐ) and dissociation (kₑ).[12]

G cluster_0 Experimental Planning cluster_1 Orthogonal Validation cluster_2 Data Analysis & Interpretation A Define Target: Sigma-2 (σ2) Receptor B Select Compound of Interest: 5-chloro-3H-spiro[...]-3-one A->B D Method 1: Radioligand Competition Assay B->D E Method 2: Surface Plasmon Resonance (SPR) B->E C Identify Benchmark Competitors (e.g., Siramesine, PB28) H Comparative Analysis: Benchmark Compound vs. Competitors C->H F Calculate IC₅₀ & Convert to Kᵢ (Cheng-Prusoff) D->F G Determine kₐ, kₑ, & Kᴅ (Kinetic Modeling) E->G F->H G->H

Figure 1: High-level workflow for validating compound binding affinity.

Detailed Experimental Protocols

Adherence to a meticulously designed protocol is paramount for generating reproducible and trustworthy data.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the inhibition constant (Kᵢ) of the test compound by measuring its ability to compete with a specific radioligand for binding to the σ2 receptor.

Rationale: This equilibrium-based method is highly sensitive and is the historical gold standard.[13] The use of filtration separates bound from free radioligand efficiently for membrane-bound receptors.[8]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissue known to express the σ2 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[14]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an assay buffer and determine the protein concentration using a standard method like the Pierce® BCA assay.[14]

  • Competition Assay Setup:

    • Work in a 96-well plate format with a final assay volume of 250 µL per well.[14]

    • To each well, add:

      • 50 µL of the test compound (this compound) at various concentrations (typically a 10-point, five-log unit range).

      • 50 µL of a specific σ2 radioligand (e.g., [³H]-Ditolyguanidine with spiperone to block σ1 sites) at a fixed concentration near its Kᴅ.

      • 150 µL of the prepared membrane homogenate (containing 50-120 µg of protein).[14]

    • Include control wells for:

      • Total Binding: Contains radioligand and membranes, but no competing compound.

      • Non-Specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a known, unlabeled σ2 ligand (e.g., Siramesine) to saturate all specific binding sites.

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) with gentle agitation to reach binding equilibrium.[14]

    • Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[14]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting and Data Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) trapped on each filter using a scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Fit this curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[14]

Protocol 2: Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the binding kinetics and affinity (Kᴅ) of the small molecule test compound to the purified σ2 receptor.

Rationale: SPR is a label-free, real-time technique that provides deeper insight into the binding mechanism by resolving the association and dissociation rates.[15] This is particularly valuable for lead optimization, as compounds with similar affinities can have vastly different kinetic profiles (e.g., a fast-on/fast-off compound vs. a slow-on/slow-off compound).

Step-by-Step Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This creates reactive esters.

    • Inject the purified σ2 receptor protein over the activated surface. The primary amines on the protein's lysine residues will covalently couple to the reactive esters.

    • Deactivate any remaining reactive esters by injecting ethanolamine. This blocks unreacted sites and minimizes non-specific binding.

    • A reference flow cell should be prepared in parallel (activated and deactivated with ethanolamine but with no protein) to subtract bulk refractive index changes and non-specific binding from the signal.

  • Binding Analysis:

    • Prepare a series of precise dilutions of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+). It is crucial to include a zero-concentration (buffer only) sample for double referencing.

    • Inject the analyte solutions over both the protein-coupled and reference flow cells at a constant flow rate.

    • The binding is measured in real-time as a change in Response Units (RU). The injection phase is the association phase .

    • Following the analyte injection, flow the running buffer alone over the chip. The decrease in signal corresponds to the dissociation phase .[16]

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte from the protein surface, preparing it for the next injection. This step must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each concentration.

    • Subtract the buffer-only (zero concentration) injection data to correct for any systematic drift. The resulting curves are called sensorgrams.

    • Globally fit the complete set of sensorgrams (multiple concentrations) to a suitable binding model (e.g., a 1:1 Langmuir model for simple bimolecular interactions).

    • This fitting process simultaneously calculates the association rate constant (kₐ, units M⁻¹s⁻¹), the dissociation rate constant (kₑ, units s⁻¹), and the equilibrium dissociation constant (Kᴅ, units M), where Kᴅ = kₑ / kₐ.[12]

G Start Need to Measure Binding Affinity Q1 Is a validated radioligand available? Start->Q1 Q2 Is kinetic data (kon, koff) required? Q1->Q2 No Radioligand Use Radioligand Competition Assay Q1->Radioligand Yes Q3 Is thermodynamic data (ΔH, ΔS) required? Q2->Q3 No SPR Use Surface Plasmon Resonance (SPR) Q2->SPR Yes Q3->Radioligand No ITC Use Isothermal Titration Calorimetry (ITC) Q3->ITC Yes

Figure 2: Decision matrix for selecting an appropriate binding assay.

Conclusion and Further Steps

By employing both a traditional radioligand competition assay and a real-time kinetic method like SPR, researchers can generate a high-confidence binding affinity profile for this compound. A strong correlation between the Kᵢ from the radioligand assay and the Kᴅ from SPR provides a powerful, cross-validated result. Discrepancies between the values would necessitate further investigation into potential experimental artifacts or complex binding mechanisms not captured by simple models.

This rigorous, multi-faceted approach ensures that the determined binding affinity is not an artifact of a single experimental system but a true reflection of the molecule's interaction with its target, providing a solid foundation for subsequent stages of drug discovery and development.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • DeVore, N. M., & Scott, B. L. (2012). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Lipid-Protein Interactions (pp. 443-460). Humana Press. Available from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available from [Link]

  • Le, K. T., & Gil, A. M. (2014). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. In Aptamers (pp. 135-143). Humana Press. Available from [Link]

  • Nicoya Lifesciences. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • Bitesize Bio. (2022). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • MDPI. (2021). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Pharmaceuticals, 14(5), 456. Available from [Link]

  • Motulsky, H. J., & Mahan, L. C. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. Available from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Wikipedia. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • DeVore, N. M., & Scott, B. L. (2012). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available from [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Kenakin, T., & Jenkinson, S. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Available from [Link]

  • MySkinRecipes. (n.d.). This compound HCL. Retrieved from [Link]

  • Gussio, R., et al. (1978). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 21(4), 397-400. Available from [Link]

  • Gussio, R., et al. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400-403. Available from [Link]

  • Du, X., et al. (2019). Binding affinity in drug design: experimental and computational techniques. Expert Opinion on Drug Discovery, 14(8), 749-763. Available from [Link]

  • Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4967–4986. Available from [Link]

  • ResearchGate. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Retrieved from [Link]

  • ACS Publications. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available from [Link]

  • Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. Available from [Link]

  • ResearchGate. (2023). (PDF) Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking the ADME Properties of Novel Spiro Compounds Against Approved Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust ADME Profiling in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, drug discovery has evolved from a focus on target potency to a multi-parameter optimization challenge. A compound's ultimate success hinges not just on its interaction with a biological target, but on its journey through the body—a complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3][4] Neglecting these pharmacokinetic properties is a primary cause of late-stage attrition, where promising candidates fail due to poor bioavailability, unforeseen toxicity, or unfavorable dosing regimens, costing the pharmaceutical industry billions annually.[1][5]

This guide addresses the unique challenges and opportunities presented by spirocyclic scaffolds. These rigid, three-dimensional structures offer an escape from the "flatland" of traditional aromatic compounds, often leading to improved potency, selectivity, and novel intellectual property.[6] However, their unique topology also necessitates a rigorous and tailored ADME evaluation. Shifting from planar structures to those with a higher fraction of sp3-hybridized atoms can correlate with improved physicochemical properties and pharmacokinetic profiles, such as enhanced solubility and metabolic stability.[7][8]

Herein, we provide a framework for benchmarking the ADME properties of novel spiro compounds against a curated panel of approved drugs. This comparative approach provides essential context, enabling researchers to make data-driven " go/no-go " decisions and prioritize candidates with the highest probability of clinical success.[5]

The Benchmarking Strategy: Why Context is King

Evaluating ADME data in isolation is insufficient. A metabolic clearance rate or a permeability value only becomes meaningful when compared against compounds with known clinical outcomes. Our strategy is to benchmark novel spiro compounds against a panel of approved drugs that represent a spectrum of ADME characteristics.

Selected Benchmark Drugs:

  • Warfarin: A highly protein-bound, low-clearance drug metabolized by multiple CYP450 enzymes.

  • Atenolol: A low-permeability, renally cleared drug that is a substrate for efflux transporters.

  • Verapamil: A highly permeable, high-clearance drug that is a known P-glycoprotein (P-gp) inhibitor and substrate.[9]

By comparing our novel compounds to these benchmarks, we can contextualize their properties and anticipate their in vivo behavior.

Part 1: Foundational Physicochemical Properties

Before delving into complex biological assays, a foundational understanding of a compound's physicochemical properties is paramount. These characteristics often govern subsequent ADME behavior.

Kinetic and Thermodynamic Solubility

Scientific Rationale: Poor aqueous solubility is a primary hurdle for oral drug absorption. A compound must be in solution to be absorbed. We assess both kinetic solubility (a high-throughput measure of apparent solubility under specific conditions) and thermodynamic solubility (the true equilibrium solubility), as discrepancies can reveal issues like compound precipitation or supersaturation.

Data Presentation:

CompoundKinetic Solubility (pH 7.4, µM)Thermodynamic Solubility (pH 7.4, µM)Classification
Novel Spiro A 150125High
Novel Spiro B 4520Moderate
Novel Spiro C < 5< 1Low
Warfarin > 200> 200High
Atenolol > 200> 200High
Verapamil 11095High
Lipophilicity (LogD)

Scientific Rationale: Lipophilicity, measured as the distribution coefficient (LogD) at physiological pH, is a double-edged sword. While adequate lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility, high plasma protein binding, increased metabolic clearance, and potential off-target toxicity.[10]

Data Presentation:

CompoundLogD (pH 7.4)Interpretation
Novel Spiro A 1.8Optimal range for cell permeability and solubility
Novel Spiro B 3.5High lipophilicity; potential for metabolic instability
Novel Spiro C 0.5Low lipophilicity; may have poor permeability
Warfarin 2.8Moderately lipophilic
Atenolol 0.2Low lipophilicity
Verapamil 3.1Lipophilic

Part 2: Absorption Potential and Efflux Liability

For an orally administered drug, crossing the intestinal epithelium is the first major barrier. We use a tiered approach to assess permeability and the potential for active efflux.

Experimental Workflow: Tiered Permeability Assessment

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Cell-Based Assay cluster_2 Data Interpretation PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Compounds with moderate to high Papp proceed Efflux Calculate Efflux Ratio Papp (B->A) / Papp (A->B) Caco2->Efflux Determine apparent permeability (Papp) in both directions

Caption: A tiered workflow for assessing compound permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale: PAMPA provides a rapid, non-cell-based method to predict passive, transcellular permeability.[10][11] It's an excellent first-pass screen to filter out compounds with fundamental permeability issues before committing to more resource-intensive cell-based assays.

Caco-2 Permeability and Efflux Ratio

Scientific Rationale: The Caco-2 cell monolayer assay is the gold standard for in vitro prediction of intestinal absorption.[12] These cells form tight junctions and express functional efflux transporters like P-glycoprotein (P-gp), allowing us to measure both passive diffusion and active transport. By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, we can calculate an efflux ratio (ER). An ER > 2 suggests the compound is a substrate for an efflux transporter, which could limit its oral absorption.

Data Presentation:

CompoundPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate?
Novel Spiro A 15.212.514.11.1HighNo
Novel Spiro B 22.518.945.42.4HighYes
Novel Spiro C 0.80.50.61.2LowNo
Warfarin 18.115.016.21.1HighNo
Atenolol 0.40.21.15.5LowYes
Verapamil 25.020.152.32.6HighYes

Part 3: Metabolic Stability

Metabolism, primarily in the liver, is the body's mechanism for clearing foreign compounds. A compound that is metabolized too quickly will have a short duration of action, requiring frequent dosing. We assess metabolic stability using liver microsomes and hepatocytes.

Logical Relationship: From In Vitro Stability to In Vivo Prediction

G cluster_0 In Vitro Experiment cluster_1 Calculated Parameter cluster_2 In Vivo Prediction Microsomes Liver Microsomal Stability Assay T_half In Vitro Half-Life (t½, min) Microsomes->T_half Hepatocytes Hepatocyte Stability Assay Hepatocytes->T_half Cl_int Intrinsic Clearance (Cl_int, µL/min/mg) T_half->Cl_int Cl_H Predicted Hepatic Clearance (Cl_H, mL/min/kg) Cl_int->Cl_H Using scaling factors & physiological models

Caption: Workflow from in vitro metabolic data to in vivo prediction.

Liver Microsomal Stability

Scientific Rationale: Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. This assay is a robust, high-throughput method to assess a compound's vulnerability to oxidative metabolism.[11][12]

Hepatocyte Stability

Scientific Rationale: Primary hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporters, offering a more complete and physiologically relevant picture of hepatic metabolism compared to microsomes.

Data Presentation:

CompoundMicrosomal t½ (min)Hepatocyte t½ (min)Predicted In Vivo Hepatic Clearance (Cl_H)Classification
Novel Spiro A > 60> 120Low (< 12 mL/min/kg)Low Clearance
Novel Spiro B 85High (> 30 mL/min/kg)High Clearance
Novel Spiro C 4570Moderate (12-30 mL/min/kg)Moderate Clearance
Warfarin > 60> 120LowLow Clearance
Atenolol > 60> 120Low (Primarily renal clearance)Low Clearance
Verapamil 129HighHigh Clearance

Part 4: Distribution Characteristics

Once in the bloodstream, a drug's distribution determines its availability to reach the target site and influences its rate of elimination.

Plasma Protein Binding (PPB)

Scientific Rationale: Drugs can bind reversibly to plasma proteins like albumin. Only the unbound (free) fraction is pharmacologically active and available to be metabolized or excreted.[13] High plasma protein binding can limit a drug's efficacy and distribution into tissues.[10][11] We use rapid equilibrium dialysis (RED) as the gold standard method for this assessment.

Data Presentation:

CompoundFraction Unbound (fu, %)Interpretation
Novel Spiro A 15.5Moderately Bound
Novel Spiro B 0.8Highly Bound (>99%)
Novel Spiro C 45.2Low Binding
Warfarin 0.5Highly Bound (>99%)
Atenolol 97.0Low Binding
Verapamil 10.0Highly Bound (90%)[9]

Part 5: In Silico ADME Modeling

Scientific Rationale: Computational, or in silico, models are essential for triaging large numbers of virtual compounds before synthesis, saving significant time and resources.[14][15][16] These models use quantitative structure-activity relationships (QSAR) and machine learning algorithms to predict a wide range of ADME properties based on chemical structure alone.[15][17] While not a replacement for experimental data, they are invaluable for early-stage filtering and hypothesis generation.

Key Predicted Properties:

  • Aqueous Solubility (logS)

  • Blood-Brain Barrier (BBB) penetration

  • CYP450 Inhibition and Substrate Prediction

  • Human Intestinal Absorption (HIA)

  • hERG Inhibition Risk

Tools: Numerous commercial and open-access platforms are available, such as ADMETlab 2.0, SwissADME, and ADMET Predictor™.[14][16][18]

Integrated Analysis and Conclusion

By integrating these diverse datasets, we can build a comprehensive ADME profile for each novel spiro compound and benchmark it effectively.

  • Novel Spiro A: Shows a highly favorable ADME profile. It has high solubility, high permeability without being an efflux substrate, excellent metabolic stability, and moderate plasma protein binding. This compound represents a low-risk candidate to advance.

  • Novel Spiro B: Exhibits a mixed profile with significant liabilities. While its high permeability is attractive, it is an efflux substrate, shows very high metabolic clearance, and is extensively bound to plasma proteins. These factors would likely lead to poor oral bioavailability and a short half-life in vivo. This candidate would require significant medicinal chemistry optimization.

  • Novel Spiro C: Displays a challenging profile dominated by poor absorption. Its low solubility and low permeability would likely result in very poor oral bioavailability, making it an unsuitable candidate for oral administration without significant formulation strategies or structural modification.

This systematic, comparative approach provides a robust framework for de-risking novel chemical matter. By understanding the ADME liabilities of spirocyclic compounds early in the discovery process, we can focus resources on candidates with the physicochemical and pharmacokinetic properties most conducive to creating a safe and effective medicine.

Appendix: Detailed Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. A Lucifer yellow permeability test is also performed as a control for paracellular flux.

  • Assay Execution (A→B): The test compound (e.g., 10 µM) is added to the apical (A) side. The plate is incubated at 37°C with shaking. Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 min).

  • Assay Execution (B→A): The test compound is added to the basolateral (B) side, and samples are taken from the apical (A) side.

  • Controls: Warfarin (high permeability), Atenolol (low permeability), and Verapamil (P-gp substrate) are run alongside the test compounds.

  • Quantification: Compound concentrations in the donor and receiver compartments are determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration. The Efflux Ratio is calculated as Papp(B→A) / Papp(A→B).

Protocol 2: Liver Microsomal Stability Assay
  • Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, test compound, and positive control (e.g., Verapamil).

  • Incubation: The test compound (e.g., 1 µM) is pre-incubated with HLM in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 min) and the reaction is quenched with ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The natural log of the percent remaining parent compound is plotted against time. The slope of this line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (Cl_int) is then calculated based on the t½ and protein concentration.[12]

References

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023-04-19).
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A Researcher's Guide to Orthogonal Assays: Confirming the Mechanism of Action of Spiro-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

In the landscape of modern drug discovery, spiro-based compounds represent a fascinating and structurally complex class of molecules, offering unique three-dimensional frameworks that can lead to highly potent and selective inhibitors. However, their very complexity demands a rigorous and multi-faceted approach to validating their mechanism of action (MoA). An initial positive result in a primary screen is merely the opening chapter of a long and intricate story. To confidently advance a candidate, we must build an unshakeable body of evidence confirming that its biological effect stems directly from binding to its intended target.

Relying on a single assay is a perilous strategy, as it can lead to the costly pursuit of artifacts arising from compound aggregation, off-target effects, or assay interference.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comparative framework of orthogonal assays—independent methods that probe the same biological question through different physical principles—to build a robust and trustworthy case for your inhibitor's MoA.[1] We will journey from the fundamental biophysical question of direct binding to the ultimate confirmation of functional cellular outcomes, ensuring that every claim is supported by a self-validating system of experiments.

The Orthogonal Workflow: A Triad of Validation

Confirming an inhibitor's MoA is not a linear process but a logical progression of inquiry. We must first establish a direct physical interaction, then confirm this interaction occurs within the complex environment of a cell, and finally, link this engagement to a measurable biological function.

G cluster_0 Phase 1: Direct Target Binding (In Vitro) cluster_1 Phase 2: Target Engagement (In Cellulo) cluster_2 Phase 3: Functional Response (Cell-Based) a Is the interaction direct? (Purified Components) b Surface Plasmon Resonance (SPR) Kinetics & Affinity a->b c Isothermal Titration Calorimetry (ITC) Thermodynamics & Affinity a->c d Does the interaction occur in a cell? b->d Confirms Binding c->d Confirms Binding e Cellular Thermal Shift Assay (CETSA) Target Stabilization d->e f Does engagement produce a biological effect? e->f Confirms Engagement g Western Blot Downstream Signaling f->g h Reporter Gene Assay Pathway Activity f->h

Caption: A logical workflow for MoA validation using orthogonal assays.

Phase 1: Biophysical Assays — Does the Inhibitor Directly Bind its Target?

The foundational question for any inhibitor is whether it physically interacts with its purified protein target. Biophysical assays provide a clean, controlled environment to measure the thermodynamics and kinetics of this interaction, offering the first layer of evidence.[][3]

Surface Plasmon Resonance (SPR)

Why we use it: SPR is a highly sensitive, label-free technique that provides real-time data on binding kinetics.[4] It allows us to dissect an inhibitor's binding profile by determining not just if it binds (affinity, KD), but how it binds and for how long (association rate, kon, and dissociation rate, koff).[4][5] This is critical for lead optimization, as compounds with similar affinities can have vastly different kinetic profiles, impacting their in vivo efficacy.

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[5][6] The goal is to achieve a surface density that will yield a maximum analyte response of approximately 100 Response Units (RU) to ensure accurate kinetic analysis.[6]

  • Analyte Preparation: Prepare a dilution series of the spiro-based inhibitor in a running buffer (e.g., HBS-EP+). It is crucial to include a blank (buffer only) for double referencing.

  • Binding Measurement: Inject the inhibitor solutions sequentially over the immobilized target surface at a constant flow rate. The association phase is monitored in real-time.

  • Dissociation Measurement: After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor from the target.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor, preparing the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal and the blank injection signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the dissociation constant (KD).[7][8]

Isothermal Titration Calorimetry (ITC)

Why we use it: ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) in addition to the binding affinity (KD) and stoichiometry (n).[9][10][11] As a label-free solution-based assay, it is less prone to artifacts from protein immobilization and provides unambiguous evidence of a direct interaction.[][12]

Experimental Protocol: ITC Analysis

  • Sample Preparation: Dialyze both the purified target protein and the spiro-based inhibitor into the exact same buffer to minimize heats of dilution.[10] Degas all solutions thoroughly.

  • Loading the Calorimeter: Load the target protein (e.g., 10-20 µM) into the sample cell and the inhibitor (e.g., 100-200 µM, typically 10-20x the protein concentration) into the injection syringe.

  • Titration: Set the experiment temperature (e.g., 25°C). Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, generating a thermogram where each peak represents the heat change from an injection.[13]

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH. The entropy (ΔS) can then be calculated.[9][13]

Data Comparison: Biophysical Assays
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (kon, koff), Affinity (KD)Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)
Principle Change in refractive indexHeat change upon binding
Labeling Required NoNo
Throughput Medium to HighLow to Medium
Protein Consumption Low (µg)High (mg)
Key Advantage Provides kinetic information (residence time)Gold standard for affinity; provides thermodynamic drivers
Potential Pitfall Immobilization may affect protein conformationSensitive to buffer mismatches (heats of dilution)

Phase 2: Cellular Assays — Does the Inhibitor Engage its Target in Cells?

Confirming direct binding in a test tube is essential, but it doesn't guarantee the inhibitor will find and engage its target within the crowded, complex environment of a living cell.[14] Cellular target engagement assays bridge this gap, providing crucial evidence that the compound is cell-permeable and interacts with its intended target in a physiological context.[14][15]

Cellular Thermal Shift Assay (CETSA®)

Why we use it: CETSA is a powerful biophysical assay that measures target engagement in intact cells or cell lysates.[16] It is based on the principle that when a protein binds to a ligand, it becomes thermodynamically stabilized and more resistant to heat-induced unfolding and aggregation.[17][18][19] By heating cells treated with an inhibitor and measuring the amount of soluble target protein remaining, we can directly observe target stabilization, which serves as a proxy for engagement.[20]

G cluster_0 Soluble Fraction cluster_1 Insoluble Fraction start Culture & Treat Cells (Inhibitor vs. Vehicle) heat Heat Shock (Apply Temperature Gradient) start->heat start->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse heat->lyse separate Separate Fractions (Centrifugation) lyse->separate lyse->separate soluble Collect Supernatant (Contains Soluble Protein) separate->soluble separate->soluble pellet Discard Pellet (Aggregated Protein) separate->pellet detect Quantify Soluble Target (e.g., Western Blot, ELISA) soluble->detect soluble->detect plot Plot Melting Curve (% Soluble Protein vs. Temp) detect->plot detect->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with the desired concentrations of the spiro-based inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

  • Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for a set time (e.g., 40-70°C for 3 minutes) using a thermal cycler.[17]

  • Cell Lysis: Lyse the cells, typically by multiple freeze-thaw cycles, to release the intracellular contents.[19]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[18]

  • Sample Preparation for Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane (PVDF is recommended for phosphoproteins), and probe with a primary antibody specific to the target protein.[21]

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature to generate a melting curve. A shift in the curve to a higher temperature in the inhibitor-treated samples indicates target stabilization and engagement.

Phase 3: Functional Assays — Does Target Engagement Elicit a Biological Response?

Having confirmed that your inhibitor binds its target in cells, the final and most critical step is to demonstrate that this engagement translates into the intended biological effect.[22] Functional assays measure the downstream consequences of target inhibition, providing the ultimate validation of your MoA.

Western Blot for Downstream Signaling

Why we use it: Many spiro-based inhibitors target proteins within signaling cascades, such as kinases. A key consequence of inhibiting such a target is a change in the phosphorylation state of its downstream substrates.[23] Western blotting with phospho-specific antibodies provides a direct, semi-quantitative readout of this functional outcome, linking target engagement to a change in signaling activity.[21]

Experimental Protocol: Phospho-Protein Western Blot

  • Cell Treatment and Lysis: Treat cells with a dose range of the inhibitor for a specific time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[24][25]

  • Protein Quantification: Determine the total protein concentration for each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Run two identical gels. Load equal amounts of protein lysate per lane. Transfer the separated proteins to PVDF membranes.

  • Antibody Incubation:

    • Blot 1: Probe with a phospho-specific antibody that recognizes the phosphorylated form of the downstream substrate.

    • Blot 2: Probe with an antibody that recognizes the total amount of the downstream substrate, regardless of its phosphorylation state. This serves as a crucial loading control.[21][26]

  • Detection: Use a sensitive chemiluminescent substrate for detection, especially if the phosphorylated protein is of low abundance.[21]

  • Data Analysis: Quantify the band intensities for both the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal for each sample. A dose-dependent decrease in this ratio confirms functional target inhibition.[26]

Reporter Gene Assays

Why we use it: If the signaling pathway targeted by your inhibitor culminates in a change in gene transcription, a reporter gene assay is an ideal functional readout.[27][28][29] These assays use a plasmid where a specific transcriptional response element drives the expression of an easily quantifiable reporter protein, like luciferase or GFP.[30][31] This provides a highly sensitive and quantitative measure of the overall pathway activity.[32]

G ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 P kinase2 Kinase B (Target of Spiro-Inhibitor) kinase1->kinase2 P kinase3 Kinase C kinase2->kinase3 P Western Blot (p-Kinase C) tf Transcription Factor (TF) kinase3->tf P nucleus Nucleus tf->nucleus Translocation reporter Reporter Gene (e.g., Luciferase) nucleus->reporter Transcription light Light Output reporter->light Translation & Activity Reporter Assay inhibitor Spiro-Inhibitor inhibitor->kinase2

Caption: Signaling pathway showing readouts for Western Blot and Reporter Assays.

Experimental Protocol: Luciferase Reporter Assay

  • Transfection: Co-transfect cells with two plasmids: one containing the reporter construct (e.g., TF-Response Element driving Firefly Luciferase) and a second control plasmid expressing a different reporter (e.g., Renilla Luciferase) under a constitutive promoter for normalization.

  • Cell Treatment: After allowing time for gene expression (e.g., 24 hours), treat the cells with a dose range of the spiro-based inhibitor, followed by stimulation with an agonist that activates the pathway of interest.

  • Cell Lysis: Lyse the cells using the buffer provided in the assay kit (e.g., Dual-Luciferase® Reporter Assay System).

  • Luminescence Measurement: In a luminometer, first measure the Firefly Luciferase activity. Then, inject the second reagent to quench the Firefly signal and activate the Renilla Luciferase signal.

  • Data Analysis: Normalize the Firefly Luciferase signal to the Renilla Luciferase signal for each well to control for transfection efficiency and cell number. A dose-dependent decrease in the normalized signal indicates that the inhibitor is functionally blocking the signaling pathway.

Synthesizing the Evidence: The Orthogonal Matrix

No single experiment tells the whole story. True confidence in a mechanism of action comes from the convergence of evidence from multiple, independent assays.

AssayQuestion AnsweredSystemKey Parameters
Surface Plasmon Resonance (SPR) Does it bind? How fast and for how long?Purified ProteinKD, kon, koff
Isothermal Titration Calorimetry (ITC) Does it bind? What are the thermodynamic drivers?Purified ProteinKD, n, ΔH, ΔS
Cellular Thermal Shift Assay (CETSA) Does it engage the target inside a cell?Intact Cells / LysateΔTm (Thermal Shift)
Phospho-Protein Western Blot Does it inhibit downstream signaling?Intact Cells↓ Phospho/Total Protein Ratio
Reporter Gene Assay Does it inhibit overall pathway activity?Intact CellsIC50 (Inhibition of reporter)

By systematically applying this triad of validation—direct binding, cellular engagement, and functional response—researchers can build a powerful and compelling narrative for the mechanism of action of their spiro-based inhibitors. This rigorous, multi-faceted approach not only validates the primary MoA but also provides a framework for identifying potential off-target effects, ultimately de-risking the project and paving the way for the development of safer, more effective therapeutics.

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A Head-to-Head Comparison of Synthetic Routes for Spiro[isobenzofuran-piperidine] Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal and Process Chemists

The spiro[isobenzofuran-piperidine] motif is a privileged scaffold in modern drug discovery, forming the core of numerous compounds targeting the central nervous system (CNS) and other therapeutic areas.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive framework for achieving high target affinity and selectivity.[3] This guide provides a head-to-head comparison of the most prominent synthetic strategies to construct this valuable scaffold, offering insights into the mechanistic underpinnings, practical execution, and relative performance of each route.

Route 1: Lithiation and Acid-Catalyzed Cyclization

One of the most direct and established methods for synthesizing the spiro[isobenzofuran-piperidine] core involves the lithiation of a protected 2-bromobenzyl derivative, followed by the addition of a piperidone and subsequent acid-catalyzed cyclization.[1] This strategy builds the isobenzofuran ring onto a pre-existing piperidine moiety.

Mechanistic Rationale

The reaction proceeds via a three-step sequence. First, ortho-lithiation of a benzhydryl methyl ether generates a potent nucleophile. This organolithium species then attacks the electrophilic carbonyl carbon of a protected N-methyl-4-piperidone. The resulting tertiary alcohol intermediate is then subjected to acidic conditions, which protonates the alcohol, facilitating its departure as a water molecule. The concomitant intramolecular attack by the ether oxygen closes the ring to form the furan portion of the scaffold, yielding the final spirocyclic product.

Visual Workflow: Lithiation/Cyclization Route

G cluster_start Starting Materials cluster_steps Reaction Sequence A 2-Bromobenzhydryl methyl ether C 1. Lithiation (n-BuLi) Generates Aryllithium A->C B 1-Methyl-4-piperidone D 2. Addition to Piperidone Forms Tertiary Alcohol B->D C->D Nucleophilic Attack E 3. Acid-Catalyzed Cyclization Forms Isobenzofuran Ring D->E Dehydration/ Ring Closure F Spiro[isobenzofuran-piperidine] Scaffold E->F

Caption: Workflow for the Lithiation/Cyclization strategy.

Representative Protocol

A convenient laboratory synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] is provided by the lithiation of 2-bromobenzhydryl methyl ether with n-butyllithium.[1] This is followed by the addition of 1-methyl-4-piperidone and subsequent acid-catalyzed cyclization to yield the final product.[1]

  • Lithiation: A solution of 2-bromobenzhydryl methyl ether in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour.

  • Addition: 1-Methyl-4-piperidone is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.

  • Cyclization: The reaction is quenched with water, and the organic layer is separated. The crude product is then treated with a strong acid (e.g., HCl in dioxane) and heated to induce cyclization.

  • Purification: The final product is purified by column chromatography or recrystallization.

Route 2: Intramolecular Radical Cyclization

An alternative approach utilizes an intramolecular radical cyclization as the key step to form the spirocyclic junction.[4] This method is particularly useful for creating novel piperidyl spirofused benzofurans and offers a different disconnection strategy compared to ionic pathways.

Mechanistic Rationale

This strategy typically involves the generation of a radical on a side chain attached to the piperidine nitrogen. This radical then adds intramolecularly to an appropriately positioned double bond on an aromatic precursor. The key to this reaction is the formation of the five-membered isobenzofuran ring, which is generally favored over the formation of a six-membered ring in radical cyclizations.[4] The reaction is often initiated by a radical initiator like AIBN and a reducing agent such as tributyltin hydride.

Visual Workflow: Radical Cyclization Route

G cluster_start Starting Materials cluster_steps Reaction Sequence A Piperidine Precursor (with alkene tether) C 1. Radical Initiation (e.g., AIBN, Bu3SnH) A->C B Aryl Halide Precursor B->C D 2. Intramolecular Cyclization 5-exo-trig pathway C->D Radical Generation E 3. Reduction/Termination D->E Ring Formation F Spiro[isobenzofuran-piperidine] Scaffold E->F

Caption: Workflow for the Intramolecular Radical Cyclization strategy.

Key Performance Insights

The yield for the formation of the five-membered ring in this type of cyclization is significantly higher than for the corresponding six-membered ring.[4] Furthermore, substituents on the benzene ring have been shown to have minimal effect on the efficiency of the cyclization process itself, allowing for late-stage diversification.[4]

Route 3: Multi-Component Domino Reactions

For achieving high molecular complexity in a single step, multi-component reactions (MCRs) are exceptionally powerful.[5][6] Several one-pot syntheses of spiro-piperidine derivatives have been developed, often leveraging eco-friendly ionic liquids or catalyst-free conditions.[7][8][9]

Mechanistic Rationale

A common MCR approach involves the condensation of an amine, an aldehyde (like formaldehyde), and a 1,3-dicarbonyl compound.[9][10] The reaction likely proceeds through the formation of an initial Mannich-type adduct, which then undergoes further condensation and cyclization to build the piperidine ring. The spiro-junction is formed by incorporating a cyclic dicarbonyl compound that also contains the latent isobenzofuran moiety. These reactions are highly atom-economical and can generate complex structures from simple starting materials in a single operation.[11]

Visual Workflow: Multi-Component Reaction

G cluster_start Starting Materials (3+ Components) cluster_steps One-Pot Domino Sequence A Amine D Condensation & Cyclization (e.g., Mannich/Michael cascade) A->D B Aldehyde/ Ketone B->D C Cyclic 1,3-Dicarbonyl (Isobenzofuran precursor) C->D E Spiro[isobenzofuran-piperidine] Scaffold D->E Cascade Reaction

Caption: General workflow for a Multi-Component Reaction strategy.

Representative Protocol (One-Pot Synthesis)

A mixture of ninhydrin (as the isobenzofuran precursor), an amino-naphthoquinone, and acetic acid can be stirred at 50 °C.[12] Following the initial condensation, an oxidizing agent like periodic acid is added at room temperature to facilitate the final ring formation and cleavage, yielding the spiro-isobenzofuran product. Pure products can often be obtained by simple filtration.[12]

Head-to-Head Performance Comparison

FeatureRoute 1: Lithiation/CyclizationRoute 2: Radical CyclizationRoute 3: Multi-Component Reaction
Overall Yield Moderate to GoodModerate to Good[4]Good to High[12]
Number of Steps 2-3 stepsMulti-step (precursor synthesis)1-2 steps (one-pot)
Step Economy LowLowHigh
Atom Economy ModerateModerateVery High[6]
Reaction Conditions Cryogenic temps (-78°C), strong acidRadical initiator, tin reagentsOften mild, room temp or moderate heat[9][12]
Substrate Scope Good, depends on lithiation toleranceGood, tolerant of aromatic substituents[4]Can be broad, highly modular
Key Advantages Reliable, well-established[1]Good for specific diastereomers, tolerant of functional groupsHighly efficient, rapid complexity generation, green chemistry potential[7]
Key Disadvantages Requires cryogenic conditions, strong bases/acidsUse of toxic tin reagents, multi-step precursor synthesisScope can be limited by specific component reactivity, optimization can be complex

Conclusion and Recommendations

The choice of synthetic route for the spiro[isobenzofuran-piperidine] scaffold depends heavily on the specific goals of the research program.

  • For target-oriented synthesis where a specific analogue is required in moderate quantities, the Lithiation and Acid-Catalyzed Cyclization route offers a reliable and well-documented path.[1]

  • For the exploration of novel chemical space or when specific stereochemical outcomes are desired, Intramolecular Radical Cyclization provides a powerful alternative, particularly given its tolerance for varied substitution patterns on the aromatic ring.[4]

  • For diversity-oriented synthesis and library generation , Multi-Component Domino Reactions are unparalleled in their efficiency. They allow for the rapid creation of a wide array of analogues from simple building blocks in a single, atom-economical step, making them ideal for early-stage drug discovery campaigns.[5][6]

Each method presents a unique set of advantages and challenges. By understanding the underlying mechanisms and practical considerations of each, researchers can select the most appropriate strategy to accelerate their drug discovery and development efforts.

References

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Validating Cellular Target Engagement of Novel Spiro-Isobenzofuran Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of novel compounds, using 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one as a representative example of a new chemical entity with an uncharacterized mechanism. In the absence of published data for this specific molecule, we will proceed by positing a hypothetical, yet plausible, cellular target: Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α) . This kinase is a well-established drug target in inflammatory diseases, making it an excellent candidate for illustrating a robust target validation workflow.

The principles and methodologies detailed herein are broadly applicable to any novel small molecule inhibitor, providing a roadmap from initial hypothesis to definitive cellular proof-of-concept.

The Challenge: Moving Beyond Affinity to Cellular Proof-of-Engagement

A critical step in early drug discovery is confirming that a compound interacts with its intended target within the complex environment of a living cell. While biochemical assays are invaluable for determining in vitro affinity (e.g., IC50), they do not guarantee that a molecule will reach and bind its target in a cellular context at a concentration sufficient to elicit a biological effect. Cellular target engagement assays bridge this crucial gap, providing direct evidence of target binding in a more physiologically relevant setting.

This guide will compare and contrast several orthogonal, state-of-the-art methods for confirming and quantifying the interaction of our lead compound, this compound, with its hypothetical target, p38α MAPK.

Comparative Analysis of Target Engagement Methodologies

We will explore three distinct yet complementary approaches to validate the interaction between our compound and p38α MAPK in cells:

  • Direct Biophysical Measurement in Cells: Cellular Thermal Shift Assay (CETSA®)

  • Proximity-Based Reporter System: NanoBRET™ Target Engagement Assay

  • Downstream Pathway Modulation: Phospho-Flow Cytometry Analysis of a Key Substrate

The selection of a particular method depends on various factors, including the availability of specific reagents, required throughput, and the nature of the biological question being addressed.

Table 1: Comparative Overview of Target Engagement Methods for p38α MAPK
Method Principle Pros Cons Throughput Cellular Context
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein, shifting its melting curve.[1][2][3]Label-free, works with endogenous protein, direct measure of binding.[4][5]Lower throughput, requires specific antibody, optimization of heat shock conditions.Low to MediumIntact cells, cell lysates, tissues.[2]
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the compound decreases BRET signal.[6][7][8]High throughput, real-time kinetics, high sensitivity, measures affinity and residence time.[8][9]Requires genetic modification (protein tagging), potential for tracer-compound artifacts.HighLive cells.[6]
Phospho-Flow Cytometry Measures the phosphorylation of a downstream substrate (e.g., MK2) upon pathway activation, and its inhibition by the compound.High throughput, measures functional pathway inhibition, single-cell resolution.Indirect measure of target engagement, pathway crosstalk can confound results.HighIntact cells.

Visualizing the Strategy: Experimental Workflow

The following diagram outlines the logical flow for validating the target engagement of our novel compound against p38α MAPK.

G cluster_0 Phase 1: Direct Target Binding cluster_1 Phase 2: Downstream Pathway Inhibition cluster_2 Phase 3: Data Integration & Validation CETSA Cellular Thermal Shift Assay (CETSA) Analysis Comparative Analysis (IC50 vs EC50) CETSA->Analysis NanoBRET NanoBRET Assay NanoBRET->Analysis FlowCyto Phospho-Flow Cytometry (p-MK2) FlowCyto->Analysis Compound This compound Compound->CETSA Does it bind? Compound->NanoBRET What is the affinity? Compound->FlowCyto Does it inhibit function?

Caption: Workflow for validating target engagement.

The p38α MAPK Signaling Pathway: A Closer Look

To understand how we measure target engagement, it is essential to visualize the signaling cascade. Our compound is hypothesized to bind directly to p38α, preventing the phosphorylation of its downstream substrates like MAPK-activated protein kinase 2 (MK2).

G Anisomycin Anisomycin (Stress Stimulus) MKK3_6 MKK3/6 Anisomycin->MKK3_6 p38 p38α MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates pMK2 Phospho-MK2 MK2->pMK2 Response Inflammatory Response pMK2->Response Compound Our Compound Compound->p38 inhibits

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical compound, including its safe and compliant disposal. The compound 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, a key intermediate in the synthesis of novel drug candidates, requires meticulous handling not only in its use but also in its final disposition. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory compliance and laboratory best practices.

The core principle guiding the disposal of this compound is its chemical identity as a halogenated organic compound . The presence of a chlorine atom on the isobenzofuran ring system fundamentally dictates its waste stream classification and subsequent treatment path. Improper segregation of halogenated waste can lead to regulatory fines, environmental harm, and increased disposal costs, as these compounds require specialized incineration processes.[1][2]

Part 1: Hazard Assessment and Regulatory Framework

Before handling waste, a thorough understanding of the compound's hazards and the governing regulations is essential.

1.1 Inherent Chemical Hazards While specific toxicity data for this compound may be limited, its Safety Data Sheet (SDS) provides crucial handling information. General precautions for compounds of this class include avoiding dust formation, preventing contact with skin and eyes, and ensuring adequate ventilation.[3] Personal Protective Equipment (PPE) is non-negotiable.

Key PPE Requirements:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed immediately.[3][4]

  • Respiratory Protection: Handle in a chemical fume hood to avoid inhalation of dust or aerosols.[4]

1.2 The Regulatory Landscape: EPA and RCRA In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8] As a halogenated organic chemical used in research, this compound falls under these regulations. A critical aspect of RCRA compliance is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[7][8]

State and local regulations may impose more stringent requirements than federal law, making it imperative to consult your institution's Environmental Health & Safety (EHS) department for specific local guidelines.[5][6]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the point of generation to final disposal.

Step 1: Waste Classification and Segregation Immediately classify any waste containing this compound (including pure compound, reaction mixtures, and contaminated materials) as Halogenated Organic Hazardous Waste .

  • Causality: Halogenated wastes are treated via high-temperature incineration to ensure the complete destruction of the molecule and to scrub acidic gases (like HCl) formed during combustion.[1][2] Mixing them with non-halogenated solvents, which can often be recycled as fuel, constitutes improper segregation and significantly increases disposal costs.[2][9]

Step 2: Use of Designated Waste Containers

  • Collect waste in a dedicated, leak-proof container with a screw-top cap, provided by your institution's EHS department.[1][2][10]

  • Ensure the container is chemically compatible. Polyethylene or glass containers are typically appropriate. Avoid metal cans, as halogenated solvents can degrade and produce acids that corrode metal.[10]

  • Crucially, do not mix halogenated and non-halogenated waste streams. [2]

Step 3: Proper Labeling As soon as the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste" [9]

  • The full chemical name: "this compound"

  • An accurate list of all other components and their approximate percentages (e.g., solvents).

  • The date accumulation started.

Step 4: Safe Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Keep the container closed at all times except when adding waste.[9]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]

Step 5: Arranging for Disposal

  • Once the container is full or you are finished with the process, contact your institution's EHS department or a certified hazardous waste disposal provider to schedule a pickup.[5][8]

  • Provide the accurately filled-out label and any other required documentation to the disposal personnel.

Step 6: Emergency Procedures - Spill Management

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material (e.g., sand, vermiculite).[10]

  • Wear full PPE during cleanup.

  • Collect the absorbent material and contaminated items, place them in a sealed container, and dispose of them as halogenated hazardous waste.[3][10]

  • Large Spills: Evacuate the area and contact your institution's emergency response team immediately.

Part 3: Data Summary and Workflow Visualization

To simplify these procedures, the following table summarizes the key disposal parameters.

ParameterSpecificationRationale & Reference
Waste Classification Halogenated Organic Hazardous WasteThe presence of the chloro- group requires specialized treatment.[1][2]
Primary Regulation EPA RCRA (40 CFR Part 266 Subpart P for pharmaceuticals)Governs the management and disposal of hazardous chemical and pharmaceutical waste.[5][7][11]
Container Type UN-approved, chemically compatible (e.g., Polyethylene), with a secure screw-top cap.To prevent leaks, corrosion, and ensure safe transport.[2][10]
Labeling "Hazardous Waste" + Full Chemical Names & PercentagesEnsures regulatory compliance and informs handlers of the container's contents for safe management.[9]
Disposal Method High-Temperature IncinerationEnsures complete destruction of halogenated compounds and treatment of byproducts.[1][2][8]
Prohibited Actions Drain Disposal, Mixing with Non-Halogenated WastePrevents environmental contamination and is illegal under RCRA.[7][8][10] Mixing increases disposal costs and complexity.[9]

Disposal Decision Workflow

The following diagram illustrates the logical steps for handling waste generated from processes involving this compound.

G Workflow for Disposal of this compound Waste cluster_0 cluster_1 Step 1: Classification & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage & Disposal start Waste Generation (e.g., unused compound, reaction mixture, contaminated labware) classify Classify as: 'Halogenated Organic Hazardous Waste' start->classify segregate Collect in a dedicated, SEPARATE container for Halogenated Waste classify->segregate Critical Step: Do NOT mix with non-halogenated waste container Use compatible container (e.g., Polyethylene) with secure screw-top cap. segregate->container labeling Label Immediately: 1. 'Hazardous Waste' 2. List ALL contents & % 3. Accumulation Start Date container->labeling storage Store sealed container in a designated Satellite Accumulation Area (SAA) labeling->storage disposal Contact EHS or Certified Vendor for Waste Pickup storage->disposal

Caption: Decision workflow for the safe and compliant disposal of halogenated waste.

By adhering to this structured protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of environmental stewardship that are integral to responsible scientific research.

References

  • Regulatory Compliance for Pharmaceutical Waste Disposal. (2024). Bio-MED Regulated Waste Solutions. [Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Medical-Waste-Disposal.com. [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. [Link]

  • The Ultimate Guide to Pharmaceutical Disposal in 2025. (n.d.). EasyRxCycle. [Link]

  • Hazardous Waste Segregation. (2016). Bucknell University. [Link]

  • Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle. [Link]

  • Halogenated Solvents Safety Information. (n.d.). Washington State University Environmental Health & Safety. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). US EPA. [Link]

  • Organic Solvent Waste Disposal. (n.d.). The University of British Columbia Safety & Risk Services. [Link]

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Comprehensive Safety and Handling Guide for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS No. 180160-47-8). As a novel research chemical, it is imperative to handle this compound with a comprehensive understanding of its potential hazards, which are inferred from its structural motifs: a chlorinated aromatic system and a piperidine ring. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment

Given the absence of extensive toxicological data for this specific molecule, a risk assessment is the foundational step before any handling.[1][2] The chemical structure incorporates a chlorinated benzene moiety and a piperidine heterocycle. Halogenated organic compounds can exhibit persistence and toxicity, while piperidine derivatives may be irritants or toxic.[3][4] Therefore, it is prudent to assume this compound is hazardous until proven otherwise.[5]

Assumed Hazards:

  • May cause skin, eye, and respiratory tract irritation.[3][4]

  • Potential for toxicity if swallowed, inhaled, or absorbed through the skin.[6]

  • The chlorinated nature of the compound requires special disposal considerations to prevent environmental contamination.[7][8]

Before beginning work, a formal risk assessment should be conducted for any new experiment or when changing experimental parameters.[2]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[9][10]Protects against accidental splashes of the compound, which could cause severe eye irritation or damage, a known risk with piperidine-like substances.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6] Gloves must be inspected before use.[9]Prevents direct skin contact and absorption. The piperidine moiety suggests a potential for causing skin burns or irritation.[6] Always use proper glove removal technique to avoid contaminating your skin.[9]
Body Protection A laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.Protects personal clothing from contamination and minimizes skin exposure.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling the compound outside a fume hood or if there's a risk of generating dust or aerosols.[3][10]Inhalation is a primary route of exposure for chemical compounds. A respirator will protect against inhaling airborne particles or vapors, which could be toxic.[6]

Engineering Controls and Safe Handling

The primary engineering control for handling this compound is a certified chemical fume hood.[3][11] This will ensure that any vapors or dusts are contained and exhausted away from the operator.

Operational Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep Conduct Risk Assessment ppe Don Appropriate PPE prep->ppe hood Verify Fume Hood Functionality ppe->hood weigh Weigh Compound in Fume Hood hood->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate disposal Segregate and Label Waste decontaminate->disposal remove_ppe Remove PPE Correctly disposal->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Standard operational workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Conduct a thorough risk assessment for the planned experiment.[2]

    • Ensure an eyewash station and safety shower are readily accessible.[4][11]

    • Put on all required PPE as detailed in the table above.[6]

    • Verify that the chemical fume hood is operational.

  • Execution :

    • Handle the solid compound exclusively within the fume hood to minimize inhalation risk.

    • When weighing, use a spatula and handle gently to avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

    • Keep all containers with the compound tightly sealed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Follow the disposal plan outlined below for all waste materials.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Storage and Spill Procedures

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11]

  • Keep away from incompatible materials and sources of ignition.[11]

  • The storage area should be clearly labeled, and if the compound is deemed to be highly toxic, it should be stored in a designated area with secondary containment.[5]

Spill Response: In the event of a spill, follow these procedures immediately.

G cluster_small_spill Small Spill cluster_large_spill Large Spill spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess absorb Cover with Inert Absorbent Material (e.g., sand, vermiculite) assess->absorb Small & Controllable contact_ehs Contact Environmental Health & Safety assess->contact_ehs Large or Uncontrolled collect Collect into a Labeled Waste Container absorb->collect clean Clean Spill Area collect->clean secure_area Secure the Area; Prevent Entry contact_ehs->secure_area

Caption: Decision-making workflow for spill response.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous.

  • Do Not Dispose Down the Sink : Chlorinated hydrocarbons are forbidden from sink/sewer disposal.[7] These compounds can persist in the environment and are not effectively removed by wastewater treatment facilities.[8]

  • Waste Segregation : All waste, including contaminated gloves, paper towels, and glassware, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and list all chemical contents, including "this compound".

  • Arrangement for Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the chlorinated organic waste, which often involves high-temperature incineration.[12]

By adhering to these guidelines, you can ensure a safe laboratory environment while working with this novel compound, contributing to both personal safety and the integrity of your research.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Available from: [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. Available from: [Link]

  • Process for Disposal of Chlorinated Organic Residues. ACS Publications. Available from: [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. Available from: [Link]

  • Novel Chemicals with Unknown Hazards SOP. Tufts University. Available from: [Link]

  • The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. National Institutes of Health (NIH). Available from: [Link]

  • Chemical Risk Assessment and Regulatory Decision Making. American Chemical Society (ACS). Available from: [Link]

  • Laboratory chemical waste. Water Corporation. Available from: [Link]

  • Risk assessment - Chemical safety. Simon Fraser University. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.